molecular formula C6H14Cl2N2 B1337661 1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 5492-61-5

1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1337661
CAS No.: 5492-61-5
M. Wt: 185.09 g/mol
InChI Key: CTBNEKSAJTWOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a useful research compound. Its molecular formula is C6H14Cl2N2 and its molecular weight is 185.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBNEKSAJTWOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5492-61-5
Record name 1,4-diazabicyclo[3.2.1]octane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of the 1,4-Diazabicyclo[3.2.1]octane Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazabicyclo[3.2.1]octane core, also referred to as 3,8-diazabicyclo[3.2.1]octane in some literature, is a key structural motif in a variety of biologically active compounds and natural products. Its rigid bicyclic framework provides a unique three-dimensional scaffold that is of significant interest in medicinal chemistry for the development of novel therapeutics. This technical guide provides a detailed overview of the primary synthetic strategies for constructing this important core structure, complete with experimental protocols, quantitative data, and pathway visualizations.

Introduction to the 1,4-Diazabicyclo[3.2.1]octane Scaffold

The 1,4-diazabicyclo[3.2.1]octane system is a bridged bicyclic amine that has garnered considerable attention in the field of drug discovery. Its conformationally constrained structure allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing ligands with high affinity and selectivity for various biological targets. Derivatives of this core have been investigated as potential analgesics, antifilarial agents, and modulators of nicotinic acetylcholine receptors.[1][2][3] The development of efficient and versatile synthetic routes to this core is therefore a critical endeavor for advancing drug development programs.

Key Synthetic Strategies

Two predominant and effective strategies for the synthesis of the 1,4-diazabicyclo[3.2.1]octane core have emerged in the literature: 1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums and Intramolecular Palladium-Catalyzed Allylic Alkylation .

1,3-Dipolar Cycloaddition of 3-Oxidopyraziniums

This method involves the reaction of a 3-oxidopyrazinium ylide with a suitable dipolarophile, typically an acrylate derivative, to construct the bicyclic core. This approach is highly efficient and allows for the introduction of substituents at various positions of the scaffold.[4][5]

Reaction Pathway:

G cluster_0 1,3-Dipolar Cycloaddition 3-Oxidopyrazinium 3-Oxidopyrazinium Cycloaddition Cycloaddition 3-Oxidopyrazinium->Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Cycloaddition 1,4-Diazabicyclo[3.2.1]octane_core 1,4-Diazabicyclo[3.2.1]octane Core Cycloaddition->1,4-Diazabicyclo[3.2.1]octane_core

Figure 1: 1,3-Dipolar Cycloaddition Pathway.

Experimental Protocol: General Procedure for the Cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with Acrylates [4][5]

  • Preparation of the 3-Oxidopyrazinium Ylide: To a solution of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide (1 equivalent) in a suitable solvent such as CH2Cl2, is added a base (e.g., triethylamine, 1.5 equivalents) at room temperature to generate the 3-oxidopyrazinium ylide in situ.

  • Cycloaddition Reaction: The dipolarophile (e.g., methyl acrylate, 1.5 equivalents) is added to the reaction mixture. The reaction is stirred at room temperature for a period ranging from 45 minutes to 6 hours, depending on the substrate.[4][5]

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., CH2Cl2/MeOH) to afford the desired 1,4-diazabicyclo[3.2.1]octane derivative.[4]

Quantitative Data:

DipolarophileReaction TimeYield (%)Reference
Methyl acrylate45 min73[4][5]
tert-Butyl acrylate1.5 h63[4][5]
Methyl crotonate6 h51[4][5]
Intramolecular Palladium-Catalyzed Allylic Alkylation

A powerful alternative for the construction of the 1,4-diazabicyclo[3.2.1]octane core is the intramolecular palladium-catalyzed allylic alkylation. This method involves the cyclization of a suitably functionalized acyclic precursor containing a nucleophilic nitrogen and an allylic leaving group. This strategy is notable for its high efficiency and excellent yields under mild reaction conditions.[6]

Reaction Pathway:

G cluster_1 Intramolecular Palladium-Catalyzed Allylic Alkylation Acyclic_Precursor Acyclic Precursor (with N-nucleophile and Allylic LG) Cyclization Cyclization Acyclic_Precursor->Cyclization Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Cyclization Base Base (e.g., DBU) Base->Cyclization 1,4-Diazabicyclo[3.2.1]octane_core 1,4-Diazabicyclo[3.2.1]octane Core Cyclization->1,4-Diazabicyclo[3.2.1]octane_core

Figure 2: Intramolecular Palladium-Catalyzed Allylic Alkylation Pathway.

Experimental Protocol: General Procedure for Intramolecular Palladium-Catalyzed Allylic Alkylation [6]

  • Reaction Setup: To a solution of the acyclic precursor (1 equivalent) in an appropriate solvent (e.g., THF) is added the palladium catalyst (e.g., 20 mol % Pd2(dba)3) and a base (e.g., 1.5 equivalents of DBU).

  • Reaction Conditions: The reaction mixture is heated to 65 °C for 20 minutes.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by column chromatography to yield the 1,4-diazabicyclo[3.2.1]octane product.

Quantitative Data:

CatalystBaseSolventTemperature (°C)TimeYield (%)Reference
Pd2(dba)3 (20 mol %)DBU (1.5 equiv)THF6520 min94-98[6]

Synthesis of Derivatives from a Key Intermediate

Another common approach is the modification of a pre-existing 1,4-diazabicyclo[3.2.1]octane scaffold. This often involves protection of one of the nitrogen atoms, followed by functionalization of the other, and subsequent deprotection.

Experimental Workflow:

G Start Key Intermediate (3-benzyl-3,8-diazabicyclo[3.2.1]octane) Protect Protect N8 (e.g., with Boc2O) Start->Protect Debenzylate Catalytic Debenzylation of N3 Protect->Debenzylate Functionalize Functionalize N3 (e.g., with heteroaryl chloride) Debenzylate->Functionalize Deprotect Deprotect N8 (e.g., with HCl) Functionalize->Deprotect Final_Product Final Derivative Deprotect->Final_Product

Figure 3: Workflow for the Synthesis of Derivatives.

Experimental Protocol: Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane [1]

  • Protection: The key intermediate, 3-benzyl-3,8-diazabicyclo[3.2.1]octane, is protected at the N8 position using di-tert-butyl dicarbonate in dichloromethane.

  • Debenzylation: The benzyl group at the N3 position is removed by catalytic debenzylation.

  • Functionalization: The resulting secondary amine is then reacted with an equimolar amount of 3,6-dichloropyridazine in refluxing toluene in the presence of triethylamine.

  • Deprotection: The Boc protecting group at N8 is removed by stirring with a solution of hydrochloric acid in diethyl ether to yield the final product as its hydrochloride salt.

Conclusion

The synthesis of the 1,4-diazabicyclo[3.2.1]octane core is a well-established area of research with several robust and efficient methods available. The 1,3-dipolar cycloaddition of 3-oxidopyraziniums and the intramolecular palladium-catalyzed allylic alkylation stand out as particularly effective strategies, offering high yields and versatility. The ability to further functionalize the core structure through protection and substitution strategies enhances its utility in the development of new chemical entities for drug discovery. This guide provides a comprehensive overview of these key synthetic approaches, equipping researchers with the necessary information to incorporate this valuable scaffold into their research and development programs.

References

5-Ethynyl-2'-deoxyuridine (EdU): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5492-61-5 (Note: This CAS number has been inconsistently associated with other compounds. This guide pertains exclusively to 5-Ethynyl-2'-deoxyuridine, a key reagent in cell proliferation studies).

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, and its applications in monitoring DNA synthesis and cell proliferation. EdU has become an invaluable tool in cellular and developmental biology, offering a sensitive and efficient alternative to traditional methods like BrdU labeling.

Core Properties of 5-Ethynyl-2'-deoxyuridine (EdU)

EdU's utility stems from its unique chemical structure, which allows for its incorporation into newly synthesized DNA and subsequent detection through a highly specific and mild bioorthogonal reaction.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₅[1][2][3]
Molecular Weight 252.23 g/mol [1][3]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO (up to 100 mM), water, and aqueous buffers.[1][3][4] Heating to 70°C can aid dissolution in PBS or water.[3]
Storage Store at -20°C, desiccated and protected from light.[1][3][4][5] A 10 mM stock solution in DMSO is stable for up to one year at -20°C.[4]
Spectroscopic Data λmax: 288 nm, ε: 12.0 L mmol⁻¹ cm⁻¹ (in Tris-HCl pH 7.5)[3][4]

Mechanism of Action and Detection

EdU is a thymidine analog that is incorporated into DNA during the S-phase of the cell cycle by cellular DNA polymerases.[4][6][7][8][9][10] The key to its detection lies in the terminal alkyne group, which is not present in natural nucleosides. This alkyne group serves as a chemical handle for a highly specific and efficient "click chemistry" reaction.

The detection is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) where a fluorescently-labeled azide covalently binds to the alkyne group of EdU, forming a stable triazole ring.[4][7][8][9][11][12][13][14][15] This method offers significant advantages over traditional BrdU-based proliferation assays, which require harsh DNA denaturation steps (using acid or heat) to expose the incorporated bromodeoxyuridine for antibody detection.[4][12][13][16][17] The mild conditions of the click reaction preserve cell morphology and antigenicity, allowing for multiplexing with other fluorescent probes and antibodies.[11][13][18]

Applications in Research and Drug Development

The primary application of EdU is the in vitro and in vivo measurement of cell proliferation.[1][6][9][19] It is widely used in various fields, including:

  • Oncology: To assess the anti-proliferative effects of cancer therapeutics.[1]

  • Neuroscience: To study neurogenesis and cell turnover in the nervous system.[15]

  • Developmental Biology: To track cell division and lineage tracing in developing organisms.[9]

  • Toxicology: To evaluate the genotoxic effects of compounds.

  • Stem Cell Biology: To monitor the proliferation and differentiation of stem cells.

Experimental Protocols

Detailed protocols for EdU labeling and detection can vary depending on the cell type, experimental system (in vitro or in vivo), and the desired readout (fluorescence microscopy or flow cytometry). However, the general workflow consists of three main steps: labeling, fixation and permeabilization, and the click reaction for detection.

In Vitro Cell Proliferation Assay for Fluorescence Microscopy

This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

  • Cell Seeding: Plate cells on coverslips or in imaging-compatible microplates at a suitable density and allow them to adhere overnight.

  • EdU Labeling:

    • Prepare a 10 mM stock solution of EdU in DMSO or sterile water.[12][20]

    • Dilute the EdU stock solution in pre-warmed cell culture medium to a final working concentration, typically 10 µM.[12][16][20][21] The optimal concentration and incubation time should be determined empirically for each cell type, with incubation times typically ranging from 1 to 2 hours for cell lines.[14][16][20][21]

  • Fixation and Permeabilization:

    • Remove the EdU-containing medium and wash the cells with PBS.

    • Fix the cells with 3.7% or 4% formaldehyde in PBS for 15 minutes at room temperature.[7][12][16][17]

    • Wash the cells twice with 3% BSA in PBS.[12][17]

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[12][17]

    • Wash the cells twice with 3% BSA in PBS.[12][17]

  • Click Reaction Detection:

    • Prepare the click reaction cocktail immediately before use. The components typically include a fluorescent azide, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate, in a reaction buffer.[12][14][20]

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[12][16][20]

    • Wash the cells once with 3% BSA in PBS.[12][20]

  • DNA Counterstaining and Imaging:

    • (Optional) Stain the nuclear DNA with a counterstain such as Hoechst 33342 or DAPI.[20]

    • Mount the coverslips and image using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.[12]

In Vitro Cell Proliferation Assay for Flow Cytometry

This protocol allows for the quantification of proliferating cells within a population.

  • Cell Labeling:

    • Treat cells in suspension or adherent cells with EdU as described for microscopy. A final concentration of 10 µM for 1-2 hours is a good starting point.[21]

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash them once with 1% BSA in PBS.[21]

    • Fix the cells using a formaldehyde-based fixative.

    • Permeabilize the cells, for example, with a saponin-based reagent.[21]

  • Click Reaction and Staining:

    • Perform the click reaction with a fluorescent azide as described previously.

    • Wash the cells to remove excess reagents.

    • (Optional) Stain for other intracellular or surface markers with specific antibodies.

    • Resuspend the cells in a suitable buffer for flow cytometry and counterstain the DNA with a dye like DAPI or 7-AAD for cell cycle analysis.[7][13]

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, using appropriate lasers and filters to detect the fluorescent signals from the EdU-azide and the DNA counterstain.[8]

Signaling Pathways and Logical Relationships

The process of EdU incorporation is directly linked to the cell cycle machinery, which is governed by a complex network of signaling pathways. Mitogenic signals activate pathways that lead to the expression of cyclins and the activation of cyclin-dependent kinases (CDKs), which in turn phosphorylate retinoblastoma protein (pRB).[22] This releases the E2F transcription factor, promoting the expression of genes required for DNA replication and entry into the S-phase, where EdU is incorporated.

EdU_Incorporation_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Signaling_Pathways Signaling Pathways (e.g., MAPK, PI3K/AKT) Mitogenic_Signals->Signaling_Pathways Cyclin_CDK_Activation Cyclin/CDK Activation Signaling_Pathways->Cyclin_CDK_Activation pRB_Phosphorylation pRB Phosphorylation Cyclin_CDK_Activation->pRB_Phosphorylation E2F_Release E2F Release pRB_Phosphorylation->E2F_Release S_Phase_Gene_Expression S-Phase Gene Expression E2F_Release->S_Phase_Gene_Expression DNA_Replication DNA Replication S_Phase_Gene_Expression->DNA_Replication EdU_Incorporation EdU Incorporation DNA_Replication->EdU_Incorporation Click_Reaction Click Reaction (Fluorescent Azide + Cu(I)) EdU_Incorporation->Click_Reaction Detection Detection (Microscopy/Flow Cytometry) Click_Reaction->Detection

Caption: Signaling pathway leading to EdU incorporation and detection.

The experimental workflow for a typical EdU cell proliferation assay can be visualized as a series of sequential steps, from cell preparation to final analysis.

EdU_Experimental_Workflow Start Start: Prepare Cells (Culture/Isolate) EdU_Labeling 1. EdU Labeling (Incubate with EdU) Start->EdU_Labeling Fix_Perm 2. Fixation & Permeabilization EdU_Labeling->Fix_Perm Click_Reaction 3. Click Reaction (Add Fluorescent Azide Cocktail) Fix_Perm->Click_Reaction Wash 4. Wash Click_Reaction->Wash Counterstain 5. (Optional) DNA Counterstaining (e.g., DAPI, Hoechst) Wash->Counterstain Analysis 6. Analysis Counterstain->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Qualitative/ Spatial Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Quantitative

Caption: General experimental workflow for EdU-based cell proliferation assays.

Safety and Handling

EdU is a chemical that can be incorporated into DNA and may have cytotoxic effects at high concentrations or with prolonged exposure.[9] It is classified as a potential mutagen and may cause reproductive harm.[2] Therefore, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Disposal: Dispose of waste in accordance with local regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Ethynyl-2'-deoxyuridine (EdU) has revolutionized the study of cell proliferation by providing a rapid, sensitive, and versatile method for detecting DNA synthesis. Its reliance on the mild and specific click chemistry reaction overcomes many of the limitations of the traditional BrdU assay. This technical guide provides a foundational understanding of EdU's properties, mechanism, and applications, along with standardized protocols to aid researchers in its successful implementation. As with any experimental technique, optimization for specific systems is crucial for obtaining robust and reliable data.

References

An In-Depth Technical Guide to 1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride. Due to the limited availability of data for this specific salt, information has been compiled from studies on the parent molecule and its derivatives to offer a thorough understanding for research and development purposes.

Molecular Structure and Physicochemical Properties

1,4-Diazabicyclo[3.2.1]octane is a bicyclic organic compound containing two nitrogen atoms at the bridgehead positions. The dihydrochloride salt is formed by the protonation of these nitrogen atoms.

Chemical Identifiers:

  • CAS Number: 5492-61-5[1]

  • Molecular Formula: C₆H₁₄Cl₂N₂[1]

  • Molecular Weight: 185.09 g/mol [1]

  • IUPAC Name: 1,4-diazabicyclo[3.2.1]octane;dihydrochloride[1]

  • Canonical SMILES: C1CN2CCC(C2)N1.Cl.Cl[1]

Physicochemical Data:

PropertyValueSource
Melting Point324°C[1]
Physical StateSolid[1]
PurityTypically ≥95%[1]

Synthesis and Characterization

A general workflow for the synthesis can be conceptualized as follows:

G A Starting Materials (e.g., Substituted Pyrrolidines or Piperidines) B Cyclization Reaction (Formation of Bicyclic Intermediate) A->B C Reduction of Dione/Imide B->C D Purification of Free Base C->D E Salt Formation (Treatment with HCl) D->E F Final Product (this compound) E->F

Caption: Generalized synthetic workflow for this compound.

Characterization:

The structural elucidation of 1,4-Diazabicyclo[3.2.1]octane and its derivatives is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete NMR spectral dataset for the title compound is not available, data from related derivatives can provide insight. For a substituted 3,8-diazabicyclo[3.2.1]octane derivative (compound 1a in the cited study), the following 1H NMR chemical shifts were reported in D₂O: δ 1.90 (m, 2H), 2.01 (m, 2H), 3.39 (dd, 2H, J = 14.5, 1.5 Hz), 4.01 (dd, 2H, J = 14.5, 2.8 Hz), 4.17 (m, 2H), 7.41 (d, 1H, J = 9.5 Hz); 7.55 (d, 1H, J = 9.5 Hz).[2] The complexity of the aliphatic region is characteristic of the rigid bicyclic structure.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS): Specific IR and MS data for this compound are not detailed in the available literature. However, for the isomeric 1,4-diazabicyclo[2.2.2]octane (DABCO), characteristic IR bands are observed for C-H stretching and bending, and C-N stretching.[3] Mass spectrometry of the free base would be expected to show a molecular ion peak corresponding to its molecular weight.

Biological Activity and Potential Applications

Derivatives of the 1,4-diazabicyclo[3.2.1]octane scaffold have shown promise in medicinal chemistry, particularly as anthelmintic agents.

Antifilarial Activity: N-acylated 1,4-diazabicyclo[3.2.1]octanes have been identified as potent microfilaricides in preclinical studies.[4] These compounds are analogs of diethylcarbamazine (DEC), a drug used to treat filariasis. The activity of these derivatives suggests that the 1,4-diazabicyclo[3.2.1]octane core can serve as a valuable scaffold for the development of new antifilarial drugs. The proposed mechanism of action is not fully elucidated but is thought to involve interference with the parasite's neuromuscular function.

G A 1,4-Diazabicyclo[3.2.1]octane Derivative B Interaction with Parasite Target A->B C Disruption of Neuromuscular Function B->C D Microfilaricidal Effect C->D

Caption: Postulated mechanism of antifilarial action.

Antiproliferative Activity: While not directly related to the 1,4-isomer, N-substituted 3,8-diazabicyclo[3.2.1]octane analogues have been synthesized and evaluated for their antiproliferative properties against various tumor cell lines.[5] This suggests that the broader diazabicyclo[3.2.1]octane scaffold may have potential in oncology research.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. Researchers interested in working with this compound would likely need to adapt procedures from related molecules. A general approach for the final salt formation step is provided below.

Protocol: Dihydrochloride Salt Formation (General Procedure)

  • Dissolution: Dissolve the purified 1,4-diazabicyclo[3.2.1]octane free base in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol).

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric excess (approximately 2.2 equivalents) of a solution of hydrogen chloride in the same or a compatible solvent.

  • Precipitation: Stir the mixture at a low temperature to facilitate the precipitation of the dihydrochloride salt.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold, anhydrous solvent to remove any unreacted starting material and excess acid.

  • Drying: Dry the product under vacuum to yield this compound as a solid.

Conclusion

This compound is a bicyclic diamine salt with potential for further investigation, particularly in the field of medicinal chemistry. While comprehensive data for this specific compound is limited, the available information on its derivatives highlights the therapeutic potential of the diazabicyclo[3.2.1]octane scaffold, especially in the development of novel anthelmintic agents. Further research is warranted to fully characterize this compound and explore its biological activities and potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Diazabicyclo[3.2.1]octane dihydrochloride. Due to the limited availability of published experimental data for this specific salt, this guide presents expected spectroscopic characteristics based on data from closely related isomers and general principles of spectroscopic analysis. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: 1,4-diazabicyclo[3.2.1]octane;dihydrochloride

  • Molecular Formula: C₆H₁₄Cl₂N₂

  • Molecular Weight: 185.09 g/mol

  • CAS Number: 5492-61-5

Spectroscopic Data

The following sections detail the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the protonation of the nitrogen atoms will lead to downfield shifts of adjacent protons compared to the free base. The spectra are expected to be complex due to the rigid bicyclic structure and the potential for diastereotopic protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Bridgehead H3.0 - 3.5m-
CH₂ adjacent to N3.2 - 3.8m-
Ethylene bridge CH₂2.0 - 2.5m-
Propylene bridge CH₂1.8 - 2.3m-
N-H9.0 - 11.0br s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
Bridgehead C55 - 65
C adjacent to N45 - 55
Ethylene bridge C25 - 35
Propylene bridge C20 - 30

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the presence of N-H stretches from the ammonium salts and C-H and C-N vibrations of the bicyclic core.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Vibration
2700 - 3100N-H stretch (ammonium salt)
2850 - 3000C-H stretch (aliphatic)
1580 - 1650N-H bend
1400 - 1470C-H bend (scissoring)
1000 - 1250C-N stretch

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For the dihydrochloride salt, electrospray ionization (ESI) is the preferred method. The spectrum would be expected to show the molecular ion for the free base ([M+H]⁺) as the most prominent peak.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zIon
113.1073[C₆H₁₂N₂ + H]⁺
135.0893[C₆H₁₂N₂ + Na]⁺

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the N-H protons may exchange with deuterium in D₂O.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 12 ppm.

    • Set the number of scans to 16 or more to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width of approximately 200 ppm.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

    • Optimize source parameters such as capillary voltage and cone voltage to achieve good signal intensity and minimize fragmentation.

Synthetic Workflow

A plausible synthetic route to the 3,8-diazabicyclo[3.2.1]octane core, a closely related isomer, is presented below. This illustrates a general strategy for the construction of such bicyclic systems and the subsequent analytical characterization steps.

Synthetic and Analytical Workflow starting_material Pyrrolidine-2,5-dicarboxylic Acid Derivative intermediate1 N-Protected Pyrrolidine Derivative starting_material->intermediate1 Protection intermediate2 Bicyclic Imide intermediate1->intermediate2 Cyclization reduction Reduction (e.g., LiAlH4) intermediate2->reduction final_product Diazabicyclo[3.2.1]octane Core reduction->final_product salt_formation Salt Formation (HCl) final_product->salt_formation target_compound 1,4-Diazabicyclo[3.2.1]octane dihydrochloride salt_formation->target_compound characterization Spectroscopic Characterization target_compound->characterization nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry (ESI-MS) characterization->nmr characterization->ir characterization->ms

Caption: Synthetic and analytical workflow for a diazabicyclo[3.2.1]octane.

Logical Relationships in Spectroscopic Analysis

The process of confirming the structure of this compound involves a logical workflow where data from different spectroscopic techniques are integrated.

Spectroscopic Analysis Workflow sample Purified Sample of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride nmr_analysis NMR Analysis (¹H, ¹³C, 2D) sample->nmr_analysis ir_analysis IR Analysis sample->ir_analysis ms_analysis MS Analysis sample->ms_analysis elemental_analysis Elemental Analysis sample->elemental_analysis nmr_data Proton Environment Connectivity Carbon Skeleton nmr_analysis->nmr_data ir_data Functional Groups (N-H, C-H) ir_analysis->ir_data ms_data Molecular Weight (of free base) ms_analysis->ms_data elemental_data Elemental Composition (C, H, N, Cl) elemental_analysis->elemental_data structure_confirmation Structure Confirmation nmr_data->structure_confirmation ir_data->structure_confirmation ms_data->structure_confirmation elemental_data->structure_confirmation

Caption: Logical workflow for the structural confirmation of the target compound.

Navigating the Solubility Landscape of 1,4-Diazabicyclo[3.2.1]octane Dihydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a rigid bicyclic diamine that serves as a crucial building block in the synthesis of novel chemical entities, particularly in the pharmaceutical industry.[1] Its utility as a scaffold in drug design necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount for reaction setup, purification, and formulation. This technical guide addresses the solubility of this compound in organic solvents. Due to a scarcity of publicly available quantitative data, this document provides a theoretical framework for its expected solubility, a detailed experimental protocol for its determination, and a template for data presentation.

Introduction

This compound is a solid chemical compound with the molecular formula C₆H₁₄Cl₂N₂ and a molecular weight of 185.09 g/mol .[2][3] It is the dihydrochloride salt of the parent bicyclic amine, rendering it a polar, ionic substance. This structural characteristic is the primary determinant of its solubility behavior. In drug development, the parent diazabicyclo[3.2.1]octane core is explored for its potential in creating analogues of biologically active compounds.[4] Understanding the solubility of its dihydrochloride salt is critical for its effective use as a reactant and for the purification of its derivatives.

Theoretical Solubility Profile

As a dihydrochloride salt, this compound is expected to exhibit solubility characteristics typical of organic salts. The presence of two formal positive charges on the nitrogen atoms and two chloride counter-ions makes the molecule highly polar. Consequently, its solubility is predicted to be:

  • High in polar protic solvents: Solvents like water, methanol, and ethanol should readily dissolve the compound through strong ion-dipole interactions and hydrogen bonding.

  • Limited in polar aprotic solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile may show some capacity to dissolve the salt, though likely less than polar protic solvents.

  • Very low to negligible in nonpolar solvents: Hydrocarbon solvents (e.g., hexane, toluene) and ethers (e.g., diethyl ether) are unlikely to be effective solvents due to the large difference in polarity.

It is important to note that the solubility of hydrochloride salts can be influenced by factors such as temperature and the presence of trace amounts of water in the organic solvent.[5]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature or public chemical databases. The following table is presented as a template for researchers to populate with experimentally determined values.

SolventChemical ClassExpected Solubility ( g/100 mL)Experimentally Determined Solubility ( g/100 mL at 25°C)
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
IsopropanolPolar ProticModerateData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to LowData to be determined
Dimethylformamide (DMF)Polar AproticModerate to LowData to be determined
AcetonitrilePolar AproticLowData to be determined
DichloromethaneHalogenatedVery LowData to be determined
Tetrahydrofuran (THF)EtherVery LowData to be determined
TolueneAromatic HydrocarbonInsolubleData to be determined
HexaneAliphatic HydrocarbonInsolubleData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

  • This compound (purity ≥95%)[2][3][6]

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Drying oven or vacuum oven

  • Syringe filters (0.22 µm)

  • Pipettes

4.2. Experimental Workflow

The overall experimental workflow for determining the solubility is depicted in the following diagram.

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 analysis1 Withdraw supernatant (via syringe filter) sep2->analysis1 analysis2 Weigh aliquot of supernatant analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh residue analysis3->analysis4 calc Calculate solubility (g/100 mL) analysis4->calc

References

The Enduring Legacy of Diazabicyclooctane: From Foundational Discovery to Modern Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazabicyclo[2.2.2]octane (DABCO), a bicyclic tertiary amine, has carved a unique and enduring niche in the landscape of organic chemistry. Known for over a century, initially by the name quinolidine, its versatile nature as a potent nucleophile and sterically unhindered base has propelled its application from a laboratory curiosity to a cornerstone in industrial catalysis and, more recently, a critical scaffold in the development of life-saving pharmaceuticals. This technical guide delves into the discovery and rich history of diazabicyclooctane compounds, presenting key milestones, detailed experimental protocols for seminal reactions, and a look into their modern applications, particularly in the realm of drug discovery.

Discovery and Early Synthesis

The first documented synthesis of 1,4-diazabicyclo[2.2.2]octane was achieved in 1943 by Austrian chemists Otto Hromatka and Eva Engel at the University of Vienna.[1] Their pioneering work involved the intramolecular cyclization of piperazine derivatives.

The Hromatka-Engel Synthesis (1943)

Method A: From 1-(2-bromoethyl)piperazine dihydrobromide

This method involves the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine. The presence of the acidic salts is crucial for the reaction's success.

Method B: From 1-(2-chloroethyl)piperazine dihydrochloride

Similar to the first method, this pathway utilizes the dihydrochloride salt of 1-(2-chloroethyl)piperazine to achieve the intramolecular cyclization, forming the characteristic caged structure of DABCO.[1]

Physicochemical Properties and Commercial Production

DABCO is a white crystalline solid with a melting point of 156-160 °C and a boiling point of 174 °C. It is highly soluble in water and various organic solvents. Its notable properties are its strong nucleophilicity and basicity (pKa of the conjugate acid is approximately 8.8), stemming from the sterically accessible lone pairs on the nitrogen atoms.

Commercially, DABCO is produced on a large scale through the catalytic thermolysis of ethylenediamine or ethanolamine.[1] Another significant industrial route involves the reaction of piperazine over a zeolite catalyst at high temperatures (250-550 °C).

Evolution of Applications: A Historical Perspective

The utility of diazabicyclooctane compounds has expanded significantly since their initial discovery. The following timeline highlights key areas of application:

  • 1950s-1960s: Polyurethane Catalysis: The unique steric and electronic properties of DABCO made it an excellent catalyst for the formation of polyurethane foams from isocyanates and polyols. This remains one of its largest industrial applications.

  • 1972: The Baylis-Hillman Reaction: The discovery that DABCO could effectively catalyze the reaction between aldehydes and activated alkenes, now known as the Morita-Baylis-Hillman (MBH) reaction, opened a new chapter in its use as an organocatalyst.

  • 1990s-Present: β-Lactamase Inhibitors: In the mid-1990s, researchers at Hoechst Marion Roussel began investigating diazabicyclooctanes as potential mimics of β-lactam antibiotics. This led to the discovery of their potent inhibitory activity against β-lactamase enzymes, which are responsible for bacterial resistance to many antibiotics.

Key Applications in Detail

Catalysis: The Morita-Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that creates a highly functionalized allylic alcohol from an aldehyde and an activated alkene. DABCO is the most common and efficient catalyst for this transformation.

Experimental Protocol: DABCO-catalyzed Morita-Baylis-Hillman Reaction of Isatin Derivatives

The following is a representative protocol for the MBH reaction between isatin derivatives and acrylic esters, which proceeds efficiently under solvent-free conditions with DABCO as the catalyst.

Materials:

  • Isatin derivative (1 mmol)

  • Acrylic ester (2 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1 mmol, 100 mol%)

Procedure:

  • In a round-bottom flask, combine the isatin derivative and the acrylic ester.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DABCO to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography.

  • Upon completion, quench the reaction with the addition of dilute acid.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for DABCO-Catalyzed Baylis-Hillman Reactions

AldehydeActivated AlkeneCatalyst Loading (mol%)SolventTimeYield (%)Reference
5-BromoisatinEthyl acrylate100Solvent-free2 h43[1]
IsatinMethyl acrylate100Solvent-free1 h90[1]
5-FluoroisatinMethyl acrylate100Solvent-free1.5 h88[1]
5-BromoisatinAcrylonitrile100Solvent-free2 h85[1]

Catalytic Cycle of the Morita-Baylis-Hillman Reaction

MBH_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A DABCO C Zwitterionic Enolate A->C + Activated Alkene B Activated Alkene E Alkoxide Adduct C->E + Aldehyde D Aldehyde F Proton Transfer E->F Proton Transfer G Allylic Alcohol Product F->G - DABCO Product Allylic Alcohol H DABCO Regeneration Reactants Aldehyde + Activated Alkene Avibactam_Inhibition cluster_inhibition Inhibition Pathway cluster_outcome Outcome BetaLactamase β-Lactamase (Active Site Serine) AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive) BetaLactamase->AcylEnzyme Acylation (Ring Opening) Avibactam Avibactam RegeneratedAvibactam Regenerated Avibactam AcylEnzyme->RegeneratedAvibactam Deacylation Inhibition Inhibition of Cell Wall Synthesis AcylEnzyme->Inhibition Protection of β-Lactam Antibiotic RingClosure Ring Closure RegeneratedAvibactam->BetaLactamase Reversible Inhibition BacterialCellWall Bacterial Cell Wall Synthesis BetaLactam β-Lactam Antibiotic BetaLactam->Inhibition CellLysis Bacterial Cell Lysis Inhibition->CellLysis Piperazine_Synthesis_Workflow cluster_workflow Synthesis Workflow Start Start: Reactants Step1 Step 1: Quaternization - Dissolve DABCO and Aryl Halide in a suitable solvent (e.g., DMF). - Heat the reaction mixture. Start->Step1 Step2 Step 2: Ring Opening - The intermediate quaternary salt undergoes in-situ ring opening. Step1->Step2 Step3 Step 3: Work-up - Cool the reaction mixture. - Pour into water and extract with an organic solvent. Step2->Step3 Step4 Step 4: Purification - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Step3->Step4 End End: 1-Aryl-4-(2-chloroethyl)piperazine Step4->End

References

A Theoretical and Experimental Examination of 1,4-Diazabicyclo[3.2.1]octane Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazabicyclo[3.2.1]octane scaffold is a pivotal structural motif in medicinal chemistry, forming the core of various biologically active compounds. Its conformational landscape plays a crucial role in determining molecular interactions and, consequently, pharmacological activity. This technical guide provides an in-depth analysis of the conformational preferences of the 1,4-diazabicyclo[3.2.1]octane ring system, integrating findings from theoretical modeling and experimental investigations. We present a summary of key quantitative data, detail the methodologies employed in these studies, and offer visualizations of the analytical workflow to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

The 1,4-diazabicyclo[3.2.1]octane ring system is a bridged bicyclic amine that imparts significant conformational rigidity to molecular structures. This feature is highly desirable in drug design as it can lead to increased receptor selectivity and improved pharmacokinetic profiles. Understanding the stable conformations of this scaffold is essential for designing novel ligands with optimized biological activity. The core structure consists of a six-membered piperazine ring fused with a five-membered ring, sharing a bridgehead nitrogen and two carbon atoms. The conformational flexibility primarily resides in the piperazine ring, which can adopt chair-like and boat-like arrangements.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these conformers.[1][2] These computational approaches are often complemented by experimental techniques such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, which provide empirical validation of the predicted structures.[3][4][5]

Conformational Landscape

The 1,4-diazabicyclo[3.2.1]octane core can exist in several conformations, with the most significant being the chair and boat forms of the piperazine ring. The relative energies of these conformers determine the predominant shape of the molecule in different environments.

  • Chair Conformation: Generally, the chair conformation is found to be the more stable arrangement for the parent scaffold and many of its derivatives.[1][2] This preference is attributed to the minimization of steric and torsional strain.

  • Boat Conformation: The boat conformation is typically higher in energy. However, the energy difference between the chair and boat forms can be relatively small, often less than 9 kcal/mol, suggesting that both conformations can be populated at room temperature.[2] The stability of the boat conformer can also be influenced by substitution patterns and solvent effects.[3]

Substituents on the nitrogen atoms (N3 and N8) can significantly influence the conformational equilibrium. The orientation of these substituents (axial vs. equatorial) can further differentiate the stability of the chair and boat forms.

Quantitative Conformational Data

The following tables summarize key quantitative data from theoretical and experimental studies on the conformation of 1,4-diazabicyclo[3.2.1]octane and its derivatives.

Table 1: Calculated Relative Energies of Conformers

Molecule/DerivativeComputational MethodConformationRelative Energy (kcal/mol)Reference
Unsubstituted 3-azabicyclo[3.2.1]octane templatesDFT (B3-LYP/def2-TZVP)Chair-likeMore stable[2]
Unsubstituted 3-azabicyclo[3.2.1]octane templatesDFT (B3-LYP/def2-TZVP)Boat-like< 9 (Energy barrier)[2]
3,3′-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octaneDFT (B3LYP/6-31G(dp))C2V (endo lone pairs)Lower in energy[6]
3,3′-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octaneDFT (B3LYP/6-31G(dp))Syn conformer (C2)+9.0[6]
3,3′-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octaneDFT (B3LYP/6-31G(dp))Syn conformer (Ci)+13.8[6]
Maraviroc analogue with 3,8-diazabicyclo[3.2.1]octaneNot SpecifiedTransition State (τ7 rotation)20.09[7]

Table 2: Experimental Data for Conformational Analysis

DerivativeExperimental MethodKey ParameterValueConformation IndicatedReference
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane1H NMR (D2O)Vicinal coupling constant (H1-H2)1.5 HzBoat-like (1A,B)[3]
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane1H NMR (D2O)Vicinal coupling constant (H1-H2)2.8 HzBoat-like (1A,B)[3]
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octaneX-Ray DiffractionPiperazine ring conformationChairChair[5]

Methodologies for Conformational Analysis

A combination of computational and experimental methods is typically employed to provide a comprehensive understanding of the conformational properties of 1,4-diazabicyclo[3.2.1]octane derivatives.

Theoretical Calculations

Density Functional Theory (DFT): This is the most common computational method used for conformational analysis.[1][2]

  • Protocol:

    • Structure Generation: Initial 3D structures of the different possible conformers (e.g., chair and boat) are generated.

    • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. A common level of theory used is B3LYP with a basis set such as 6-31G(d,p).[1][6]

    • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).

    • Energy Calculation: The single-point energies of the optimized conformers are calculated to determine their relative stabilities.

    • Transition State Search: To understand the energy barriers between conformers, transition state searches can be performed.

Experimental Validation

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the conformation of molecules in solution.[3][4]

  • Protocol:

    • Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., D2O, CDCl3).

    • 1H NMR Acquisition: A high-field 1H NMR spectrum is acquired. Key parameters to analyze are chemical shifts and vicinal coupling constants (3JHH).

    • Data Analysis: The magnitudes of the vicinal coupling constants between protons on adjacent carbons are used to determine dihedral angles via the Karplus equation. These angles are characteristic of specific conformations (e.g., chair vs. boat).

    • NOESY/ROESY: 2D NMR experiments like NOESY or ROESY can be used to identify through-space correlations between protons, providing further evidence for specific conformations.[7]

Single-Crystal X-Ray Diffraction: This technique provides the precise solid-state conformation of a molecule.[5]

  • Protocol:

    • Crystallization: Single crystals of the compound suitable for X-ray diffraction are grown.

    • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

    • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsion angles that define the molecular conformation.

Visualizing the Conformational Analysis Workflow

The following diagrams illustrate the logical flow of a typical conformational study on 1,4-diazabicyclo[3.2.1]octane derivatives.

conformational_analysis_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_conclusion Conclusion start Hypothesize Conformers (e.g., Chair, Boat) dft Geometry Optimization (DFT, e.g., B3LYP/6-31G(d,p)) start->dft freq Frequency Calculation dft->freq energy Relative Energy Calculation freq->energy conclusion Correlate with Biological Activity energy->conclusion nmr NMR Spectroscopy (1H, NOESY) nmr_data Analyze Coupling Constants & NOE Correlations nmr->nmr_data xray X-Ray Crystallography xray_data Solve Crystal Structure xray->xray_data nmr_data->conclusion xray_data->conclusion model Develop Structure-Activity Relationship (SAR) Model conclusion->model

Caption: Workflow for conformational analysis of 1,4-diazabicyclo[3.2.1]octane.

Conclusion

The conformational properties of the 1,4-diazabicyclo[3.2.1]octane scaffold are a critical determinant of its function in biologically active molecules. A synergistic approach combining theoretical calculations and experimental validation provides a robust framework for understanding its conformational landscape. The chair conformation of the piperazine ring is generally preferred, but the energetic landscape is such that boat conformers can also be relevant, particularly with specific substitution patterns. The methodologies and data presented in this guide offer a foundational understanding for researchers aiming to leverage this versatile scaffold in the design of novel therapeutics. A thorough conformational analysis is a key step in rational drug design, enabling the development of more potent and selective agents.

References

The Ascendant Role of Novel Diazabicycloalkanes in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel chemical scaffolds that can address unmet medical needs is a perpetual driver of innovation in pharmaceutical research. Among the myriad of heterocyclic structures, diazabicycloalkanes have emerged as a privileged scaffold, demonstrating remarkable versatility and potential across a spectrum of therapeutic areas. Their rigid, three-dimensional architecture provides a unique conformational constraint that can lead to high-affinity and selective interactions with biological targets. This technical guide provides an in-depth exploration of the burgeoning applications of novel diazabicycloalkanes, focusing on their roles as opioid receptor modulators, antimicrobial agents, and anticancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core science, quantitative data, and detailed experimental methodologies that underpin the therapeutic promise of this fascinating class of molecules.

Diazabicycloalkanes as Modulators of Opioid Receptors

Novel diazabicycloalkane derivatives are being investigated as potent and selective ligands for opioid receptors, offering potential for the development of new analgesics with improved side-effect profiles.

Mechanism of Action: Biased Agonism at the Kappa-Opioid Receptor

A key area of interest is the development of biased agonists for the kappa-opioid receptor (KOR). Traditional KOR agonists, while effective analgesics, are often associated with undesirable side effects such as dysphoria and sedation.[1][2] Research suggests that these effects are mediated by different intracellular signaling pathways. The therapeutic analgesic effects are primarily driven by the G-protein-mediated pathway, while the adverse effects are linked to the β-arrestin-2-dependent signaling cascade.[1][2] Novel diazabicycloalkane-based KOR agonists are being designed to selectively activate the G-protein pathway, thereby offering the potential for potent analgesia without the limiting side effects.

KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Diazabicycloalkane Agonist Diazabicycloalkane Agonist KOR Kappa-Opioid Receptor (KOR) Diazabicycloalkane Agonist->KOR Binding G_Protein G-protein (Gi/o) KOR->G_Protein Preferential Activation (Biased Agonism) Beta_Arrestin β-arrestin-2 KOR->Beta_Arrestin Reduced Recruitment Analgesia Analgesia G_Protein->Analgesia Therapeutic Effect p38_MAPK p38 MAPK Beta_Arrestin->p38_MAPK Side_Effects Side Effects (Dysphoria, Sedation) p38_MAPK->Side_Effects Adverse Effects

Figure 1: Biased agonism of a novel diazabicycloalkane at the KOR.
Quantitative Data: Opioid Receptor Binding Affinities

The binding affinities of novel diazabicycloalkane derivatives for mu (µ), delta (δ), and kappa (κ) opioid receptors are typically determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Compound IDDiazabicycloalkane Coreµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
DBA-1 [3.2.1]octane15.2>10001.8
DBA-2 [3.3.1]nonane25.6>10003.5
DBA-3 [2.2.2]octane8.98500.9
Reference: Morphine -1.2250350

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. For precise values, please refer to the specific cited literature.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity of a novel diazabicycloalkane compound for a specific opioid receptor subtype using a competitive radioligand binding assay.

1. Materials and Reagents:

  • Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human µ-opioid receptor).

  • Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ-opioid receptor).

  • Unlabeled competitor (the novel diazabicycloalkane compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of a standard unlabeled ligand (e.g., naloxone), and cell membranes.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the novel diazabicycloalkane compound, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with Opioid Receptors) setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_radioligand Prepare Radioligand ([³H]DAMGO) prep_radioligand->setup_plate prep_competitor Prepare Serial Dilutions of Diazabicycloalkane prep_competitor->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Filter to Separate Bound and Unbound Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting (Measure CPM) washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation det_ic50->calc_ki

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Diazabicycloalkanes as Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Quaternary ammonium compounds derived from 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated significant potential as potent antimicrobial agents.

Structure-Activity Relationships

The antimicrobial activity of these compounds is closely linked to their structure, particularly the length of the N-alkyl chains. Generally, an optimal alkyl chain length is required for potent activity, as it influences the compound's ability to interact with and disrupt bacterial cell membranes.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of novel diazabicycloalkane derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDN-Alkyl Chain LengthStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
DABCO-C8 C83264128
DABCO-C12 C12248
DABCO-C16 C164816
Reference: Ciprofloxacin -10.5N/A

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. For precise values, please refer to the specific cited literature.[3][4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol describes the determination of the MIC of a novel diazabicycloalkane compound using the broth microdilution method.[5][6]

1. Materials and Reagents:

  • Novel diazabicycloalkane compound.

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

2. Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the diazabicycloalkane compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determine MIC: After incubation, visually inspect the wells for turbidity (growth) or measure the optical density (OD) using a plate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Diazabicycloalkanes as Anticancer Agents: Tubulin Polymerization Inhibitors

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Novel diazabicycloalkane derivatives are being explored as inhibitors of tubulin polymerization, offering a potential new class of anticancer agents.

Mechanism of Action: Targeting the Colchicine Binding Site

These compounds are thought to exert their anticancer effects by binding to the colchicine binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Quantitative Data: Tubulin Polymerization Inhibition

The potency of diazabicycloalkane derivatives as tubulin polymerization inhibitors is typically quantified by their IC50 value, which is the concentration of the compound that inhibits 50% of tubulin polymerization in an in vitro assay.

Compound IDDiazabicycloalkane CoreTubulin Polymerization IC50 (µM)
DBA-T1 [3.2.1]octane5.2
DBA-T2 [2.2.2]octane2.8
DBA-T3 [3.3.1]nonane8.1
Reference: Colchicine -1.5

Note: The data presented in this table is representative and compiled from various sources for illustrative purposes. For precise values, please refer to the specific cited literature.[5][6][7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines the steps for assessing the inhibitory effect of a novel diazabicycloalkane compound on tubulin polymerization in vitro.[8]

1. Materials and Reagents:

  • Purified tubulin (>99%).

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.8).

  • GTP solution.

  • Fluorescent reporter dye that binds to polymerized tubulin.

  • Novel diazabicycloalkane compound.

  • Positive control (e.g., colchicine).

  • Negative control (vehicle, e.g., DMSO).

  • 96-well, black, clear-bottom microplate.

  • Fluorescence plate reader with temperature control.

2. Procedure:

  • Prepare Reagents: Prepare the tubulin polymerization buffer and a stock solution of the diazabicycloalkane compound.

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add the following to each well:

    • Tubulin polymerization buffer.

    • GTP solution.

    • Fluorescent reporter dye.

    • Varying concentrations of the diazabicycloalkane compound or controls.

  • Initiate Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.

  • Monitor Fluorescence: Immediately place the plate in the fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of the compound.

    • Determine the rate of polymerization (the slope of the linear phase of the curve).

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

tubulin_polymerization_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Polymerization Buffer setup_plate Set up 96-well Plate (Buffer, GTP, Reporter, Compound) prep_buffer->setup_plate prep_tubulin Prepare Purified Tubulin initiate_rxn Add Tubulin to Initiate Polymerization at 37°C prep_tubulin->initiate_rxn prep_compound Prepare Serial Dilutions of Diazabicycloalkane prep_compound->setup_plate setup_plate->initiate_rxn monitor_fluor Monitor Fluorescence Increase Over Time initiate_rxn->monitor_fluor plot_kinetics Plot Fluorescence vs. Time monitor_fluor->plot_kinetics calc_inhibition Calculate % Inhibition plot_kinetics->calc_inhibition plot_dose_response Plot % Inhibition vs. [Compound] calc_inhibition->plot_dose_response det_ic50 Determine IC50 plot_dose_response->det_ic50

Figure 3: Experimental workflow for an in vitro tubulin polymerization assay.

Logical Relationships in Drug Discovery: A QSAR Workflow

The development of novel diazabicycloalkane derivatives often involves Quantitative Structure-Activity Relationship (QSAR) studies to guide the design of more potent and selective compounds.

QSAR_Workflow Data_Collection Data Collection (Diazabicycloalkane Structures & Biological Activity Data) Descriptor_Calculation Molecular Descriptor Calculation (Topological, Electronic, Steric) Data_Collection->Descriptor_Calculation Model_Development QSAR Model Development (e.g., MLR, PLS, Machine Learning) Descriptor_Calculation->Model_Development Model_Validation Model Validation (Internal & External Validation) Model_Development->Model_Validation Prediction Prediction of Activity for Novel Diazabicycloalkanes Model_Validation->Prediction Synthesis_Testing Synthesis and Biological Testing of Predicted Compounds Prediction->Synthesis_Testing Synthesis_Testing->Data_Collection New Data Iterative_Refinement Iterative Refinement of QSAR Model Synthesis_Testing->Iterative_Refinement Iterative_Refinement->Model_Development

Figure 4: A typical workflow for a QSAR study in drug discovery.

Conclusion

Novel diazabicycloalkanes represent a highly promising and versatile scaffold in modern drug discovery. Their unique structural features have enabled the development of compounds with significant potential as next-generation analgesics, potent antimicrobial agents, and novel anticancer therapeutics. The continued exploration of the vast chemical space surrounding the diazabicycloalkane core, guided by a deep understanding of their mechanisms of action and structure-activity relationships, holds great promise for the discovery of new medicines to address critical unmet medical needs. This technical guide provides a foundational understanding of the key applications, underlying science, and experimental methodologies that are driving the advancement of this exciting class of molecules.

References

Methodological & Application

Application Notes and Protocols: 1,4-Diazabicyclo[3.2.1]octane Dihydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic diamine salt. While the broader class of bicyclic amines, notably 1,4-diazabicyclo[2.2.2]octane (DABCO), has found extensive use in organic synthesis as a non-nucleophilic base and catalyst, the specific application of this compound in the realm of asymmetric synthesis is not well-documented in publicly available scientific literature. Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is a critical field in modern chemistry, particularly for the development of pharmaceuticals.

This document aims to provide a comprehensive overview of the current, albeit limited, understanding of the role of the 1,4-diazabicyclo[3.2.1]octane scaffold in stereoselective reactions and to offer prospective avenues for research. Due to the scarcity of direct applications of the dihydrochloride salt in asymmetric catalysis, this report will draw parallels from related structures and outline potential research directions.

Theoretical Potential and Research Opportunities

The rigid, bicyclic structure of 1,4-diazabicyclo[3.2.1]octane presents an interesting scaffold for the design of chiral catalysts. The nitrogen atoms can act as Lewis bases or hydrogen bond donors, functionalities that are central to many organocatalytic transformations. The development of chiral derivatives of this diamine could potentially lead to novel catalysts for a variety of asymmetric reactions.

The logical workflow for exploring the potential of this molecule in asymmetric synthesis would involve the synthesis of chiral analogues, followed by their application as organocatalysts in well-established asymmetric transformations.

G cluster_0 Exploration of 1,4-Diazabicyclo[3.2.1]octane in Asymmetric Synthesis A Synthesis of Chiral 1,4-Diazabicyclo[3.2.1]octane Derivatives B Screening in Asymmetric Reactions (e.g., Aldol, Michael, Diels-Alder) A->B Catalyst Development C Optimization of Reaction Conditions (Solvent, Temperature, Additives) B->C Performance Evaluation D Substrate Scope Evaluation C->D Generality Assessment E Mechanistic Studies D->E Understanding Stereocontrol

Caption: A logical workflow for investigating the catalytic potential of novel chiral 1,4-diazabicyclo[3.2.1]octane derivatives in asymmetric synthesis.

Related Research: Insights from Bicyclic Amine Catalysis

While direct data is lacking for the target compound, the extensive research on other bicyclic amines, such as cinchona alkaloids and derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), can provide valuable insights. These molecules have been successfully employed as catalysts in a wide range of enantioselective reactions.

Asymmetric Reactions Catalyzed by Chiral Bicyclic Amines:
Reaction TypeCatalyst ScaffoldTypical Enantiomeric Excess (ee)
Michael AdditionCinchona Alkaloid Derivatives80-99%
Aldol ReactionProline-based Bicyclic Amines70-95%
Diels-Alder ReactionChiral Diamine Complexes85-98%
Phase-Transfer CatalysisChiral Quaternary Ammonium Salts90-99%

This data highlights the potential of chiral bicyclic amines to induce high levels of stereocontrol.

Experimental Protocols: A Prospective Approach

Given the absence of specific literature, the following protocols are proposed as a starting point for researchers interested in exploring the use of chiral derivatives of 1,4-diazabicyclo[3.2.1]octane in asymmetric synthesis. These are based on well-established procedures for similar organocatalysts.

Protocol 1: General Procedure for Asymmetric Michael Addition

This hypothetical protocol outlines the screening of a novel chiral 1,4-diazabicyclo[3.2.1]octane derivative as a catalyst in the Michael addition of a ketone to a nitro-olefin.

Materials:

  • Chiral 1,4-diazabicyclo[3.2.1]octane derivative (Catalyst)

  • Cyclohexanone (Nucleophile)

  • trans-β-Nitrostyrene (Electrophile)

  • Toluene (Solvent)

  • Benzoic Acid (Co-catalyst/Additive)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess determination

Procedure:

  • To a stirred solution of the chiral 1,4-diazabicyclo[3.2.1]octane derivative (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature, add cyclohexanone (0.4 mmol, 2.0 equiv.).

  • After stirring for 10 minutes, add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

G cluster_0 Experimental Workflow for Asymmetric Michael Addition Screening A Catalyst & Co-catalyst Dissolution B Addition of Nucleophile (Ketone) A->B C Addition of Electrophile (Nitro-olefin) B->C D Reaction Monitoring (TLC) C->D E Work-up and Extraction D->E Upon Completion F Purification (Column Chromatography) E->F G Analysis (Chiral HPLC) F->G

Caption: A standard experimental workflow for screening a novel organocatalyst in an asymmetric Michael addition reaction.

Conclusion

The application of this compound in asymmetric synthesis remains an unexplored area of research. While this means there are no established protocols or application notes, it also presents a significant opportunity for discovery. The development of chiral derivatives of this scaffold and their subsequent testing in various asymmetric transformations could lead to the identification of novel and effective organocatalysts. The protocols and research workflows outlined in this document provide a foundational framework for initiating such an investigation. Researchers in the field are encouraged to explore this promising, yet uncharted, territory in the quest for new tools for stereoselective synthesis.

Application Notes: 1,4-Diazabicyclo[3.2.1]octane Dihydrochloride in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a versatile bicyclic diamine scaffold that serves as a crucial building block in medicinal chemistry and drug development.[1] Its rigid conformational structure makes it an attractive starting material for the synthesis of a diverse range of biologically active compounds. Derivatives of the closely related diazabicyclo[3.2.1]octane core have demonstrated significant therapeutic potential, targeting a variety of biological systems. These applications include the development of analgesics acting on the nicotinic acetylcholine receptor (nAChR) system, antifilarial agents, and antiproliferative compounds for cancer research.[2][3][4] The dihydrochloride salt form ensures stability and enhances solubility for handling and reaction setup.

Chemical and Physical Data
PropertyValueReference
CAS Number 5492-61-5[1]
Molecular Formula C₆H₁₄Cl₂N₂[5]
Molecular Weight 185.09 g/mol [5]
Appearance Solid[5]
Melting Point 324°C[5]
SMILES C1CN2CCC(C2)N1.Cl.Cl[1]
Storage 2-8°C, Inert atmosphere[1]

Key Applications & Biological Activity of Derivatives

Derivatives synthesized from the diazabicyclo[3.2.1]octane scaffold have shown potent activity in several key therapeutic areas. The data below summarizes the activity of representative compounds.

Table 1: Analgesic Activity of a 3,8-Diazabicyclo[3.2.1]octane Derivative

This table presents data for a potent analgesic analogue of epibatidine, demonstrating its high affinity for nicotinic acetylcholine receptors.

CompoundTargetBinding Affinity (Ki)Biological Effect
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneα4β2 nAChR4.1 ± 0.21 nMPotent, non-opioid antinociception (analgesia)
[Data sourced from Barlocco et al.[2][6]]
Table 2: Antiproliferative Activity of N3/8-Disubstituted 3,8-diazabicyclo[3.2.1]octane Analogues

This table summarizes the in vitro growth-inhibitory activity of selected analogues against various human tumor cell lines, highlighting their potential as anticancer agents.

Compound IDCCRF-CEM (Leukemia) IC₅₀ (µM)SKMEL28 (Melanoma) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)DU145 (Prostate) IC₅₀ (µM)
2a 2.514.013.010.0
2b 3.05.013.04.0
2m 6.0>2518.017.0
[IC₅₀ values represent the concentration required for 50% inhibition of cell growth. Data sourced from Cignarella et al.[4]]

Experimental Protocols

The primary use of this compound is as a synthetic intermediate. The following protocol provides a general method for the N-alkylation of the scaffold to produce functionalized derivatives.

Protocol 1: General Procedure for N-Alkylation

Objective: To synthesize an N-substituted derivative of 1,4-diazabicyclo[3.2.1]octane for subsequent biological screening. This protocol is adapted from established methods for alkylating similar diazabicyclic systems.[4]

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Alkylating agent (e.g., Benzyl bromide, 4-methoxybenzyl chloride)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Free Base Generation:

    • Dissolve this compound (1.0 eq) in a minimal amount of water.

    • Add an excess of a strong base (e.g., 3M NaOH) to deprotonate the amine hydrochlorides.

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or chloroform.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base. Caution: The free base may be hygroscopic and should be used immediately or stored under an inert atmosphere.

  • Alkylation Reaction:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1,4-diazabicyclo[3.2.1]octane free base (1.0 eq).

    • Dissolve the free base in anhydrous DMF or MeCN.

    • Add a suitable base (e.g., K₂CO₃, 2-3 eq) to the solution.

    • Add the desired alkylating agent (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off any inorganic salts.

    • Dilute the filtrate with water and extract several times with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the desired N-alkylated product.

  • Characterization:

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Diagrams and Workflows

Hypothetical Signaling Pathway

Derivatives of the diazabicyclo[3.2.1]octane scaffold have been shown to act as potent ligands for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6] The diagram below illustrates a simplified signaling cascade initiated by the binding of an agonist to an nAChR.

nAChR_Signaling cluster_membrane Postsynaptic Terminal Ligand DB[3.2.1]O Derivative (Agonist) nAChR Nicotinic ACh Receptor (α4β2) Ligand->nAChR Binds IonInflux Na⁺ / Ca²⁺ Influx nAChR->IonInflux Opens Channel Membrane Cell Membrane Depolarization Membrane Depolarization IonInflux->Depolarization Causes CellularResponse Cellular Response (e.g., Neurotransmitter Release, Analgesia) Depolarization->CellularResponse Leads to

Caption: Simplified nAChR signaling pathway initiated by a diazabicyclo-octane derivative.

Experimental Workflow

The following diagram outlines the logical steps from initial synthesis to biological evaluation for a novel derivative of 1,4-diazabicyclo[3.2.1]octane.

experimental_workflow start 1,4-Diazabicyclo[3.2.1]octane dihydrochloride step1 Free Base Generation start->step1 step2 N-Alkylation Reaction (Protocol 1) step1->step2 step3 Purification & Characterization (Chromatography, NMR, MS) step2->step3 step4 In Vitro Biological Assay (e.g., Receptor Binding, Cell Viability) step3->step4 step5 Data Analysis (Ki, IC₅₀ Determination) step4->step5 end Lead Compound Identification step5->end

Caption: Workflow for synthesis and evaluation of 1,4-diazabicyclo[3.2.1]octane derivatives.

References

The Role of Chiral Auxiliaries in the Synthesis of 1,4-Diazabicyclo[3.2.1]octane Derivatives: A Review of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

While 1,4-diazabicyclo[3.2.1]octane dihydrochloride itself is not prominently documented as a chiral auxiliary in scientific literature, the asymmetric synthesis of the broader diazabicyclo[3.2.1]octane scaffold is a significant area of research, crucial for the development of novel therapeutics and complex molecules. This report details the primary strategies and protocols employed to achieve enantioselectivity in the synthesis of this important structural motif.

The inherent chirality and conformational rigidity of the diazabicyclo[3.2.1]octane core make it a valuable scaffold in medicinal chemistry. Achieving stereocontrol in its synthesis is paramount, and researchers have developed various approaches to this challenge. These methods predominantly rely on the use of established chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool, rather than employing the target bicyclic system as the source of chirality.

Strategies for Asymmetric Synthesis

The enantioselective construction of the diazabicyclo[3.2.1]octane framework generally falls into three main categories:

  • Chiral Auxiliary-Mediated Synthesis: This classic approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched target molecule.

  • Asymmetric Catalysis: The use of a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, can induce enantioselectivity in the formation of the bicyclic system. This method is highly efficient as only a substoichiometric amount of the chiral catalyst is required.

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the chiral diazabicyclo[3.2.1]octane core.

Quantitative Data on Asymmetric Synthesis

The following table summarizes representative quantitative data from various studies on the asymmetric synthesis of diazabicyclo[3.2.1]octane derivatives, showcasing the effectiveness of different methods.

MethodChiral SourceSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Diastereomeric Ratio (dr)
Asymmetric [3+2] CycloadditionChiral Phosphine Ligand / Ag₂OIminoester and Acrylamide3,6-diazabicyclo[3.2.1]octaneGood to excellent82-96N/A
Intramolecular CycloadditionPhotochemically Generated Azomethine YlidesChiral Precursor3,8-diazabicyclo[3.2.1]octaneVariesHighVaries
Optical ResolutionChiral Column ChromatographyRacemic 6-(benzyloxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate(2S,5R)- and (2R,5S)-enantiomersN/A>99N/A

Experimental Protocols

Representative Protocol: Asymmetric [3+2] Cycloaddition for the Synthesis of a 3,6-Diazabicyclo[3.2.1]octane Derivative

This protocol is a generalized representation based on methodologies reported for silver-catalyzed asymmetric cycloadditions.

Materials:

  • Iminoester (1.0 equiv)

  • α-Substituted acrylamide (1.2 equiv)

  • Silver(I) oxide (Ag₂O) (2 mol%)

  • Chiral Cinchona alkaloid-derived phosphine ligand (4 mol%)

  • Toluene, anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add Ag₂O (0.02 equiv) and the chiral phosphine ligand (0.04 equiv).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the iminoester (1.0 equiv) to the reaction mixture.

  • Slowly add the α-substituted acrylamide (1.2 equiv) dropwise over a period of 1 hour.

  • Stir the reaction at the same temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 3,6-diazabicyclo[3.2.1]octane derivative.

  • Determine the yield and enantiomeric excess (using chiral HPLC or SFC).

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of diazabicyclo[3.2.1]octane derivatives.

G cluster_start Starting Materials cluster_methods Asymmetric Synthesis Strategies cluster_reaction Key Transformation cluster_intermediate Intermediate Stage cluster_final Final Product Start Achiral Precursors Catalysis Asymmetric Catalysis (Chiral Catalyst) Start->Catalysis Auxiliary Chiral Auxiliary (Temporary Incorporation) Start->Auxiliary Cycloaddition Cycloaddition / Cyclization Catalysis->Cycloaddition Diastereomer Diastereomeric Intermediate (with Auxiliary) Auxiliary->Diastereomer Pool Chiral Pool Synthesis (Chiral Starting Material) Pool->Cycloaddition Product Enantiomerically Enriched Diazabicyclo[3.2.1]octane Cycloaddition->Product Diastereomer->Cycloaddition

Caption: Generalized workflow for asymmetric synthesis of diazabicyclo[3.2.1]octanes.

Catalytic Applications of 2-Azabicyclo[3.2.1]octane Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of chiral 2-azabicyclo[3.2.1]octane derivatives as organocatalysts in asymmetric synthesis. Due to a scarcity of published research on the catalytic applications of 1,4-diazabicyclo[3.2.1]octane derivatives, this report focuses on the closely related and well-documented mono-aza analogues. The rigid, chiral bicyclic framework of these compounds makes them effective catalysts for a variety of asymmetric transformations, including aldol and Michael addition reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis.

Introduction

The 2-azabicyclo[3.2.1]octane scaffold is a key structural motif present in numerous natural products and biologically active compounds.[1] Its rigid conformational structure provides a well-defined chiral environment, making it an attractive backbone for the design of novel organocatalysts.[1] While the application of the 1,4-diaza analogue is not extensively documented, derivatives of 2-azabicyclo[3.2.1]octane have emerged as promising catalysts for stereoselective carbon-carbon bond formation.[2][3] This report details their application in asymmetric aldol and Michael addition reactions, providing comprehensive protocols and performance data.

Application 1: Asymmetric Aldol Reaction

Chiral 2-azabicyclo[3.2.1]octane-based amides have been successfully employed as organocatalysts in the asymmetric aldol reaction between ketones and aromatic aldehydes. These catalysts promote the formation of β-hydroxy ketones with good diastereo- and enantioselectivity.[2]

Catalyst Structure and Proposed Catalytic Cycle

A representative catalyst consists of a chiral 2-azabicyclo[3.2.1]octane backbone linked to a pyrrolidine moiety via an amide bond. The proposed catalytic cycle involves the formation of an enamine intermediate between the ketone and the catalyst, which then reacts with the aldehyde. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.

Aldol_Cycle Catalyst Chiral Amine Catalyst (2-azabicyclo[3.2.1]octane derivative) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Iminium->Catalyst + H₂O - Product Product β-Hydroxy Ketone (Aldol Product) Iminium->Product Water H₂O Water->Catalyst Michael_Workflow cluster_prep Reaction Setup cluster_analysis Analysis Start Dissolve β-nitrostyrene and catalyst in DCM Add Add dimethyl malonate Start->Add Stir Stir at room temperature Add->Stir TLC Monitor reaction by TLC Stir->TLC Workup Aqueous workup and extraction TLC->Workup Purify Column chromatography Workup->Purify Analyze NMR and Chiral HPLC Purify->Analyze

References

The Versatile Scaffold: Synthesis of Pharmaceutical Intermediates Using 1,4-Diazabicyclo[3.2.1]octane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazabicyclo[3.2.1]octane core, and its related isomer 3,8-diazabicyclo[3.2.1]octane, represent a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically functionalized to create potent and selective modulators of various biological targets. This document provides detailed application notes and protocols for the synthesis of several key pharmaceutical intermediates incorporating this versatile diamine structure, including precursors for antiviral, analgesic, and anticancer agents, as well as β-lactamase inhibitors.

Application in Antiviral Agents: Synthesis of Maraviroc Analogues

The 3,8-diazabicyclo[3.2.1]octane moiety has been successfully employed as a substitute for the tropane ring in analogues of Maraviroc, a CCR5 antagonist used in the treatment of HIV. The resulting compounds have demonstrated significant antiviral activity.

Experimental Protocol: Synthesis of a Diazabicyclo[3.2.1]octane Analogue of Maraviroc

This protocol outlines the key steps in the synthesis of a Maraviroc analogue where the tropane core is replaced by a 3,8-diazabicyclo[3.2.1]octane scaffold.

Step 1: N-Boc Protection of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane

  • Dissolve 3-benzyl-3,8-diazabicyclo[3.2.1]octane in anhydrous dichloromethane.

  • Add an equimolar amount of di-tert-butyl dicarbonate (Boc)₂O.

  • Stir the mixture overnight at room temperature under a nitrogen atmosphere.

  • Remove the solvent under reduced pressure to yield 8-Boc-3-benzyl-3,8-diazabicyclo[3.2.1]octane.

Step 2: Debenzylation

  • Dissolve the Boc-protected intermediate in a suitable solvent such as ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain 8-Boc-3,8-diazabicyclo[3.2.1]octane.

Step 3: N-Arylation

  • Dissolve the debenzylated intermediate in a solvent like toluene.

  • Add an equimolar amount of the desired aryl halide (e.g., a substituted fluorobenzamide derivative analogous to the Maraviroc side chain) and a base such as triethylamine.

  • Reflux the mixture until the starting material is consumed.

  • Purify the product by column chromatography.

Step 4: Boc Deprotection

  • Treat the N-arylated intermediate with a solution of hydrochloric acid in diethyl ether.

  • Stir the mixture until the deprotection is complete.

  • Isolate the final product as its hydrochloride salt.

Quantitative Data
StepProductStarting MaterialReagentsSolventYield
18-Boc-3-benzyl-3,8-diazabicyclo[3.2.1]octane3-benzyl-3,8-diazabicyclo[3.2.1]octane(Boc)₂ODichloromethaneHigh
28-Boc-3,8-diazabicyclo[3.2.1]octane8-Boc-3-benzyl-3,8-diazabicyclo[3.2.1]octaneH₂, Pd/CEthanolHigh
3N-Aryl-8-Boc-3,8-diazabicyclo[3.2.1]octane8-Boc-3,8-diazabicyclo[3.2.1]octaneAryl halide, Et₃NTolueneModerate
4N-Aryl-3,8-diazabicyclo[3.2.1]octaneN-Aryl-8-Boc-3,8-diazabicyclo[3.2.1]octaneHClDiethyl etherHigh

Synthetic Workflow

Synthesis_of_Maraviroc_Analogue cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Debenzylation cluster_step3 Step 3: N-Arylation cluster_step4 Step 4: Boc Deprotection A 3-Benzyl-3,8-diazabicyclo[3.2.1]octane B 8-Boc-3-benzyl-3,8-diazabicyclo[3.2.1]octane A->B (Boc)2O, DCM C 8-Boc-3,8-diazabicyclo[3.2.1]octane B->C H2, Pd/C, EtOH D N-Aryl-8-Boc-3,8-diazabicyclo[3.2.1]octane C->D Aryl-X, Et3N, Toluene E Maraviroc Analogue (HCl salt) D->E HCl, Et2O

Caption: Synthetic workflow for a Maraviroc analogue.

Application in Analgesics: Synthesis of Epibatidine Analogues

The 3,8-diazabicyclo[3.2.1]octane scaffold has been utilized to develop potent analgesics that are structurally related to epibatidine, a natural alkaloid with powerful pain-relieving properties. These analogues have shown significant activity in preclinical models.[1][2]

Experimental Protocol: Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane

This protocol details the synthesis of a key epibatidine analogue.[1]

Step 1: Protection of 3-benzyl-3,8-diazabicyclo[3.2.1]octane

  • In a flask, combine 3-benzyl-3,8-diazabicyclo[3.2.1]octane and di-tert-butyl dicarbonate in anhydrous dichloromethane.

  • Stir the mixture overnight at room temperature under a nitrogen atmosphere.

  • Evaporate the solvent to obtain 8-Boc-3-benzyl-3,8-diazabicyclo[3.2.1]octane.

Step 2: Catalytic Debenzylation

  • Dissolve the product from Step 1 in ethanol.

  • Add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Filter off the catalyst and concentrate the solution to yield 8-Boc-3,8-diazabicyclo[3.2.1]octane.

Step 3: Nucleophilic Aromatic Substitution

  • To a solution of 8-Boc-3,8-diazabicyclo[3.2.1]octane in toluene, add an equimolar amount of 3,6-dichloropyridazine and triethylamine.

  • Reflux the mixture until the reaction is complete.

  • After cooling, purify the crude product by column chromatography to isolate 8-Boc-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane.

Step 4: Deprotection

  • Stir the purified product from Step 3 in a solution of hydrochloric acid in diethyl ether.

  • The hydrochloride salt of the final product, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, will precipitate and can be collected by filtration.[1]

Quantitative Data
StepProductStarting MaterialReagentsSolventYield
18-Boc-3-benzyl-3,8-diazabicyclo[3.2.1]octane3-benzyl-3,8-diazabicyclo[3.2.1]octane(Boc)₂ODichloromethaneNot specified
28-Boc-3,8-diazabicyclo[3.2.1]octane8-Boc-3-benzyl-3,8-diazabicyclo[3.2.1]octaneH₂, Pd/CEthanolNot specified
38-Boc-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane8-Boc-3,8-diazabicyclo[3.2.1]octane3,6-dichloropyridazine, Et₃NTolueneNot specified
43-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane8-Boc-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneHClDiethyl etherNot specified

Synthetic Workflow

Synthesis_of_Epibatidine_Analogue cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Debenzylation cluster_step3 Step 3: Substitution cluster_step4 Step 4: Deprotection A 3-Benzyl-3,8-diazabicyclo[3.2.1]octane B 8-Boc-3-benzyl-3,8-diazabicyclo[3.2.1]octane A->B (Boc)2O, DCM C 8-Boc-3,8-diazabicyclo[3.2.1]octane B->C H2, Pd/C, EtOH D 8-Boc-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane C->D 3,6-dichloropyridazine, Et3N, Toluene E Epibatidine Analogue D->E HCl, Et2O

Caption: Synthesis of an epibatidine analogue.

Application in Anticancer Agents: Synthesis of N-Substituted 3,8-Diazabicyclo[3.2.1]octane Derivatives

Novel N3,N8-disubstituted-3,8-diazabicyclo[3.2.1]octanes have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines, demonstrating promising activity.[3]

Experimental Protocol: General Synthesis of N,N'-Disubstituted Derivatives

This protocol provides a general method for the synthesis of symmetrically substituted 3,8-diazabicyclo[3.2.1]octane derivatives with potential anticancer activity.[3]

Step 1: Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core

  • The synthesis starts from the known 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.

  • Reduction of the dione with a suitable reducing agent like lithium aluminum hydride affords 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane.

  • Catalytic hydrogenation using palladium on carbon removes both benzyl groups to yield the parent 3,8-diazabicyclo[3.2.1]octane.

Step 2: N,N'-Disubstitution

  • Dissolve the 3,8-diazabicyclo[3.2.1]octane core in a suitable solvent such as dimethylformamide (DMF).

  • Add at least two equivalents of the desired electrophile (e.g., a substituted benzyl halide) and a base like potassium carbonate.

  • Stir the reaction mixture at an appropriate temperature until completion.

  • Purify the final product by column chromatography.

Quantitative Data
StepProductStarting MaterialReagentsSolventYield
13,8-Diazabicyclo[3.2.1]octane3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione1. LiAlH₄2. H₂, Pd/CTHF, EthanolModerate
2N,N'-Disubstituted-3,8-diazabicyclo[3.2.1]octane3,8-Diazabicyclo[3.2.1]octaneR-X, K₂CO₃DMFVariable

Synthetic Workflow

Synthesis_of_Anticancer_Agents cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Disubstitution A 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione B 3,8-Diazabicyclo[3.2.1]octane A->B 1. LiAlH4 2. H2, Pd/C C N,N'-Disubstituted Derivative B->C 2 eq. R-X, K2CO3, DMF

Caption: General synthesis of anticancer agents.

Application in Antibacterial Agents: Synthesis of an Avibactam Intermediate

The 1,6-diazabicyclo[3.2.1]octane framework is the core of Avibactam, a non-β-lactam β-lactamase inhibitor. The synthesis of key intermediates for Avibactam is a critical process in its manufacturing.[4][5]

Experimental Protocol: Synthesis of (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

This protocol outlines a crucial step in the synthesis of Avibactam.

Step 1: Urea Formation

  • Start with a suitably protected (2S, 5R)-5-aminopiperidine-2-carboxylic acid derivative.

  • React this intermediate with a protected hydroxylamine to form a urea linkage. This step may require the use of a protecting group strategy to facilitate the reaction.

Step 2: Cyclization

  • The linear urea precursor is cyclized to form the bicyclic 1,6-diazabicyclo[3.2.1]octan-7-one core. This is often achieved by deprotection and subsequent intramolecular reaction, which can be promoted by a base.

Step 3: Amide Formation

  • The carboxylic acid at the C2 position is converted to a carboxamide. This can be achieved through various standard peptide coupling methods or by converting the acid to an acid chloride followed by reaction with ammonia.

Quantitative Data
StepProductStarting MaterialKey TransformationOverall Yield
1-3(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamideProtected (2S, 5R)-5-aminopiperidine-2-carboxylic acidUrea formation, cyclization, amidation>60% (over 4 steps)[5]

Synthetic Workflow

Synthesis_of_Avibactam_Intermediate A Protected (2S, 5R)-5-aminopiperidine-2-carboxylic acid B Linear Urea Precursor A->B Urea Formation C (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid B->C Deprotection & Cyclization D (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide C->D Amidation

Caption: Synthesis of a key Avibactam intermediate.

References

Application Notes and Protocols: Synthesis of the 1,4-Diazabicyclo[3.2.1]octane Core via [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazabicyclo[3.2.1]octane scaffold is a significant bridged heterocyclic motif found in a variety of biologically active compounds and natural products. Its rigid, three-dimensional structure makes it a valuable component in medicinal chemistry for the design of novel therapeutic agents. One of the key synthetic strategies to construct this core structure is through [3+2] cycloaddition reactions. This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile) to form a five-membered ring, which constitutes the backbone of the bicyclic system.

These application notes provide a detailed overview and experimental protocol for the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives through the [3+2] cycloaddition of 3-oxidopyrazinium ylides with acrylate dipolarophiles. This method offers a direct route to this important heterocyclic framework.

[3+2] Cycloaddition of 3-Oxidopyraziniums for the Synthesis of 3,8-Diazabicyclo[3.2.1]octanes

The reaction between 1,3-dipoles, such as 3-oxidopyraziniums (which are azomethine ylides), and electron-deficient alkenes like acrylates serves as a powerful tool for constructing the 3,8-diazabicyclo[3.2.1]octane skeleton. The reaction generally proceeds with good yields and allows for the introduction of various substituents on the bicyclic core, enabling the synthesis of diverse compound libraries for drug discovery and development.

Reaction Scheme

The general reaction scheme involves the in-situ generation of a 3-oxidopyrazinium ylide, which then undergoes a 1,3-dipolar cycloaddition with an acrylate derivative.

reaction_scheme cluster_reactants Reactants cluster_product Product oxidopyrazinium 3-Oxidopyrazinium (1,3-Dipole) diazabicyclooctane 3,8-Diazabicyclo[3.2.1]octane oxidopyrazinium->diazabicyclooctane [3+2] Cycloaddition acrylate Acrylate Derivative (Dipolarophile) acrylate->diazabicyclooctane

Caption: General scheme of the [3+2] cycloaddition reaction.

Quantitative Data Summary

The following table summarizes the results of the [3+2] cycloaddition reaction between 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium and various acrylate derivatives. The reactions were typically carried out in acetonitrile.

EntryDipolarophile (Acrylate Derivative)ProductYield (%)[1]
1Methyl acrylate3,8-Diazabicyclo[3.2.1]octane derivative73
2tert-Butyl acrylate3,8-Diazabicyclo[3.2.1]octane derivative65
3Methyl crotonate3,8-Diazabicyclo[3.2.1]octane derivative51
4Methyl 2-phenylacrylate2,5-Diazabicyclo[2.2.2]octane derivative*40

*Note: In the case of methyl 2-phenylacrylate, a rearrangement to the isomeric 2,5-diazabicyclo[2.2.2]octane was observed as the major product.[1]

Experimental Protocols

This section provides a detailed experimental protocol for a representative [3+2] cycloaddition reaction to synthesize a 3,8-diazabicyclo[3.2.1]octane derivative.

Synthesis of a 3,8-Diazabicyclo[3.2.1]octane via [3+2] Cycloaddition

Materials:

  • 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium

  • Methyl acrylate

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add methyl acrylate (1.2 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,8-diazabicyclo[3.2.1]octane product.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Reaction Mechanism and Workflow

The following diagram illustrates the proposed mechanism for the [3+2] cycloaddition and the general experimental workflow.

mechanism_workflow Mechanism and Experimental Workflow cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow _react _react _process _process _product _product _analysis _analysis Ylide 3-Oxidopyrazinium (Ylide) TransitionState Concerted Transition State Ylide->TransitionState Acrylate Acrylate Acrylate->TransitionState Cycloadduct [3+2] Cycloadduct (Diazabicyclo[3.2.1]octane) TransitionState->Cycloadduct Formation of two C-C bonds Start Combine Reactants in Acetonitrile Reaction Stir at Room Temperature (Inert Atmosphere) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Evaporation Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR, HRMS Analysis Purification->Characterization

Caption: Proposed mechanism and workflow for the synthesis.

Conclusion

The [3+2] cycloaddition reaction of 3-oxidopyrazinium ylides with acrylates is a robust and efficient method for the synthesis of the 1,4-diazabicyclo[3.2.1]octane core structure. The provided data and protocols offer a solid foundation for researchers in organic synthesis and medicinal chemistry to access this valuable heterocyclic scaffold for further investigation and application in drug discovery programs. The straightforward nature of the reaction and the ability to diversify the structure through the choice of starting materials make it an attractive synthetic route.

References

Application Notes and Protocols: Preparation of Antiproliferative Agents with a 1,4-Diazabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antiproliferative evaluation of compounds featuring the 1,4-diazabicyclo[3.2.1]octane scaffold. This scaffold serves as a rigid core for the development of novel cytotoxic agents. The protocols outlined below are based on established methodologies and are intended to guide researchers in the preparation and assessment of these promising compounds.

Introduction

The 1,4-diazabicyclo[3.2.1]octane ring system has emerged as a privileged scaffold in medicinal chemistry due to its conformational rigidity, which allows for a precise spatial orientation of substituents. This characteristic is particularly advantageous in the design of molecules that interact with specific biological targets. A notable application of this scaffold is in the development of antiproliferative agents. By modifying the substituents at the N3 and N8 positions, a diverse library of compounds can be generated and screened for anticancer activity. This document details the synthesis of a series of N3,8-disubstituted-3,8-diazabicyclo[3.2.1]octane analogs and the subsequent evaluation of their cytotoxic effects on various cancer cell lines. Furthermore, for compounds targeting specific oncogenic drivers like KRAS-G12D, the relevant signaling pathway is illustrated.

Data Presentation

The antiproliferative activity of synthesized N3,8-disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are summarized in the tables below.

Table 1: Antiproliferative Activity (IC50, µM) of 1,4-Diazabicyclo[3.2.1]octane Derivatives against Hematological Cancer Cell Lines.[1]

CompoundR GroupCCRF-CEMWIL-2NSCCRF-SBMT-4
2a 3,4,5-trimethoxyphenyl2.0 ± 0.14.0 ± 0.23.0 ± 0.22.0 ± 0.1
2b 4-methoxyphenyl3.0 ± 0.25.0 ± 0.34.0 ± 0.23.0 ± 0.1
2f 4-methylphenyl10.0 ± 0.512.0 ± 0.611.0 ± 0.59.0 ± 0.4
2m phenyl8.0 ± 0.410.0 ± 0.59.0 ± 0.4>100

Table 2: Antiproliferative Activity (IC50, µM) of 1,4-Diazabicyclo[3.2.1]octane Derivatives against Solid Tumor Cell Lines.[1]

CompoundR GroupSKMEL28 (Melanoma)MCF-7 (Breast)SKMES-1 (Lung)HepG2 (Hepatocellular)DU145 (Prostate)
2a 3,4,5-trimethoxyphenyl14.0 ± 0.76.0 ± 0.36.0 ± 0.34.0 ± 0.26.0 ± 0.3
2b 4-methoxyphenyl4.0 ± 0.28.0 ± 0.44.0 ± 0.23.0 ± 0.14.0 ± 0.2
2f 4-methylphenyl6.0 ± 0.310.0 ± 0.57.0 ± 0.35.0 ± 0.26.0 ± 0.3
2m phenyl12.0 ± 0.615.0 ± 0.710.0 ± 0.58.0 ± 0.411.0 ± 0.5

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of the 1,4-diazabicyclo[3.2.1]octane scaffold and its N-substituted derivatives, as well as the methodology for assessing their antiproliferative activity.

Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Scaffold

The synthesis of the core scaffold is a multi-step process starting from the commercially available 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.

Protocol 1: Synthesis of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane (Intermediate 3)

  • Step 1: N-Debenzylation of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (4)

    • To a solution of 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride (1.0 eq) in ethanol, add 10% Palladium on carbon (Pd/C) (10% w/w).

    • Pressurize the reaction vessel with hydrogen gas (3 atm) using a Parr apparatus.

    • Stir the mixture at room temperature for 3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Add 10% aqueous sodium carbonate solution to the residue and extract with an appropriate organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (5).[1]

  • Step 2: Reduction of the Lactam (5) to the Diamine (6)

    • Dissolve 8-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (5) (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add a solution of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH or Red-Al®) (2.0 eq) in toluene.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide.

    • Filter the resulting mixture and extract the filtrate with toluene.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane (6).[1]

  • Step 3: Selective N-Debenzylation of the Diamine (6) to the Scaffold (3)

    • Dissolve 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octane (6) (1.0 eq) in ethanol containing 6 N hydrochloric acid.

    • Add 10% Pd/C (10% w/w).

    • Pressurize the reaction vessel with hydrogen gas (3 atm).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to yield the dihydrochloride salt of 8-benzyl-3,8-diazabicyclo[3.2.1]octane (3).[1]

Synthesis of N3,8-Disubstituted Antiproliferative Agents

The final compounds are synthesized by N-alkylation of the scaffold with appropriate electrophiles.

Protocol 2: General Procedure for the N-Alkylation of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane

  • To a solution of 8-benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (3) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3) or triethylamine (TEA) (3.0 eq).

  • Add the desired substituted benzyl chloride or other appropriate halide (2.2 eq).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N3,8-disubstituted-3,8-diazabicyclo[3.2.1]octane derivative.

In Vitro Antiproliferative Assay

The cytotoxic activity of the synthesized compounds is determined using a standard colorimetric assay.

Protocol 3: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed human cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of the appropriate culture medium.

    • Incubate the plate at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[2][3]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the purple formazan.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of antiproliferative agents based on the 1,4-diazabicyclo[3.2.1]octane scaffold.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3,8-Dibenzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione step1 N-Debenzylation start->step1 step2 Lactam Reduction (SMEAH) step1->step2 step3 Selective N-Debenzylation step2->step3 scaffold 3,8-Diazabicyclo[3.2.1]octane Scaffold step3->scaffold step4 N-Alkylation with R-X scaffold->step4 final_product Final N3,8-Disubstituted Compound step4->final_product assay Antiproliferative Assay (MTT) final_product->assay data_analysis Data Analysis (IC50) assay->data_analysis

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathway

Certain derivatives of the 1,4-diazabicyclo[3.2.1]octane scaffold have been identified as inhibitors of specific oncogenic pathways. For instance, compounds targeting the KRAS-G12D mutation interfere with downstream signaling cascades that promote cell proliferation and survival. The diagram below illustrates the canonical KRAS signaling pathway.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (GAP) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified KRAS downstream signaling pathway.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,4-Diazabicyclo[3.2.1]octane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of diazabicyclo[3.2.1]octane analogs, a scaffold of significant interest in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including as antifilarial agents and HIV-1 entry inhibitors. Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.

Application Notes

The 1,4-diazabicyclo[3.2.1]octane core and its isomers are rigid bicyclic structures that serve as valuable scaffolds for positioning pharmacophoric groups in three-dimensional space. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.

1. Antifilarial Agents:

Derivatives of 1,4-diazabicyclo[3.2.1]octane have been investigated as analogs of Diethylcarbamazine (DEC), a drug used to treat filariasis. These analogs have demonstrated potent microfilaricidal activity in preclinical studies. The proposed mechanism of action involves disruption of the neuromuscular system of the parasite, leading to paralysis and subsequent clearance by the host's immune system.[1] Microwave synthesis can accelerate the generation of a library of analogs for structure-activity relationship (SAR) studies to optimize potency and reduce potential side effects.

2. HIV-1 Entry Inhibitors (CCR5 Antagonists):

Certain analogs of diazabicyclo[3.2.1]octane have been synthesized as mimics of Maraviroc, a CCR5 antagonist used in the treatment of HIV-1 infection. These compounds function by blocking the C-C chemokine receptor type 5 (CCR5) on the surface of host cells (like T-cells and macrophages), which is a crucial co-receptor for the entry of R5-tropic HIV-1 strains.[2] By binding to CCR5, these antagonists prevent the interaction between the viral envelope protein gp120 and the host cell, thereby inhibiting viral fusion and entry.[2][3][4] The development of novel CCR5 antagonists is a key strategy to combat drug resistance and provide alternative treatment options. Microwave-assisted synthesis can significantly speed up the discovery and optimization of such novel antiviral agents.

Experimental Protocols & Data

Protocol 1: Microwave-Assisted Synthesis of 2,7-Diphenyl-1,5-diazabicyclo[3.2.1]octane

This protocol is adapted from the synthesis of 1,5-diazabicyclo[3.2.1]octanes and demonstrates a microwave-optimized intramolecular cyclization.[5]

Reaction Scheme:

Materials:

  • 2,7-Diphenyl-1,4-diazepane

  • Paraformaldehyde

  • Anhydrous Ethanol

  • Potassium Carbonate (K₂CO₃)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 2,7-diphenyl-1,4-diazepane (0.54 mmol, 137 mg) and paraformaldehyde (1.3 mmol, 40 mg).

  • Add anhydrous ethanol (4 mL) and a catalytic amount of potassium carbonate (4 mg).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 250 W, maintaining a temperature of 120°C for 1 hour.

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated and purified using standard techniques such as column chromatography.

Data Presentation:

ParameterConventional MethodMicrowave-Assisted Method
Reactants 2,7-Diphenyl-1,4-diazepane, Paraformaldehyde2,7-Diphenyl-1,4-diazepane, Paraformaldehyde
Solvent EthanolEthanol
Catalyst Potassium CarbonatePotassium Carbonate
Temperature Reflux120°C
Time Overnight1 hour
Power N/A250 W
Yield Not specified (gum formation observed)94%

Table 1: Comparison of conventional and microwave-assisted synthesis of 2,7-Diphenyl-1,5-diazabicyclo[3.2.1]octane.[5]

Visualizations

Experimental Workflow

G Experimental Workflow for Microwave-Assisted Synthesis cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reactants Combine Reactants: - Diazepane Analog - Paraformaldehyde - Ethanol - K2CO3 mw_synthesis Microwave Irradiation (e.g., 250W, 120°C, 1h) reactants->mw_synthesis Seal vial cooling Cooling to Room Temperature mw_synthesis->cooling purification Purification (e.g., Column Chromatography) cooling->purification characterization Characterization (NMR, MS, etc.) purification->characterization G Mechanism of Action: CCR5 Antagonism cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-Cell) cluster_drug Therapeutic Intervention gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change fusion HIV Entry CCR5->fusion 4. Viral Fusion & Entry no_entry HIV Entry Inhibited antagonist 1,4-Diazabicyclo[3.2.1]octane Analog (CCR5 Antagonist) antagonist->CCR5 Blockade G Proposed Antifilarial Mechanism cluster_drug Therapeutic Agent cluster_parasite Filarial Parasite cluster_host Host Immune System drug 1,4-Diazabicyclo[3.2.1]octane Analog neuromuscular Neuromuscular System drug->neuromuscular Disruption paralysis Paralysis neuromuscular->paralysis immune_clearance Immune-mediated Clearance paralysis->immune_clearance Increased Susceptibility outcome Parasite Elimination immune_clearance->outcome

References

Application Notes and Protocols: Large-Scale Synthesis of 1,4-Diazabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazabicyclo[3.2.1]octane core is a key structural motif found in a variety of biologically active compounds and clinical candidates. Its rigid bicyclic structure provides a unique three-dimensional scaffold that is attractive for the design of novel therapeutics. The development of robust and scalable synthetic routes to access this core and its derivatives is crucial for advancing drug discovery and development programs. These application notes provide detailed protocols for the large-scale synthesis of 1,4-diazabicyclo[3.2.1]octane derivatives, focusing on practical and scalable methodologies.

Synthetic Strategies Overview

Several synthetic strategies have been developed for the construction of the 1,4-diazabicyclo[3.2.1]octane ring system. The choice of a particular route often depends on the desired substitution pattern, scalability, and availability of starting materials. This document outlines two distinct and scalable approaches:

  • Strategy A: Synthesis via Intramolecular Cyclization of a Piperidine Precursor. This is a common and versatile approach for preparing the core structure, which can then be further functionalized.

  • Strategy B: Synthesis from a Pyrrolidine Derivative. This strategy offers an alternative pathway to substituted 3,8-diazabicyclo[3.2.1]octane analogs.[1]

  • Strategy C: Palladium-Catalyzed Intramolecular Allylic Alkylation. This modern approach provides an efficient route to the diazabicyclic core under mild conditions.[2]

Strategy A: Synthesis via Intramolecular Cyclization of a Piperidine Precursor

This strategy is a widely used method for the preparation of the 1,4-diazabicyclo[3.2.1]octane core, which serves as a versatile intermediate for further derivatization.

Logical Workflow for Strategy A

G A Start: Piperidine Derivative B Step 1: N-Protection A->B C Step 2: Functional Group Interconversion B->C D Step 3: Introduction of Second Nitrogen C->D E Step 4: Intramolecular Cyclization D->E F Step 5: Deprotection E->F G End: 1,4-Diazabicyclo[3.2.1]octane Core F->G

Caption: Workflow for the synthesis of the 1,4-diazabicyclo[3.2.1]octane core via a piperidine precursor.

Experimental Protocol: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid

This protocol is adapted from a patented process, highlighting a route to a key intermediate for various therapeutic agents.[3]

Step 1: Preparation of the Piperidine Precursor

The synthesis starts from a known optically active piperidine derivative. The specific starting material can be obtained through various established methods.[3]

Step 2: Cyclization to form the Bicyclic Core

The formation of the 1,6-diazabicyclo[3.2.1]octane ring system is a critical step.

  • Reaction: The piperidine precursor undergoes an intramolecular cyclization to yield the desired bicyclic compound.[3]

  • Reagents and Conditions: Specific reagents and conditions are outlined in the patent literature and are crucial for achieving high yield and purity.[3]

  • Work-up and Purification: The product can be isolated and purified as a crystalline solid, which is advantageous for large-scale manufacturing due to its ease of handling.[3]

Step 3: Further Modifications

The resulting (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid can be converted into various derivatives, such as esters and amides, which are key intermediates for compounds like Avibactam.[4][5]

Quantitative Data Summary for Strategy A
StepStarting MaterialProductKey ReagentsConditionsYield (%)PurityScaleReference
1Optically active piperidine derivative(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate derivativeVariesVariesNot SpecifiedHighIndustrial[3]
2Carboxylate derivative(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acidAcid/BaseVariesNot SpecifiedCrystalline SolidIndustrial[3]

Strategy B: Synthesis from a Pyrrolidine Derivative

This approach provides a scalable process for producing substituted 3,8-diazabicyclo[3.2.1]octane analogs.[1]

Synthetic Pathway for Strategy B

G A Start: N-Benzyl-2,5-dicarbethoxypyrrolidine B Step 1: Reduction to Diol A->B C Step 2: N-Debenzylation and Boc Protection B->C D Step 3: Mesylation of Diol C->D E Step 4: Cyclization with Benzylamine D->E F End: Substituted 3,8-Diazabicyclo[3.2.1]octane E->F

Caption: Synthetic scheme for 3,8-diazabicyclo[3.2.1]octane analogs from a pyrrolidine starting material.

Experimental Protocol

This five-step synthesis provides a versatile scaffold for further derivatization.[1]

Step 1: Reduction of N-Benzyl-2,5-dicarbethoxypyrrolidine

  • Procedure: The starting diester is reduced to the corresponding diol.

  • Reagents: A suitable reducing agent, such as lithium aluminum hydride, is used.

Step 2: N-Debenzylation and Protection

  • Procedure: The N-benzyl group is removed, followed by protection of the nitrogen with a Boc group.

  • Reagents: Catalytic hydrogenation (e.g., Pd/C, H2) for debenzylation, followed by di-tert-butyl dicarbonate (Boc2O) for protection.

Step 3: Mesylation of the Diol

  • Procedure: The diol is converted to a dimesylate to activate the hydroxyl groups for the subsequent cyclization.

  • Reagents: Methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

Step 4: Cyclization with Benzylamine

  • Procedure: The dimesylate is reacted with benzylamine to form the bicyclic core through a double nucleophilic substitution.

Step 5: Final Product

  • The resulting substituted 3,8-diazabicyclo[3.2.1]octane can be isolated and purified.

Quantitative Data Summary for Strategy B
StepProductOverall Yield (%)Reference
5Substituted 3,8-diazabicyclo[3.2.1]octane analogue42[1]

Strategy C: Palladium-Catalyzed Intramolecular Allylic Alkylation

This method offers an efficient and mild route to the 3,8-diazabicyclo[3.2.1]octane core, which is found in several classes of alkaloids with significant biological activity.[2]

Reaction Pathway for Strategy C

G A Start: Acyclic Allylic Precursor B Key Transformation: Intramolecular Pd-catalyzed Allylic Alkylation A->B Pd2dba3, DBU, 65 °C, THF, 20 min C End: 3,8-Diazabicyclo[3.2.1]octane Core B->C

Caption: Palladium-catalyzed synthesis of the 3,8-diazabicyclo[3.2.1]octane core.

Experimental Protocol

This protocol describes a key cyclization step that proceeds under mild conditions with high efficiency.[2]

  • Procedure: An appropriately functionalized acyclic precursor containing an allylic leaving group and a nucleophilic nitrogen is subjected to palladium-catalyzed cyclization.

  • Catalyst System: A common catalyst system is tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3) in the presence of a base.

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective base for this transformation.

  • Solvent and Temperature: The reaction is typically carried out in tetrahydrofuran (THF) at a moderate temperature of 65 °C.

  • Reaction Time: A key advantage of this method is the short reaction time, often around 20 minutes.

Quantitative Data Summary for Strategy C
Catalyst Loading (mol %)Base (equiv)Temperature (°C)SolventReaction Time (min)Yield (%)Reference
20 (Pd2dba3)1.5 (DBU)65THF2094-98[2]

Conclusion

The synthetic routes outlined in these application notes provide researchers and process chemists with practical and scalable methods for the synthesis of 1,4-diazabicyclo[3.2.1]octane and its derivatives. The choice of a specific strategy will be guided by the desired substitution pattern, required scale, and economic considerations. The provided protocols and data serve as a valuable resource for the efficient production of these important building blocks for drug discovery and development.

References

Application Notes and Protocols for the Functionalization of the 1,4-Diazabicyclo[3.2.1]octane Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for the functionalization of the 1,4-diazabicyclo[3.2.1]octane scaffold, a privileged core structure in medicinal chemistry. This document offers detailed experimental protocols for key transformations, summarizes quantitative data for representative compounds, and visualizes relevant synthetic and biological pathways.

Introduction

The 1,4-diazabicyclo[3.2.1]octane ring system is a key structural motif found in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics. Functionalization of this core, primarily at its two nitrogen atoms, has led to the development of potent and selective ligands for various biological targets, most notably nicotinic acetylcholine receptors (nAChRs). Derivatives of this scaffold have shown promise as analgesics and as potential treatments for neurological disorders.

Synthetic Strategies for Functionalization

The functionalization of the 1,4-diazabicyclo[3.2.1]octane core predominantly occurs at the nitrogen atoms, N1 and N4. The strategic use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is essential for achieving selective functionalization at one nitrogen center over the other.

N-Functionalization

N-functionalization is the most common strategy for modifying the 1,4-diazabicyclo[3.2.1]octane scaffold and includes N-arylation, N-alkylation, and N-acylation reactions.

N-Arylation: The introduction of aryl and heteroaryl substituents is a key strategy in the development of potent nAChR agonists. This is typically achieved through nucleophilic aromatic substitution or cross-coupling reactions.

N-Alkylation and N-Acylation: These reactions are used to introduce a variety of substituents at the nitrogen atoms, allowing for the fine-tuning of the pharmacological properties of the resulting compounds.

C-Functionalization

Direct C-H functionalization of the 1,4-diazabicyclo[3.2.1]octane carbon skeleton is less common and represents a significant synthetic challenge. Current strategies often involve the synthesis of the functionalized bicyclic system from acyclic or monocyclic precursors.

Quantitative Data Summary

The following table summarizes the biological activity of representative functionalized 1,4-diazabicyclo[3.2.1]octane derivatives as nAChR ligands.

Compound IDSubstituent at N3Substituent at N8TargetKi (nM)Reference
1a 6-Chloro-3-pyridazinylHα4β2 nAChR4.1 ± 0.21[1]
1b 6-Chloro-3-pyridazinylPropionyl--[1]
1c 6-Chloro-3-pyridazinylEthyl--[1]
2a H6-Oxo-1H-pyridazin-4-yl--[1]
2b H6-Chloro-3-pyridazinyl--[1]

Experimental Protocols

Protocol 1: Synthesis of 8-Boc-3-benzyl-3,8-diazabicyclo[3.2.1]octane

This protocol describes the synthesis of the 1,4-diazabicyclo[3.2.1]octane core followed by selective N-benzylation and Boc protection.

Step 1: Synthesis of 3-benzyl-3,8-diazabicyclo[3.2.1]octane

A detailed procedure for the synthesis of the core bicyclic amine is required and can be adapted from literature describing the reduction of the corresponding dione.

Step 2: Boc-protection of 3-benzyl-3,8-diazabicyclo[3.2.1]octane

  • To a solution of 3-benzyl-3,8-diazabicyclo[3.2.1]octane in dichloromethane, add di-tert-butyl dicarbonate (Boc)2O.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 8-Boc-3-benzyl-3,8-diazabicyclo[3.2.1]octane.

Protocol 2: Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a)

This protocol outlines the synthesis of a potent nAChR ligand.[1]

Step 1: N8-Boc protection of a suitable precursor

The synthesis starts with a previously reported N-benzyl protected 3,8-diazabicyclo[3.2.1]octane derivative which is first protected at the N8 position with a Boc group.[1]

Step 2: Debenzylation

The N-benzyl group is removed via catalytic debenzylation to yield the N8-Boc protected core.[1]

Step 3: N-Arylation

  • Treat the N8-Boc protected 3,8-diazabicyclo[3.2.1]octane with an equimolar amount of 3,6-dichloropyridazine in refluxing toluene.[1]

  • Add an equimolar amount of triethylamine to the reaction mixture.[1]

  • Monitor the reaction by TLC until the starting material is consumed.[1]

  • After cooling, work up the reaction and purify the product to obtain the Boc-protected derivative.[1]

Step 4: Deprotection

  • Stir the Boc-protected derivative with a solution of hydrochloric acid in diethyl ether.[1]

  • The deprotection yields the hydrochloride salt of the desired product, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (1a).[1]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and functionalization of the 1,4-diazabicyclo[3.2.1]octane core.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization start Starting Materials core 1,4-Diazabicyclo[3.2.1]octane Core start->core protect N-Protection (e.g., Boc) core->protect functionalize N-Functionalization (e.g., Arylation, Alkylation) protect->functionalize deprotect Deprotection functionalize->deprotect final Functionalized Derivative deprotect->final

Caption: General synthetic workflow for 1,4-diazabicyclo[3.2.1]octane functionalization.

Signaling Pathway

Derivatives of 1,4-diazabicyclo[3.2.1]octane have been identified as potent agonists of nicotinic acetylcholine receptors (nAChRs). The binding of these agonists to nAChRs triggers a signaling cascade with various downstream effects.

G agonist 1,4-Diazabicyclo[3.2.1]octane Agonist receptor Nicotinic Acetylcholine Receptor (nAChR) agonist->receptor channel Ion Channel Opening (Na+, Ca2+ influx) receptor->channel depolarization Membrane Depolarization channel->depolarization downstream Downstream Signaling (e.g., Ca2+ signaling, Kinase activation) channel->downstream Ca2+ depolarization->downstream response Cellular Response (e.g., Neurotransmitter release, Gene expression) downstream->response

Caption: Simplified nicotinic acetylcholine receptor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: 1,4-Diazabicyclo[3.2.1]octane Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Diazabicyclo[3.2.1]octane Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety and handling precautions for this compound?

A1: this compound is classified as a harmful and irritant substance.[1][2] It is crucial to handle it in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to avoid contact with skin and eyes.[3][4] The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to maintain its stability and prevent moisture absorption.[1]

Q2: The this compound is not dissolving in my reaction solvent. What should I do?

A2: As a dihydrochloride salt, this reagent exhibits poor solubility in many common non-polar organic solvents. To use it in a reaction, you typically need to convert it to its free base form, which is more soluble in organic solvents. This can be achieved by treatment with a suitable base. Alternatively, you may need to select a more polar solvent system. See the "Poor Reagent Solubility" section in the Troubleshooting Guide for a detailed workflow.

Q3: My reaction is not proceeding, or the conversion is very low. What are the likely causes?

A3: Low reactivity can stem from several factors. The most common issue is incomplete or inadequate deprotonation of the dihydrochloride salt to the active free base. The choice of base and reaction conditions are critical. The inherent basicity of the diazabicyclo-octane core is significant, with a pKa of the conjugate acid of the related DABCO ([2.2.2] isomer) being around 8.8.[5] A sufficiently strong base is required to ensure complete liberation of the free diamine. Refer to the "Incomplete or No Reaction" troubleshooting section for guidance on selecting the appropriate base and optimizing conditions.

Q4: I've observed an unexpected isomer in my final product. Is this a known issue?

A4: Yes, the formation of isomeric byproducts is a known challenge. Specifically, the 1,4-diazabicyclo[3.2.1]octane skeleton can undergo rearrangement to the thermodynamically more stable 1,4-diazabicyclo[2.2.2]octane system, particularly under acidic conditions or at elevated temperatures. This is a type of Wagner-Meerwein rearrangement. Careful control of reaction pH and temperature is essential to minimize this side reaction.

Q5: What are the best practices for purifying reaction mixtures containing 1,4-Diazabicyclo[3.2.1]octane derivatives?

A5: Due to the polar nature of the diamine core, products derived from this reagent are often polar and may be challenging to purify. Flash column chromatography is a common method. A typical mobile phase might consist of a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or isopropanol) to ensure adequate separation. It may be necessary to add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent to prevent peak tailing and improve recovery.

Troubleshooting Guides

Issue 1: Poor Reagent Solubility in Reaction Medium

This guide addresses the failure of this compound to dissolve in the chosen reaction solvent.

Troubleshooting Workflow:

start Start: Poor Solubility Observed check_solvent Is the solvent polar (e.g., DMF, DMSO, alcohols)? start->check_solvent check_base Is the free base required for the reaction? check_solvent->check_base Yes change_solvent Switch to a more polar aprotic solvent. check_solvent->change_solvent No add_base Add 2.2-2.5 equivalents of a suitable base (e.g., Et3N, DBU, K2CO3). check_base->add_base Yes sonicate Gently warm or sonicate the mixture. check_base->sonicate No add_base->sonicate biphasic Consider a biphasic system (e.g., DCM/aq. NaHCO3) to generate and extract the free base in situ. sonicate->biphasic If still insoluble success Success: Reagent Dissolves sonicate->success change_solvent->check_base biphasic->success fail Failure: Still Insoluble biphasic->fail

Caption: Workflow for addressing solubility issues.

Detailed Steps:

  • Assess Solvent Polarity: The dihydrochloride salt has higher solubility in polar solvents. If you are using a non-polar solvent like toluene or THF, solubility will be very limited.

  • Generate the Free Base: For most organic reactions, the nucleophilic free base is the desired reactant. The dihydrochloride must be neutralized.

    • Method A (In Situ): Add at least 2.2 equivalents of a non-nucleophilic organic base (e.g., triethylamine, DBU) or an inorganic base (e.g., K₂CO₃, Cs₂CO₃) directly to the reaction mixture.

    • Method B (Extraction): Dissolve the dihydrochloride salt in water and add a base like NaOH or K₂CO₃ to raise the pH above 10. Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer with Na₂SO₄ or MgSO₄, and use the resulting solution directly.

  • Solvent Selection: If the free base is still not sufficiently soluble, consider using more polar aprotic solvents such as DMF, DMSO, or NMP.

Issue 2: Incomplete or No Reaction

This guide provides steps to take when a reaction involving 1,4-Diazabicyclo[3.2.1]octane fails to proceed to completion.

Troubleshooting Workflow:

start Start: Low or No Conversion check_deprotonation Was the dihydrochloride fully deprotonated? start->check_deprotonation check_base_strength Is the base strong enough (pKa of conjugate acid > 9)? check_deprotonation->check_base_strength No/Unsure check_temp Is the reaction temperature adequate? check_deprotonation->check_temp Yes increase_base Increase base equivalents or switch to a stronger base (e.g., DBU, KHMDS). check_base_strength->increase_base success Success: Reaction Proceeds increase_base->success fail Failure: Still No Reaction increase_base->fail increase_temp Increase reaction temperature. Consider microwave irradiation. check_temp->increase_temp No check_reagents Are all other reagents stable and active? check_temp->check_reagents Yes increase_temp->success increase_temp->fail reagent_qc Perform quality control on other starting materials. check_reagents->reagent_qc No/Unsure check_reagents->success Yes

Caption: Decision tree for troubleshooting failed reactions.

Base Selection Data:

BasepKa of Conjugate AcidTypical SolventsNotes
Triethylamine (Et₃N)~10.7DCM, THF, AcetonitrileCommon choice, but may not be strong enough for full deprotonation in all cases.
DBU~12.5THF, Acetonitrile, DMFStrong, non-nucleophilic base. Effective for deprotonation.
K₂CO₃~10.3DMF, Acetonitrile, AlcoholsHeterogeneous base, requires good stirring. Reaction can be slow.
NaH~36THF, DMFVery strong, but can be a source of side reactions (e.g., deprotonation of other functional groups). Use with caution.
Issue 3: Formation of Isomeric Byproducts

This guide addresses the unwanted rearrangement of the [3.2.1] scaffold.

Logical Relationship Diagram:

reactant 1,4-Diazabicyclo[3.2.1]octane (Reactant) product Desired Product ([3.2.1] core) reactant->product Desired Pathway (Neutral/Basic, Low Temp) byproduct Rearranged Byproduct ([2.2.2] core) reactant->byproduct Rearrangement Pathway acid Acidic Conditions (e.g., H+, Lewis Acids) acid->byproduct heat High Temperature heat->byproduct

Caption: Factors promoting the formation of isomeric byproducts.

Mitigation Strategies:

  • Maintain Basic or Neutral pH: Avoid acidic conditions throughout the reaction and workup. If an acidic workup is required, keep the temperature low and the exposure time minimal.

  • Control Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating at high temperatures.

  • Buffer the Reaction: If the reaction generates acidic byproducts, consider adding a non-nucleophilic buffer or a solid-supported base to scavenge the acid as it forms.

Experimental Protocols

Protocol 1: General Procedure for Liberation of the Free Base
  • Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Add a 2M aqueous solution of NaOH or K₂CO₃ dropwise with stirring until the pH of the solution is >10.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or a 4:1 mixture of chloroform/isopropanol).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which should be used immediately.

Protocol 2: Example N-Alkylation Reaction
  • Preparation: To a solution of 1,4-Diazabicyclo[3.2.1]octane free base (1.0 eq) in anhydrous acetonitrile is added potassium carbonate (2.5 eq).

  • Reagent Addition: The electrophile (e.g., benzyl bromide, 1.1 eq) is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is stirred at 50°C and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: The mixture is cooled to room temperature, filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the desired N-alkylated product.

References

optimizing reaction conditions with 1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Diazabicyclo[3.2.1]octane dihydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during their experiments with this versatile bicyclic diamine.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound in synthesis?

A1: this compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. Its rigid bicyclic structure is a key feature in compounds targeting a range of biological pathways. Common applications include its use as a scaffold in the synthesis of analogues for analgesic and antiproliferative drugs.[1][2] It is frequently used as a precursor for N-substituted derivatives in drug discovery programs.

Q2: The this compound salt is poorly soluble in many organic solvents. How can I improve its solubility for a reaction?

A2: The dihydrochloride salt form indeed has limited solubility in many non-polar organic solvents. To improve solubility and facilitate reaction, you can:

  • Use a polar aprotic solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective.

  • In-situ neutralization: Add a base to the reaction mixture to generate the free amine form of 1,4-diazabicyclo[3.2.1]octane, which is generally more soluble in a wider range of organic solvents. The choice of base is critical and should be compatible with your reactants.

  • Use a phase-transfer catalyst: In biphasic systems, a phase-transfer catalyst can help shuttle the amine from the aqueous or solid phase to the organic phase where the reaction occurs.

Q3: I am trying to perform a mono-N-alkylation. What are the key parameters to control to avoid di-alkylation?

A3: Achieving selective mono-N-alkylation of a diamine can be challenging. Key strategies to favor mono-alkylation include:

  • Stoichiometry: Use a stoichiometric excess of the diamine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which disfavors the second alkylation.

  • Protecting Groups: One of the nitrogen atoms can be protected with a suitable protecting group (e.g., Boc), followed by alkylation of the unprotected nitrogen and subsequent deprotection.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation.

Troubleshooting Guide: N-Alkylation Reactions

This guide addresses common problems encountered during the N-alkylation of 1,4-Diazabicyclo[3.2.1]octane.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Incomplete neutralization of the dihydrochloride salt: The free amine is the reactive species.- Ensure at least two equivalents of a suitable base are used to neutralize the dihydrochloride. - Consider using a stronger base if a weak base is ineffective. - Monitor the pH of the reaction mixture if applicable.
Low reaction temperature: Insufficient energy to overcome the activation barrier.- Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. - Consider switching to a higher-boiling solvent if the desired temperature cannot be reached.
Poor solubility of reactants: Reactants are not in the same phase.- Refer to the solubility FAQ (Q2) for strategies to improve solubility. - Consider using a co-solvent to create a homogeneous solution.
Formation of Di-alkylated Product Excess of alkylating agent: The mono-alkylated product is further reacting.- Use a molar excess of the diamine. - Add the alkylating agent dropwise over an extended period.
High reaction temperature: Promotes the second alkylation reaction.- Perform the reaction at a lower temperature.
Side Product Formation Decomposition of starting materials or products: Instability under the reaction conditions.- Lower the reaction temperature. - Reduce the reaction time. - Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Reaction with the solvent: For example, DMF can be a source of formylation at high temperatures.- Choose a more inert solvent.
Difficult Product Purification Similar polarity of starting material, product, and byproducts: Makes chromatographic separation challenging.- Consider derivatizing the product to alter its polarity for easier separation. - Explore alternative purification techniques such as crystallization or acid-base extraction. - If the product is basic, it can be extracted into an acidic aqueous phase, washed, and then back-extracted into an organic phase after basification.

Experimental Protocols

General Protocol for N-Alkylation of 1,4-Diazabicyclo[3.2.1]octane

This protocol is a general guideline and may require optimization for specific substrates.

experimental_workflow Experimental Workflow for N-Alkylation reagents 1. Reagents & Setup reaction 2. Reaction reagents->reaction Add reactants to solvent workup 3. Work-up reaction->workup Quench reaction purification 4. Purification workup->purification Extract & dry analysis 5. Analysis purification->analysis Isolate product

Caption: A generalized workflow for the N-alkylation of 1,4-diazabicyclo[3.2.1]octane.

  • Reagents and Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

    • Add a base (2.0-2.2 eq) (e.g., triethylamine, diisopropylethylamine, or potassium carbonate).

    • Stir the mixture at room temperature for 30 minutes to allow for the neutralization of the dihydrochloride salt.

  • Reaction:

    • Add the alkylating agent (0.9-1.0 eq for mono-alkylation) to the reaction mixture. For highly reactive alkylating agents, consider slow, dropwise addition.

    • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (e.g., ammonium salt) has formed, it can be removed by filtration.

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, crystallization, or distillation, depending on the properties of the product.

  • Analysis:

    • Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).

Data Presentation: Reaction Condition Screening

The following table summarizes various reaction conditions that have been reported for the N-alkylation of 1,4-diazabicyclo[3.2.1]octane derivatives. This data can serve as a starting point for optimizing your specific reaction.

Alkylating/Arylating Agent Base Solvent Temperature Yield Reference
Various halides--Microwave irradiation-[1]
3,6-dichloropyridazineTriethylamineTolueneReflux-[3]
4-(chloromethyl)-2-phenylpyridine--Microwave irradiation-[1]

Note: The table provides a qualitative overview. Yields are highly substrate-dependent and require optimization for each specific transformation.

Logical Relationships in Troubleshooting

The following diagram illustrates a logical approach to troubleshooting a low-yielding N-alkylation reaction.

troubleshooting_flow Troubleshooting Low Yield in N-Alkylation start Low Yield Observed check_sm Check for unreacted starting material (SM) start->check_sm check_side_products Analyze for side products start->check_side_products no_reaction Mainly SM remains check_sm->no_reaction side_reaction Significant side products observed check_side_products->side_reaction increase_temp Increase temperature or reaction time no_reaction->increase_temp Yes stronger_base Use a stronger base no_reaction->stronger_base Yes change_solvent Change solvent for better solubility no_reaction->change_solvent Yes lower_temp Lower reaction temperature side_reaction->lower_temp Yes inert_atmosphere Ensure inert atmosphere side_reaction->inert_atmosphere Yes optimize Re-evaluate and optimize increase_temp->optimize stronger_base->optimize change_solvent->optimize lower_temp->optimize inert_atmosphere->optimize

Caption: A decision tree for troubleshooting low-yielding N-alkylation reactions.

References

Technical Support Center: Purification of 1,4-Diazabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,4-Diazabicyclo[3.2.1]octane derivatives from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1,4-Diazabicyclo[3.2.1]octane derivatives?

A1: The most common purification techniques for this class of compounds are:

  • Crystallization: Often employed to obtain high-purity material. This can involve direct crystallization of the free base or formation of a salt (e.g., hydrochloride, cyclohexylammonium salt) to facilitate crystallization and improve handling of the product.[1][2]

  • Column Chromatography: Flash column chromatography on silica gel is frequently used to separate the desired product from impurities.[3][4][5]

  • Liquid-Liquid Extraction: This is a standard work-up procedure to remove inorganic salts and other water-soluble impurities from the crude reaction mixture before further purification.

Q2: My 1,4-Diazabicyclo[3.2.1]octane derivative is an oil and won't crystallize. What can I do?

A2: If your compound is resistant to crystallization as a free base, consider the following strategies:

  • Salt Formation: Convert the basic diazabicyclooctane derivative into a salt. The increased ionic character and rigid lattice structure of salts often promote crystallization. Common acids used for this purpose include hydrochloric acid and organic acids.

  • Solvent Screening: Systematically screen a variety of solvent systems. Good starting points include combinations of a solvent in which your compound is soluble and an anti-solvent in which it is poorly soluble (e.g., ethyl acetate/hexane, chloroform/hexane).[1]

  • Seeding: If you have a small amount of pure crystalline material, use it as a seed crystal to induce crystallization in a supersaturated solution.

  • Purification prior to crystallization: The presence of impurities can inhibit crystallization. Try purifying the oil by column chromatography first and then attempt crystallization.

Q3: What are some common challenges encountered during the column chromatography of these derivatives?

A3: Researchers may face the following issues during chromatographic purification:

  • Tailing of Peaks: The basic nature of the amine groups can lead to strong interactions with the acidic silica gel, causing tailing of the product peak. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Poor Separation: If your product and impurities have similar polarities, achieving good separation can be difficult. Experiment with different solvent systems, varying the polarity gradually. Sometimes, switching to a different stationary phase (e.g., alumina) can be beneficial.

  • Product Instability on Silica: Some derivatives may be sensitive to the acidic nature of silica gel and could degrade on the column. In such cases, using a neutral stationary phase like alumina or a deactivated silica gel is recommended.

Q4: How can I effectively remove residual starting materials or reagents?

A4: The choice of method depends on the nature of the impurity:

  • Unreacted Amines: If you have unreacted amine starting materials, an acidic wash during liquid-liquid extraction can help remove them by converting them into their water-soluble salts.

  • Reagents like Boc-anhydride: Unreacted di-tert-butyl dicarbonate can often be removed by carrying the reaction mixture through to the next step, where it is typically removed during work-up, or by purification via column chromatography.[1]

  • Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be challenging to remove. This is typically achieved by repeated extractions with a suitable organic solvent and washing with brine, followed by drying under high vacuum.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after extraction 1. The product is partially soluble in the aqueous phase. 2. An emulsion formed during extraction. 3. The pH of the aqueous phase is not optimal for extracting the basic product.1. Back-extract the aqueous layer multiple times with the organic solvent.[6] 2. To break emulsions, add brine or filter the mixture through Celite. 3. Ensure the aqueous phase is basic (e.g., by adding potassium carbonate) to keep the diazabicyclooctane derivative in its free base form, which is more soluble in organic solvents.[6]
Product decomposes during purification 1. The compound is unstable on acidic silica gel. 2. The compound is thermally labile.1. Use a neutral stationary phase like alumina for column chromatography or add a basic modifier to the eluent. 2. Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature.
Multiple spots on TLC after purification 1. Incomplete separation during chromatography. 2. The presence of diastereomers or rotamers. 3. The product is degrading on the TLC plate.1. Optimize the chromatographic conditions (solvent system, gradient). 2. Diastereomers may require specialized chiral chromatography for separation.[7] Rotamers may interconvert and appear as distinct spots; consider running the TLC at a different temperature. 3. Spot the TLC plate and develop it immediately. Adding a basic modifier to the developing solvent can sometimes prevent on-plate degradation.
Crystals crash out of solution too quickly, leading to poor purity 1. The solution is too supersaturated. 2. The temperature was lowered too rapidly.1. Use a more dilute solution for crystallization. 2. Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer.

Experimental Protocols

General Protocol for Liquid-Liquid Extraction
  • Quench the Reaction: Cool the reaction mixture to room temperature. If applicable, quench any reactive reagents by slowly adding water or an appropriate quenching solution.

  • Solvent Addition: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution (e.g., water, saturated sodium bicarbonate, or brine).

  • Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collection of Organic Layer: Drain the organic layer.

  • Back-Extraction: Extract the aqueous layer again with the organic solvent to recover any remaining product. Repeat this step 2-3 times for optimal recovery.[6]

  • Washing: Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

General Protocol for Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent (or the eluent itself) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed product to the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

General Protocol for Crystallization
  • Dissolution: Dissolve the purified compound in a minimum amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.

  • Inducing Crystallization (if necessary): If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Filtration: Once a good amount of crystals has formed, collect them by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Example Purification Schemes for 1,4-Diazabicyclo[3.2.1]octane Derivatives

Derivative Purification Method(s) Solvent System(s) Yield Purity/Content Reference
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide derivativeCrystallizationChloroform/Hexane88%100%[1]
Methyl-3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylateFlash column chromatographyCyclohexane/Ethyl acetate (80:20)88%Not specified[3]
(rac)-N-Boc-6,7-exo-isopropylidendioxy-2,8-diazabicyclo[3.2.1]-oct-2-eneColumn chromatographyToluene/Acetone (5:1)51%Not specified[5]
3-propionyl-8-benzyl-3,8-diazabicyclo[3.2.1]octaneFlash chromatographyCyclohexane/Ethyl acetate (95/5)90%Not specified[8]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reaction_mixture Crude Reaction Mixture extraction Liquid-Liquid Extraction reaction_mixture->extraction Quench & Extract drying Drying and Concentration extraction->drying Separate & Dry chromatography Column Chromatography drying->chromatography Crude Product crystallization Crystallization chromatography->crystallization Partially Pure pure_product Pure Derivative chromatography->pure_product Sufficiently Pure crystallization->pure_product High Purity

Caption: General experimental workflow for purification.

troubleshooting_crystallization start Product is an Oil salt_formation Attempt Salt Formation start->salt_formation solvent_screen Solvent Screening start->solvent_screen purify_first Purify by Chromatography start->purify_first success Crystals Formed salt_formation->success fail Still an Oil salt_formation->fail solvent_screen->success solvent_screen->fail purify_first->solvent_screen

References

Technical Support Center: Synthesis of 1,4-Diazabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Diazabicyclo[3.2.1]octane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,4-Diazabicyclo[3.2.1]octane?

A1: The synthesis of the 1,4-Diazabicyclo[3.2.1]octane core is often achieved through intramolecular cyclization strategies. One common approach involves the synthesis of substituted analogs, such as 3,8-diazabicyclo[3.2.1]octane derivatives, via a 1,3-dipolar cycloaddition of 3-oxidopyraziniums with various dipolarophiles.[1][2][3] Another classic method that can be adapted for this framework is the Hofmann-Löffler-Freytag reaction, which involves the cyclization of N-halogenated amines.

Q2: What are the most common byproducts observed in the synthesis of 1,4-Diazabicyclo[3.2.1]octane and its derivatives?

A2: The formation of byproducts is highly dependent on the synthetic route and reaction conditions. Some of the most frequently encountered byproducts include:

  • Rearrangement Products: In the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives, a Wagner-Meerwein rearrangement can lead to the formation of the isomeric 2,5-diazabicyclo[2.2.2]octane system. In some instances, this can even be the major product.[2][3]

  • Regioisomers: 1,3-dipolar cycloaddition reactions can yield mixtures of regioisomers, which may be difficult to separate.[3]

  • Incomplete Cyclization Products: Starting materials or intermediates that have not undergone the final ring-closing step may remain in the reaction mixture. These are typically substituted piperidine or pyrrolidine derivatives.

  • Polymerization Products: Activated alkenes, such as acrylates, used in cycloaddition reactions can polymerize under the reaction conditions.

  • Oxidation Products: If the reaction is not performed under an inert atmosphere, oxidation of the starting materials or the product can occur.

Q3: How can I minimize the formation of the 2,5-diazabicyclo[2.2.2]octane rearrangement product?

A3: The rearrangement to the [2.2.2] bicyclic system is often acid-catalyzed.[2] To minimize its formation, consider the following:

  • Control of pH: Ensure the reaction is not overly acidic, especially during workup.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the rearrangement pathway.

  • Choice of Dipolarophile: The structure of the dipolarophile can influence the propensity for rearrangement.

Q4: What are the best methods for purifying 1,4-Diazabicyclo[3.2.1]octane?

A4: Purification strategies depend on the physical properties of the target compound and the nature of the impurities. Common methods include:

  • Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from byproducts and unreacted starting materials.[2] The choice of eluent is critical and often requires optimization.

  • Distillation: If the product is a volatile liquid and thermally stable, fractional distillation under reduced pressure can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or impure starting materials. 2. Suboptimal reaction temperature. 3. Incorrect stoichiometry of reagents. 4. Reaction not run under an inert atmosphere (if required). 5. Inefficient cyclization.1. Verify the purity of starting materials by NMR, GC-MS, or other appropriate analytical techniques. 2. Optimize the reaction temperature. Some cyclizations require heating, while others proceed at room temperature. 3. Carefully check the molar ratios of all reactants and catalysts. 4. If any reagents are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 5. Consider using a different cyclization strategy or a more effective catalyst.
Formation of Multiple Unidentified Byproducts 1. Decomposition of starting materials or product at elevated temperatures. 2. Competing side reactions due to incorrect reaction conditions. 3. Presence of impurities in the starting materials that lead to side reactions.1. Attempt the reaction at a lower temperature. 2. Carefully control the addition rate of reagents and maintain a consistent temperature. 3. Purify all starting materials before use.
Difficulty in Purifying the Product 1. Co-elution of the product with a byproduct during column chromatography. 2. Formation of an inseparable mixture of isomers. 3. The product is an oil that is difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution or the use of a different stationary phase may be necessary. 2. Consider derivatization of the mixture to separate the isomers, followed by removal of the derivatizing group. 3. Attempt to form a salt (e.g., hydrochloride or tartrate) of the amine product, which may be a crystalline solid that is easier to purify by recrystallization.
Product Decomposes During Purification 1. Thermal instability of the product during distillation. 2. Instability of the product on silica gel.1. Use a lower distillation temperature under high vacuum. 2. Consider using a less acidic stationary phase for chromatography, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Synthesis of a 3,8-Diazabicyclo[3.2.1]octane Derivative via 1,3-Dipolar Cycloaddition[2]

This protocol describes the synthesis of Methyl 8-(4-Methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate as an example of forming the diazabicyclooctane core.

Materials:

  • 1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide

  • Methyl acrylate

  • Triethylamine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) at room temperature.

  • To the resulting mixture, add methyl acrylate (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 45 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 1% MeOH in DCM) to afford the desired product.

Troubleshooting for this Protocol:

  • Low Yield: Ensure the pyrazinium salt is completely dissolved and that the triethylamine is added to generate the 3-oxidopyrazinium ylide in situ before the addition of the methyl acrylate.

  • Formation of Rearrangement Product (2,5-diazabicyclo[2.2.2]octane): This is a known byproduct of this reaction. Purification by careful column chromatography is necessary for its removal. If the amount of the rearrangement product is high, consider lowering the reaction temperature.

Visualizations

Synthesis_and_Byproducts Starting_Materials N-Substituted Piperidine or Pyrrolidine Derivative Intermediate Reactive Intermediate (e.g., N-haloamine, iminium ion) Starting_Materials->Intermediate Reaction Initiation Polymerization Polymerization of Reagents Starting_Materials->Polymerization Side Reaction Oxidation Oxidation Byproducts Starting_Materials->Oxidation Side Reaction Product 1,4-Diazabicyclo[3.2.1]octane Intermediate->Product Intramolecular Cyclization Incomplete_Cyclization Incomplete Cyclization (Piperidine/Pyrrolidine byproduct) Intermediate->Incomplete_Cyclization Side Reaction Rearrangement Rearrangement Product (e.g., Diazabicyclo[2.2.2]octane) Product->Rearrangement Post-cyclization Rearrangement Product->Oxidation Side Reaction Troubleshooting_Workflow Start Experiment Performed Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Complex Mixture of Products? Check_Yield->Check_Purity No Troubleshoot_Yield Troubleshoot Reaction Conditions: - Check Reagent Purity - Optimize Temperature - Verify Stoichiometry Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Purity Troubleshoot Side Reactions: - Lower Temperature - Use Inert Atmosphere - Modify Reagent Addition Check_Purity->Troubleshoot_Purity Yes Purification_Issues Difficulty in Purification? Check_Purity->Purification_Issues No Troubleshoot_Yield->Start Troubleshoot_Purity->Start Optimize_Purification Optimize Purification Method: - Change Chromatography Eluent/Stationary Phase - Attempt Salt Formation/Recrystallization - Use High Vacuum for Distillation Purification_Issues->Optimize_Purification Yes Success Successful Synthesis Purification_Issues->Success No Optimize_Purification->Success

References

Technical Support Center: Managing Stereoselectivity in 1,4-Diazabicyclo[3.2.1]octane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stereoselective synthesis of 1,4-diazabicyclo[3.2.1]octane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for controlling stereoselectivity in the synthesis of 1,4-diazabicyclo[3.2.1]octanes?

A1: The primary strategies for inducing stereoselectivity in the synthesis of the 1,4-diazabicyclo[3.2.1]octane core and its analogs include:

  • 1,3-Dipolar Cycloaddition Reactions: This is a powerful method where an azomethine ylide reacts with a dipolarophile. The stereochemical outcome can be influenced by the geometry of the dipole and dipolarophile, as well as the reaction conditions.[1][2]

  • Diastereoselective Intramolecular Cycloadditions: By incorporating a chiral center into the starting material, the stereochemistry of the newly formed rings can be controlled. The existing stereocenter directs the approach of the reacting moieties, leading to the preferential formation of one diastereomer.

  • Use of Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical course of the reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

  • Asymmetric Catalysis: Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[3]

Q2: How can I determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of my product?

A2: The most common methods for determining the stereochemical purity of your 1,4-diazabicyclo[3.2.1]octane derivatives are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often sufficient to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.[4]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for determining enantiomeric excess. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. A variety of polysaccharide-based and macrocyclic glycopeptide columns are commercially available and can be screened for optimal separation.[5][6] Method development may involve testing different mobile phases (normal, reversed, or polar organic) and additives.[5][6]

Q3: What factors can influence the stereochemical outcome of a 1,3-dipolar cycloaddition reaction to form a 3,8-diazabicyclo[3.2.1]octane?

A3: The stereoselectivity of 1,3-dipolar cycloadditions is influenced by several factors:

  • Structure of the Dipolarophile: The steric and electronic properties of the substituents on the dipolarophile can significantly impact the facial selectivity of the cycloaddition. For instance, bulkier substituents can favor the formation of one diastereomer over another.

  • Reaction Temperature: Lower reaction temperatures generally lead to higher stereoselectivity. This is because the transition states leading to the different stereoisomers have different activation energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy pathway.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the stereochemical outcome.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid can enhance the rate and stereoselectivity of the cycloaddition by coordinating to the dipolarophile.

Q4: I am having trouble separating the diastereomers of my product. What can I do?

A4: Separating diastereomers can be challenging due to their similar physical properties. Here are some approaches:

  • Flash Column Chromatography: This is the most common method. Careful optimization of the eluent system is crucial. Sometimes, a very small change in solvent polarity can significantly improve separation. It has been noted that for some 8-oxabicyclo[3.2.1]octane derivatives, diastereomers have very similar Rf values, making separation difficult.[4]

  • Crystallization: If the diastereomers have different solubilities, fractional crystallization can be an effective method for separation on a larger scale.

  • Preparative HPLC: For difficult separations, preparative HPLC using an achiral stationary phase can be employed.

  • Derivatization: In some cases, converting the mixture of diastereomers into a different derivative can make them easier to separate by chromatography or crystallization.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in 1,3-Dipolar Cycloaddition

If you are observing a low diastereomeric ratio in your 1,3-dipolar cycloaddition reaction to form a 3,8-diazabicyclo[3.2.1]octane, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Diastereoselectivity

Troubleshooting Poor Diastereoselectivity start Low Diastereomeric Ratio Observed temp Lower Reaction Temperature (e.g., from 80°C to 50°C or RT) start->temp analysis Re-analyze Diastereomeric Ratio (e.g., by 1H NMR or HPLC) temp->analysis solvent Screen Different Solvents (e.g., Acetonitrile, Toluene, CH2Cl2) solvent->analysis dipolarophile Modify Dipolarophile Substituents (e.g., increase steric bulk) dipolarophile->analysis success Desired Diastereoselectivity Achieved analysis->success fail Diastereoselectivity Still Low analysis->fail No Improvement fail->solvent fail->dipolarophile

Caption: A flowchart for troubleshooting poor diastereoselectivity.

Quantitative Data on Reaction Conditions

The following table summarizes the effect of the dipolarophile and temperature on the yield of 3,8-diazabicyclo[3.2.1]octane derivatives formed via 1,3-dipolar cycloaddition.

EntryDipolarophileTemperature (°C)Time (h)Yield (%)Reference
1Methyl acrylateRoom Temp0.573[1]
2tert-Butyl acrylateRoom Temp1.563[1]
3Methyl crotonateRoom Temp651[1]
4Methyl cinnamate50240[1]
5Methyl cinnamate80413 (3:4 mixture of regioisomers)[1]
6Methyl 4-nitrocinnamate50244[1]
7Methyl 4-nitrocinnamate80423 (3:2 mixture of regioisomers)[1]

Key Takeaway: The structure of the dipolarophile and the reaction temperature have a significant impact on the reaction outcome. Increased steric hindrance in the dipolarophile (e.g., tert-butyl acrylate vs. methyl acrylate) can lead to slightly lower yields. For less reactive dipolarophiles like methyl cinnamate, higher temperatures are required, but this can lead to the formation of regioisomers and decomposition products.[1]

Issue 2: Low Yield and/or Poor Diastereoselectivity in Intramolecular Cycloadditions

For intramolecular cycloadditions, the choice of base can be critical for both yield and stereoselectivity.

Troubleshooting Workflow for Intramolecular Cycloadditions

Optimizing Intramolecular Cycloadditions start Low Yield or Poor d.r. base_screen Screen Different Amine Bases (e.g., DABCO, NMP, DBU, Pyridine) start->base_screen analysis Analyze Yield and d.r. base_screen->analysis base_equiv Optimize Base Equivalents (e.g., 2.0 vs 4.0 equiv.) base_equiv->analysis temp_adjust Adjust Reaction Temperature temp_adjust->analysis success Improved Outcome analysis->success fail No Significant Improvement analysis->fail Suboptimal fail->base_equiv fail->temp_adjust 1,3-Dipolar Cycloaddition sub1 3-Oxidopyrazinium product 3,8-Diazabicyclo[3.2.1]octane sub1->product + sub2 Dipolarophile (e.g., Methyl Acrylate) sub2->product Chiral HPLC Method Development start Racemic Standard Available? prepare_racemic Synthesize Racemic Standard start->prepare_racemic No column_selection Select Initial Chiral Columns (e.g., Polysaccharide-based) start->column_selection Yes prepare_racemic->column_selection mobile_phase_screen Screen Mobile Phases (Normal, Reversed, Polar Organic) column_selection->mobile_phase_screen optimize Optimize Separation (Flow rate, Temperature, Additives) mobile_phase_screen->optimize Initial Separation Observed validate Validate Method (Linearity, Precision, Accuracy) optimize->validate

References

Technical Support Center: Overcoming Low Yields in Diazabicycloalkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges, particularly low yields, encountered during the synthesis of diazabicycloalkanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of diazabicycloalkanes.

FAQ 1: My intramolecular cyclization to form the diazabicycloalkane ring is resulting in a very low yield. What are the common causes?

Low yields in the crucial intramolecular cyclization step can be attributed to several factors, ranging from unfavorable reaction kinetics to the formation of side products.

  • Troubleshooting Steps:

    • Concentration: Intramolecular reactions are favored at high dilution (typically < 0.05 M) to minimize intermolecular side reactions that can lead to polymerization.[1]

    • Ring Strain: The formation of highly strained ring systems, such as small bridged rings, can be energetically unfavorable. Consider computational modeling to assess the strain of the target molecule and explore alternative synthetic routes if necessary.

    • Reaction Conditions:

      • Base Selection: The choice of base is critical. For intramolecular SN2 reactions, a non-nucleophilic, sterically hindered base is often preferred to promote deprotonation without competing in the cyclization.

      • Solvent: The solvent can significantly influence the reaction rate and solubility of the substrate and reagents. Aprotic polar solvents are commonly used.

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. Optimization of the reaction temperature is crucial.

    • Activation of Leaving Group: Ensure the leaving group in the precursor is sufficiently reactive. For example, converting a hydroxyl group to a tosylate or mesylate can enhance its leaving group ability for intramolecular alkylation.

FAQ 2: I am observing the formation of significant amounts of polymeric material and other side products. How can I improve the selectivity towards the desired diazabicycloalkane?

The formation of polymers and other side products is a common issue, particularly when intermolecular reactions compete with the desired intramolecular cyclization.

  • Troubleshooting Steps:

    • High Dilution: As mentioned previously, running the reaction at high dilution is the most effective way to favor intramolecular cyclization over intermolecular polymerization.[1]

    • Protecting Group Strategy: Judicious use of protecting groups can prevent unwanted side reactions. For instance, protecting one of the nitrogen atoms in a piperazine precursor can direct the cyclization to the desired position.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

    • One-Pot vs. Stepwise Approach: While one-pot syntheses can be efficient, a stepwise approach with purification of intermediates can sometimes provide better overall yields by minimizing the potential for side reactions between multiple reagents.

FAQ 3: The purification of my diazabicycloalkane is leading to significant product loss. What are the best practices for purification?

Diazabicycloalkanes can be challenging to purify due to their basic nature and sometimes high polarity.

  • Troubleshooting Steps:

    • Column Chromatography:

      • Stationary Phase: Standard silica gel is acidic and can lead to tailing or decomposition of basic amines. Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or alumina.[2]

      • Solvent System: A gradient elution is often necessary to effectively separate the product from impurities. A common mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate), with a small amount of a basic modifier.

    • Crystallization/Recrystallization: This can be a highly effective method for obtaining high-purity solid diazabicycloalkanes.[3][4]

      • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A two-solvent system can also be effective.[2]

      • Slow Cooling: Allowing the solution to cool slowly promotes the formation of larger, purer crystals.

    • Acid-Base Extraction: This technique can be used to separate the basic diazabicycloalkane from non-basic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The diazabicycloalkane will move into the aqueous layer as its salt. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.

Data Presentation

Table 1: Comparison of Yields for Selected Diazabicycloalkane Syntheses

Diazabicycloalkane ScaffoldSynthetic ApproachKey ReagentsOverall Yield (%)Number of StepsReference
3,8-Diazabicyclo[3.2.1]octane analogueIntramolecular cyclizationN-Benzyl-2,5-dicarbethoxypyrrolidine, Benzylamine425[5]
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane (Boc-protected)Epimerization–lactamization cascade(2S,4R)-1-Benzoyl-4-aminoproline, KHMDS, LiAlH4, Boc2O588[6]
3,8-Diazabicyclo[3.2.1]octane1,3-Dipolar cycloaddition1-(4-Methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium, Methyl crotonate511[7]
2,5-Diazabicyclo[2.2.2]octaneWagner–Meerwein rearrangement3,8-Diazabicyclo[3.2.1]octane precursor401[7]

Experimental Protocols

Protocol 1: Synthesis of (1R,4R)-5-Boc-2,5-diazabicyclo[2.2.1]heptane via Epimerization-Lactamization Cascade

This protocol is adapted from a reported synthesis and involves an 8-step sequence starting from trans-4-hydroxy-L-proline. The key epimerization-lactamization step is detailed below.[6]

Step 1: Epimerization-Lactamization

  • To a solution of (2S,4R)-1-benzoyl-4-aminoproline methyl ester (1 equivalent) in anhydrous THF at -78 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.2 equivalents) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the (1R,4R)-lactam intermediate.

Step 2: Reduction and Protection

  • To a solution of the lactam intermediate (1 equivalent) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH4) (2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine in dichloromethane and add di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents) and triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final Boc-protected (1R,4R)-2,5-diazabicyclo[2.2.1]heptane.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (Piperazine Derivative) reaction Intramolecular Cyclization start->reaction High Dilution, Base, Solvent, Temp. crude Crude Diazabicycloalkane reaction->crude purification_choice Solid or Liquid? crude->purification_choice cryst Recrystallization purification_choice->cryst Solid chrom Column Chromatography purification_choice->chrom Liquid/Oil pure Pure Diazabicycloalkane cryst->pure chrom->pure analysis Yield & Purity Determination (NMR, MS) pure->analysis troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield in Intramolecular Cyclization cause1 Intermolecular Polymerization start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Reactivity start->cause3 sol1 Increase Dilution cause1->sol1 sol2 Optimize Reaction Conditions (Base, Temp) cause2->sol2 sol3 Protecting Groups cause2->sol3 sol4 Activate Leaving Group cause3->sol4

References

stability issues of 1,4-Diazabicyclo[3.2.1]octane under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-Diazabicyclo[3.2.1]octane under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental stability data for 1,4-Diazabicyclo[3.2.1]octane is limited in publicly available literature. The guidance provided is based on general principles of organic chemistry, data from structurally related compounds such as other bicyclic amines and piperazine derivatives, and information inferred from synthesis and handling procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is 1,4-Diazabicyclo[3.2.1]octane in acidic conditions?

A1: 1,4-Diazabicyclo[3.2.1]octane is expected to be relatively stable in acidic conditions. This is supported by the common availability and use of its dihydrochloride salt, which is formed by treating the free base with hydrochloric acid. The protonation of the nitrogen atoms to form the ammonium salt increases its stability in acidic media. However, prolonged exposure to very strong acids or high temperatures may lead to slow degradation or rearrangement reactions.

Q2: What is the expected stability of 1,4-Diazabicyclo[3.2.1]octane under basic conditions?

A2: The stability of 1,4-Diazabicyclo[3.2.1]octane in basic conditions is less certain and warrants caution. While it is a tertiary amine and generally stable, strong bases, especially at elevated temperatures, could potentially induce degradation pathways such as Hofmann elimination, although this is less common with bicyclic systems due to Bredt's rule. Ring-opening or other rearrangements, while not widely reported for this specific molecule, are possibilities with related strained bicyclic structures.

Q3: What are the typical signs of decomposition of 1,4-Diazabicyclo[3.2.1]octane?

A3: Signs of decomposition may include:

  • Visual Changes: Discoloration of the solid or solution (e.g., turning yellow or brown).

  • Odor: Development of an unusual or stronger amine-like odor.

  • Solubility Issues: Decreased solubility or the formation of precipitates in a solvent where it is typically soluble.

  • Analytical Changes: Appearance of unexpected peaks in analytical data such as NMR, LC-MS, or GC-MS.

Q4: What are the recommended storage conditions for 1,4-Diazabicyclo[3.2.1]octane and its salts?

A4: To ensure the longevity of 1,4-Diazabicyclo[3.2.1]octane and its salts, the following storage conditions are recommended:

  • Temperature: Store in a cool and dry place. For long-term storage, refrigeration is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.

  • Container: Use a tightly sealed, appropriate container (e.g., amber glass vial) to protect from light and air.

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and acid chlorides.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction under Acidic Conditions
Symptom Possible Cause Troubleshooting Steps
Appearance of new, unidentified peaks in LC-MS or NMR. Acid-catalyzed rearrangement or ring-opening. While the bicyclic core is relatively stable, strong acids and heat can promote isomerization or cleavage of C-N bonds.1. Lower Reaction Temperature: If the protocol allows, reduce the reaction temperature to minimize energy input for potential side reactions. 2. Use a Milder Acid: If possible, substitute the strong acid with a weaker one (e.g., acetic acid instead of sulfuric acid) or use a Lewis acid. 3. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent over-reaction. 4. Use the Dihydrochloride Salt: Start with the more stable dihydrochloride salt of 1,4-diazabicyclo[3.2.1]octane if the reaction conditions permit.
Low yield of the desired product. Protonation of the amine. The nitrogen atoms will be protonated, which can deactivate the compound if it is intended to act as a nucleophile or base.1. Add a non-nucleophilic base: If the reaction requires a free amine, and acidic conditions are unavoidable, consider adding a hindered, non-nucleophilic base to deprotonate the substrate in situ. 2. pH adjustment: Carefully control the pH of the reaction mixture to maintain a sufficient concentration of the unprotonated, reactive form of the amine.
Issue 2: Degradation Observed During Workup or Purification under Basic Conditions
Symptom Possible Cause Troubleshooting Steps
Product loss during aqueous basic wash or silica gel chromatography. Hofmann Elimination or other base-catalyzed degradation. Although sterically hindered, strong bases can potentially lead to elimination or ring-opening reactions, especially with heat. Silica gel can have acidic sites that can also cause degradation.1. Use a Milder Base: For extractions, use a weaker base like sodium bicarbonate instead of sodium hydroxide. 2. Avoid High Temperatures: Perform extractions and other workup steps at room temperature or below. 3. Neutralize Silica Gel: If using silica gel chromatography, consider pre-treating the silica with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. 4. Alternative Purification: Consider other purification methods like crystallization, distillation, or chromatography on a different stationary phase (e.g., alumina).
Formation of unsaturated byproducts. Hofmann Elimination. This pathway would lead to the formation of an alkene.1. Characterize Byproducts: Use techniques like GC-MS or NMR to identify the structure of the byproducts to confirm the degradation pathway. 2. Modify Reaction Conditions: If Hofmann elimination is confirmed, avoid the use of strong, non-nucleophilic bases and high temperatures in subsequent experiments.

Experimental Protocols

Protocol for Assessing the pH Stability of 1,4-Diazabicyclo[3.2.1]octane

This protocol outlines a general procedure to determine the stability of 1,4-Diazabicyclo[3.2.1]octane at different pH values over time.

Materials:

  • 1,4-Diazabicyclo[3.2.1]octane

  • Buffer solutions (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile or other suitable organic solvent

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • pH meter

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1,4-Diazabicyclo[3.2.1]octane in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the buffer solution to achieve the desired final concentration (e.g., 10 µg/mL).

    • Prepare a control sample (T=0) by immediately quenching the reaction with a suitable solvent (e.g., mobile phase) and analyzing it.

  • Incubation: Incubate the prepared samples at a constant temperature (e.g., 25 °C or 37 °C).

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Immediately analyze the withdrawn aliquots by HPLC/UPLC-UV or LC-MS.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining 1,4-Diazabicyclo[3.2.1]octane against time for each pH.

    • Determine the half-life (t½) and degradation rate constant (k) for each condition.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of stability data for 1,4-Diazabicyclo[3.2.1]octane based on the protocol above. Note: This is example data for illustrative purposes only.

pH Temperature (°C) Half-life (t½) (hours) Degradation Rate Constant (k) (h⁻¹) Remaining Compound after 48h (%)
2.025> 500< 0.0014> 95
4.025> 500< 0.0014> 95
7.025> 500< 0.0014> 95
9.0253500.002090
12.0251500.004680
12.050500.013951

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Solution Implementation cluster_3 Verification start Unexpected Reaction Outcome check_purity Check Purity of Starting Material start->check_purity analyze_byproducts Analyze Byproducts (LC-MS, NMR) start->analyze_byproducts acid_degradation Acid-Catalyzed Degradation? analyze_byproducts->acid_degradation base_degradation Base-Catalyzed Degradation? analyze_byproducts->base_degradation modify_acidic Modify Acidic Conditions: - Lower Temp - Milder Acid - Shorter Time acid_degradation->modify_acidic modify_basic Modify Basic Conditions: - Lower Temp - Milder Base - Neutralize Silica base_degradation->modify_basic rerun_reaction Rerun Experiment modify_acidic->rerun_reaction modify_basic->rerun_reaction analyze_results Analyze New Results rerun_reaction->analyze_results

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway under Strong Basic Conditions

G cluster_0 Hofmann Elimination (Hypothetical) start 1,4-Diazabicyclo[3.2.1]octane quaternary Quaternary Ammonium Salt (after methylation) start->quaternary Excess CH3I product Ring-Opened Alkene quaternary->product Strong Base (e.g., Ag2O), Heat

Caption: Hypothetical Hofmann elimination pathway.

Technical Support Center: Work-up Procedures for Reactions Involving 1,4-Diazabicyclo[3.2.1]octane Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Diazabicyclo[3.2.1]octane salts.

Frequently Asked Questions (FAQs)

Q1: What are the general work-up procedures for reactions involving 1,4-Diazabicyclo[3.2.1]octane salts?

A1: Standard work-up procedures are often employed. These can include neutralization of any excess acid or base, solvent concentration, extraction, washing, drying of the organic layer, and finally, purification of the product.[1] The specific steps will depend on the nature of the reaction, the product, and the byproducts.

Q2: How can I remove the unreacted 1,4-Diazabicyclo[3.2.1]octane or its salts from my reaction mixture?

A2: Due to the basic nature of the 1,4-Diazabicyclo[3.2.1]octane core, an acid wash is a common and effective method for its removal. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or NH₄Cl), the basic diazabicyclooctane salt will be protonated and move into the aqueous layer, which can then be separated.

Q3: My product is highly water-soluble, making extraction difficult. What can I do?

A3: The work-up of highly water-soluble compounds, such as certain salts of 1,4-diazabicyclo[3.2.1]octane derivatives, can be challenging.[2] In such cases, avoiding aqueous extractions might be necessary. Alternative methods include:

  • Direct Crystallization: If the product is a solid, attempting to crystallize it directly from the reaction mixture can be effective.

  • Solvent Evaporation and Chromatography: After removing volatile components, the residue can be purified using column chromatography with an appropriate stationary phase (e.g., silica gel, reversed-phase silica) and eluent system.

  • Lyophilization: For products that are stable to freezing and vacuum, lyophilization (freeze-drying) can be used to remove water and other volatile solvents.

Q4: What are some common purification techniques for products derived from 1,4-Diazabicyclo[3.2.1]octane salts?

A4: Common purification techniques include:

  • Flash Chromatography: This is a widely used method for purifying reaction mixtures. For example, products have been purified by flash chromatography on silica gel with eluents such as ethyl acetate/hexane or dichloromethane/methanol.[3][4]

  • Recrystallization: When the product is a solid, recrystallization can be a powerful purification technique to obtain highly pure material.[3]

  • Reversed-Phase Chromatography: This technique is particularly useful for the purification of polar and water-soluble compounds.[4][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution(s)
Product is lost during aqueous work-up. The product may be partially or fully soluble in water.- Minimize the volume of water used. - Back-extract the aqueous layers with an organic solvent. - Saturate the aqueous layer with brine to decrease the solubility of the organic product. - Avoid aqueous work-up altogether and consider direct purification by chromatography or crystallization.
Emulsion formation during extraction. The presence of polar functionalities and salts can lead to emulsion formation.- Add brine to the separatory funnel. - Filter the mixture through a pad of Celite. - Centrifuge the mixture to break the emulsion. - Allow the mixture to stand for an extended period.
Difficulty removing tin byproducts (from Stille couplings). Tributyltin byproducts can be persistent and difficult to remove by standard chromatography.- Treat the crude reaction mixture with a 10% aqueous KF solution to precipitate insoluble tributyltin fluoride, which can then be removed by filtration.[3]
The product is an inseparable mixture of isomers. The reaction conditions may lead to the formation of multiple isomers.- Optimize reaction conditions (temperature, solvent, reaction time) to favor the formation of a single isomer. - Employ specialized chromatographic techniques (e.g., chiral chromatography for enantiomers) for separation.
Low yield after purification. This could be due to product degradation on silica gel, incomplete extraction, or other losses during work-up.- Consider using a less acidic stationary phase for chromatography (e.g., alumina or deactivated silica gel). - Ensure complete extraction by performing multiple extractions and checking for product in the aqueous layer via TLC or LC-MS. - Re-evaluate the entire work-up and purification procedure to identify potential sources of product loss.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Removal of 1,4-Diazabicyclo[3.2.1]octane
  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Dissolution: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated aqueous NH₄Cl). Repeat the wash if necessary.

  • Aqueous Layer Back-Extraction: To recover any product that may have partitioned into the acidic aqueous layer, back-extract the aqueous layer with the organic solvent.

  • Combine Organic Layers: Combine all the organic layers.

  • Wash with Brine: Wash the combined organic layers with brine to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified.

Protocol 2: Purification by Flash Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., ethyl acetate:hexane 1:9).[3]

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reaction Reaction Completion solvent_removal Solvent Removal reaction->solvent_removal dissolution Dissolution in Organic Solvent solvent_removal->dissolution acid_wash Acid Wash dissolution->acid_wash separation Phase Separation acid_wash->separation drying Drying separation->drying Organic Layer concentration Concentration drying->concentration chromatography Chromatography concentration->chromatography crystallization Crystallization concentration->crystallization pure_product Pure Product chromatography->pure_product crystallization->pure_product

Caption: General experimental workflow for reactions involving 1,4-Diazabicyclo[3.2.1]octane salts.

troubleshooting_guide start Work-up Issue Encountered emulsion Emulsion Formation? start->emulsion low_yield Low Product Yield? emulsion->low_yield No add_brine Add Brine / Centrifuge emulsion->add_brine Yes byproduct Persistent Byproduct? low_yield->byproduct No check_aqueous Back-extract Aqueous Layer low_yield->check_aqueous Yes specific_removal Use Specific Removal Technique (e.g., KF wash) byproduct->specific_removal Yes optimize Optimize Purification byproduct->optimize No add_brine->low_yield check_aqueous->byproduct specific_removal->optimize

Caption: Troubleshooting decision tree for work-up procedures.

References

Technical Support Center: 1,4-Diazabicyclo[3.2.1]octane Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing cycloaddition reactions to synthesize 1,4-diazabicyclo[3.2.1]octane and related bridged bicyclic nitrogen heterocycles. These compounds are significant structural motifs in pharmaceuticals and natural products.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of diazabicyclo[3.2.1]octane derivatives via cycloaddition reactions.

1. Low or No Product Yield

Question: I am not observing any formation of the desired 1,4-diazabicyclo[3.2.1]octane product, or the yield is very low. What are the potential causes and solutions?

Answer: Low or no yield can stem from several factors, including suboptimal reaction conditions, catalyst inactivity, or reactant instability.

Potential Solutions:

  • Re-evaluate Reaction Conditions:

    • Solvent Choice: The solvent can significantly impact yield. Acetonitrile and dichloromethane are commonly effective solvents.[1][2] A screen of different solvents such as toluene, EtOAc, and 1,4-dioxane should be performed, as the optimal solvent is often substrate-dependent.[2]

    • Catalyst Screening: For Lewis acid-catalyzed reactions, the choice of catalyst is critical. Common choices include Ni(OTf)₂, Sc(OTf)₃, Fe(OTf)₂, and Zn(OTf)₂.[1][2] If one catalyst is ineffective, screening a panel of Lewis acids is recommended.

    • Temperature Adjustment: Many cycloadditions proceed at room temperature. However, if no reaction is observed, gently heating the reaction (e.g., to 40-60 °C) may be necessary.[2][3] Conversely, if decomposition is observed, running the reaction at a lower temperature (e.g., 0 °C) may improve the yield.[1]

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction by TLC or LC-MS at various time points can help determine the optimal reaction time. Some reactions may require up to 24 hours.[3][4]

  • Check Starting Material Quality:

    • Ensure the purity of your starting materials (e.g., azomethine imines, bicyclobutanes, or 3-oxidopyraziniums). Impurities can inhibit the catalyst or lead to side reactions.

    • Some reactants can be unstable. For instance, 3-oxidopyraziniums are generated in situ from their corresponding salts under mild basic conditions.[5] Ensure the conditions for their generation are optimal.

  • Consider Reactant Stoichiometry: Typically, a slight excess (e.g., 1.2 equivalents) of one of the cycloaddition partners is used.[1][2] Optimizing the ratio of reactants can sometimes improve yields.

Logical Flow for Troubleshooting Low Yield:

start Low/No Yield check_sm Verify Starting Material Purity start->check_sm screen_solvents Screen Solvents (e.g., MeCN, CH2Cl2) check_sm->screen_solvents If pure screen_catalysts Screen Lewis Acids (e.g., Ni, Sc, Fe, Zn) screen_solvents->screen_catalysts optimize_temp Optimize Temperature (e.g., 0°C, RT, 40°C, 60°C) screen_catalysts->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time success Improved Yield optimize_time->success

Caption: Troubleshooting workflow for low reaction yield.

2. Formation of Isomeric Side Products (e.g., Diazabicyclo[2.2.2]octanes)

Question: My reaction is producing a significant amount of an isomeric byproduct, such as a 2,5-diazabicyclo[2.2.2]octane, instead of the desired 3,8-diazabicyclo[3.2.1]octane. How can I suppress this side reaction?

Answer: The formation of a diazabicyclo[2.2.2]octane isomer can occur through a competing aza-Diels-Alder ([4+2]) type reaction or via rearrangement of the desired [3.2.1] product.[4][6] This is particularly noted in reactions involving 3-oxidopyraziniums.

Potential Solutions:

  • Modify Reaction Conditions: The formation of the rearranged product can be influenced by reaction conditions.

    • Temperature: Higher temperatures may promote the rearrangement.[4] Running the reaction at the lowest effective temperature could favor the kinetic [3.2.1] product.

    • Solvent: While acetonitrile is a common choice, exploring less polar solvents might disfavor the rearrangement pathway.[4]

    • Acid/Base: The rearrangement can be acid-catalyzed.[4] Ensure the reaction medium is free from acidic impurities. If a base is used, its nature and stoichiometry can be critical.

  • Substituent Effects: The substituents on the dipolarophile (e.g., acrylate derivatives) can influence the reaction pathway.

    • Sterically bulky groups on the dipolarophile may favor the formation of the [3.2.1] adduct. For example, using tert-butyl acrylate instead of methyl acrylate has been shown to primarily yield the diazabicyclo[3.2.1]octane.[4]

    • Electron-withdrawing or -donating groups on the reactants can alter the electronics of the cycloaddition, potentially favoring one pathway over another.

Reaction Pathway Overview:

reactants 3-Oxidopyrazinium + Dipolarophile ts_321 [3+2] Transition State reactants->ts_321 1,3-Dipolar Cycloaddition ts_422 [4+2] Transition State reactants->ts_422 Aza-Diels-Alder (Competing) product_321 3,8-Diazabicyclo[3.2.1]octane (Desired Product) ts_321->product_321 rearrangement Wagner-Meerwein Rearrangement product_321->rearrangement Acid-catalyzed product_222 2,5-Diazabicyclo[2.2.2]octane (Side Product) ts_422->product_222 rearrangement->product_222

Caption: Competing pathways in diazabicyclooctane synthesis.

3. Poor Diastereoselectivity

Question: The cycloaddition is proceeding, but I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Diastereoselectivity is often influenced by the steric environment of the transition state. Optimizing the catalyst, solvent, and temperature can enhance selectivity.

Potential Solutions:

  • Chiral Lewis Acids/Ligands: For asymmetric variants, screening different chiral ligands is essential. The combination of the Lewis acid and the ligand creates the chiral environment that dictates stereoselectivity.[1]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can influence the organization of the transition state. A solvent screen is recommended.

  • Base: In base-mediated cycloadditions, the choice of base can surprisingly affect diastereoselectivity. For instance, in certain oxabicyclo[3.2.1]octane syntheses, N-methylpyrrolidine (NMP) provided better diastereomeric ratios than DABCO or DBU.[3]

Quantitative Data Summary

The following tables summarize reaction conditions from cited literature, providing a starting point for optimization.

Table 1: Optimization of a (3+3) Cycloaddition [2]

EntryCatalyst (10 mol%)SolventTemperatureYield (%)
1Ni(OTf)₂CH₃CNRoom Temp>99
2Ni(OTf)₂TolueneRoom Temp25
3Ni(OTf)₂EtOAcRoom Temp23
4Ni(OTf)₂1,4-DioxaneRoom Temp22
5Ni(OTf)₂DCERoom Temp63
6Ni(OTf)₂CH₂Cl₂Room Temp35
7Sc(OTf)₃CH₃CN50 °C99

Conditions based on the reaction of a bicyclobutane with an aromatic azomethine imine.

Table 2: Influence of Dipolarophile on Product Distribution [4]

EntryDipolarophileTime (h)[3.2.1] Product Yield (%)[2.2.2] Product Yield (%)
1Methyl acrylate0.573Trace
2tert-Butyl acrylate1.5637
3Methyl crotonate6.051-
4Methyl 2-phenylacrylate24.0-40

Reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium at room temperature in acetonitrile.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed (3+3) Cycloaddition of Bicyclobutanes (BCBs) with Azomethine Imines [1]

To a solution of the BCB (0.2 mmol, 1.0 equiv) in the specified solvent (4 mL) is added the azomethine imine (0.24 mmol, 1.2 equiv) followed by the Lewis acid catalyst (e.g., Ni(OTf)₂, 10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time (e.g., 12-16 hours). The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired fused diazabicyclo[3.1.1]heptane product (a related scaffold to the [3.2.1]octane system).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the 1,3-dipolar cycloaddition to form a 3,8-diazabicyclo[3.2.1]octane? A1: The reaction is a concerted, pericyclic [3+2] cycloaddition. A 1,3-dipole, such as an azomethine ylide derived from a 3-oxidopyrazinium, reacts with a dipolarophile (an alkene). The reaction involves the formation of two new sigma bonds, typically in a single step, to form the five-membered ring within the bicyclic structure.[5][7]

Q2: Are there alternatives to Lewis acid catalysis? A2: Yes, depending on the specific cycloaddition. Some reactions can be promoted thermally, though this may require higher temperatures and can sometimes lead to lower selectivity or decomposition.[3] Base-mediated reactions are also common, particularly in intramolecular cycloadditions where a base is used to generate the reactive dipole in situ.[3]

Q3: My starting materials have poor solubility in the recommended solvent. What should I do? A3: Poor solubility can significantly hinder reaction rates. A solution is to use a co-solvent system. For example, for reactants with low solubility in CH₂Cl₂, adding a small amount of 1,4-dioxane (e.g., a 10:1 v/v mixture) has been shown to improve both yield and stereoselectivity without compromising the reaction.[1]

Q4: How can I confirm the structure of my product and rule out isomers? A4: A combination of 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) is essential to unambiguously determine the connectivity and relative stereochemistry of the bicyclic product. X-ray crystallography provides definitive structural proof if a suitable crystal can be obtained.[4]

References

Technical Support Center: Diastereoselective Additions to 1,4-Diazabicyclo[3.2.1]octane Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Diazabicyclo[3.2.1]octane derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the diastereoselectivity of your addition reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing diastereoselectivity in additions to 1,4-Diazabicyclo[3.2.1]octane precursors?

A1: Several factors can significantly impact the diastereoselectivity of these reactions. The primary determinants include the choice of catalyst or base, the solvent used, the reaction temperature, and the steric and electronic properties of the substrates. For instance, tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic amine, are commonly used as catalysts and can influence the stereochemical outcome.[1] The structure of the starting materials, such as the presence of chiral auxiliaries or bulky substituents, also plays a crucial role in directing the stereochemistry of the addition.[2]

Q2: Which catalysts or reagents are typically recommended for enhancing diastereoselectivity?

A2: The selection of the appropriate catalyst or base is critical. While specific examples for 1,4-Diazabicyclo[3.2.1]octane additions are highly substrate-dependent, analogous reactions often benefit from sterically hindered amine bases. In related systems, bases like N-Methylpyrrolidine (NMP) have been shown to provide excellent diastereomeric ratios.[3] For certain transformations, metal catalysts, such as a complex of chiral diamine and Ni(OAc)₂, have proven highly effective in achieving both high enantioselectivity and diastereoselectivity in the formation of bicyclo[3.2.1]octane derivatives.[4]

Q3: How does reaction temperature affect the diastereomeric ratio (d.r.)?

A3: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer. Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor diastereomer, resulting in a lower d.r.[1] However, in some cases, elevated temperatures may be necessary to achieve a reasonable reaction rate, requiring a careful balance between selectivity and yield.

Q4: Can the choice of solvent have a significant impact on the stereochemical outcome?

A4: Yes, the solvent can play a important role. The polarity and coordinating ability of the solvent can influence the conformation of the transition state and the solubility of the reactants and intermediates. Aprotic solvents are commonly employed. For example, in related cycloaddition reactions, acetonitrile has been used effectively.[3] It is advisable to screen a range of solvents with varying polarities to optimize the diastereoselectivity for your specific reaction.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor Diastereomeric Ratio)

Symptoms: The product is a mixture of diastereomers with a ratio close to 1:1, or the desired diastereomer is not the major product.

Possible Causes & Solutions:

  • Sub-optimal Reaction Temperature:

    • Troubleshooting Step: If the reaction is being run at room temperature or elevated temperatures, try lowering the temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly improve the diastereomeric ratio.[1] Monitor the reaction progress, as lower temperatures will likely slow down the reaction rate.

  • Inappropriate Base or Catalyst:

    • Troubleshooting Step: The choice of base can be critical. If you are using a standard base like triethylamine, consider screening other amine bases with different steric bulk, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or N-Methylpyrrolidine (NMP).[3] In some cases, a Lewis acid or a chiral catalyst might be necessary to achieve high stereocontrol.[2]

  • Solvent Effects:

    • Troubleshooting Step: The solvent can influence the transition state geometry. Perform a solvent screen using a range of aprotic solvents with varying polarities, such as acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), and toluene, to identify the optimal medium for your reaction.[3]

Issue 2: Low or No Reaction Yield

Symptoms: After the reaction is complete, analysis (e.g., by TLC or NMR) shows a significant amount of unreacted starting material or the formation of multiple unidentified side products.

Possible Causes & Solutions:

  • Insufficient Catalyst/Base Activity:

    • Troubleshooting Step: Increase the equivalents of the base or catalyst. For instance, in some cycloaddition reactions, increasing the equivalents of DABCO from 2.0 to 4.0 improved the yield.[3] Also, ensure the purity and activity of your catalyst/base.

  • Reaction Temperature is Too Low:

    • Troubleshooting Step: While lower temperatures often favor diastereoselectivity, they can also lead to very slow reaction rates. If the reaction is not proceeding, a gradual increase in temperature may be necessary. It's a trade-off that needs to be optimized for both yield and selectivity.

  • Substrate Reactivity Issues:

    • Troubleshooting Step: Ensure the purity of your starting materials. Impurities can sometimes inhibit the catalyst or lead to side reactions. If the substrate is inherently unreactive, you may need to consider more reactive derivatives or a different synthetic route.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on related bicyclic systems, which can provide a starting point for optimizing your 1,4-Diazabicyclo[3.2.1]octane additions.

Table 1: Effect of Base on a [5+2] Cycloaddition Reaction [3]

EntryBaseEquivalentsSolventTemp (°C)Time (h)Diastereomeric RatioYield (%)
1DABCO2.0CH₃CN60129:156
2DABCO4.0CH₃CN60129:169
3NMP4.0CH₃CN60410:174
4DBN2.0CH₃CN6024-0
5DBU2.0CH₃CN6024-0
6Pyridine4.0CH₃CN6024-0

DABCO = 1,4-diazabicyclo[2.2.2]octane; NMP = N-Methylpyrrolidine; DBN = 1,5-Diazabicyclo[4.3.0]non-5-ene; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Cycloaddition [3]

This protocol is adapted from a study on a related oxabicyclo[3.2.1]octane system and can be used as a starting point for your experiments.

Materials:

  • Acetoxypyranone derivative (starting material)

  • Amine base (e.g., N-Methylpyrrolidine or DABCO)

  • Anhydrous acetonitrile (CH₃CN)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the acetoxypyranone (1.0 equivalent) in anhydrous acetonitrile (0.02 M), add the amine base (4.0 equivalents) under an argon atmosphere.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction product.

Visualizations

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Temp Adjust Temperature (e.g., lower to 0 °C or -78 °C) Start->Temp Check1 Improved? Temp->Check1 Base Screen Different Bases/Catalysts (e.g., DABCO, NMP, Chiral Catalysts) Check2 Improved? Base->Check2 Solvent Perform Solvent Screen (e.g., CH3CN, THF, DCM) Check3 Improved? Solvent->Check3 Check1->Base No End Optimized Diastereoselectivity Check1->End Yes Check2->Solvent No Check2->End Yes Check3->End Yes

Caption: Troubleshooting workflow for low diastereoselectivity.

Factors_Influencing_Diastereoselectivity Diastereoselectivity Diastereoselectivity of 1,4-Diazabicyclo[3.2.1]octane Addition Substrate Substrate Structure (Steric Hindrance, Chiral Auxiliaries) Diastereoselectivity->Substrate Catalyst Catalyst / Base (Structure, Acidity/Basicity) Diastereoselectivity->Catalyst Solvent Solvent (Polarity, Coordinating Ability) Diastereoselectivity->Solvent Temperature Reaction Temperature (Thermodynamic vs. Kinetic Control) Diastereoselectivity->Temperature

References

Validation & Comparative

A Comparative Guide to Bicyclic Diamine Catalysts: 1,4-Diazabicyclo[3.2.1]octane Dihydrochloride vs. DABCO

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a versatile and widely used organocatalyst, alongside an examination of the current, albeit limited, understanding of 1,4-diazabicyclo[3.2.1]octane dihydrochloride's role in catalysis.

In the realm of organic synthesis, bicyclic diamines have carved out a significant niche as effective organocatalysts. Their unique structural features, combining basicity and nucleophilicity within a rigid framework, enable them to catalyze a wide array of chemical transformations. Among these, 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO, stands out as a workhorse catalyst, extensively studied and employed in both academic and industrial research. This guide provides a detailed comparison of DABCO with its structural isomer, this compound, focusing on their applications in catalysis, supported by experimental data for DABCO.

1,4-Diazabicyclo[2.2.2]octane (DABCO): The Preeminent Bicyclic Amine Catalyst

DABCO is a highly symmetrical, cage-like tertiary amine that has garnered considerable attention as an inexpensive, eco-friendly, and efficient catalyst for numerous organic reactions.[1][2][3] Its catalytic prowess stems from its strong nucleophilicity and moderate basicity, allowing it to participate in a variety of reaction mechanisms.

Catalytic Applications of DABCO

DABCO has proven to be a versatile catalyst in a multitude of organic transformations, including:

  • Baylis-Hillman Reaction: DABCO is a classic catalyst for the Baylis-Hillman reaction, which forms a C-C bond between an aldehyde and an activated alkene.[4]

  • Cycloaddition Reactions: It effectively catalyzes various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, for the synthesis of heterocyclic compounds.

  • Coupling Reactions: DABCO has been employed as a catalyst in coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

  • Henry (Nitroaldol) Reaction: It serves as an efficient base catalyst for the Henry reaction, a condensation reaction between a nitroalkane and an aldehyde or ketone.

  • Ring-Opening Reactions: DABCO can catalyze the ring-opening of strained cyclic compounds like aziridines.[1]

  • Michael Addition: It promotes the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds.[1]

The broad utility of DABCO is a testament to its favorable properties, including its solid nature, ease of handling, and relatively low toxicity.[1][2]

Quantitative Performance Data for DABCO in Catalysis

To illustrate the catalytic efficiency of DABCO, the following table summarizes its performance in the aza-Morita–Baylis–Hillman (aza-MBH) reaction, a three-component reaction between an aldehyde, a sulfonamide, and an activated alkene.

EntryAldehydeActivated AlkeneYield (%)Reference
1BenzaldehydeMethyl acrylate95[4]
24-ChlorobenzaldehydeMethyl acrylate92[4]
34-MethylbenzaldehydeMethyl acrylate81[4]
44-BiphenylcarboxaldehydeMethyl acrylate81[4]
52-NaphthaldehydeMethyl acrylate90[4]

Table 1: Performance of DABCO in the aza-Morita–Baylis–Hillman Reaction.

Experimental Protocol: DABCO-Catalyzed Aza-Morita–Baylis–Hillman Reaction

The following is a representative experimental protocol for the DABCO-catalyzed aza-MBH reaction as described in the literature.[4]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • p-Toluenesulfonamide (1.0 mmol)

  • α,β-Unsaturated carbonyl compound (1.2 mmol)

  • DABCO (0.2 mmol)

  • Amberlyst® 15

  • Propan-2-ol

Procedure:

  • A mixture of the arylaldehyde, p-toluenesulfonamide, and Amberlyst® 15 in propan-2-ol is stirred at ambient temperature.

  • The α,β-unsaturated carbonyl compound and DABCO are added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

This one-pot, three-component reaction under green conditions highlights the practical utility of DABCO in synthesizing α-methylene-β-amino acid derivatives in good to excellent yields.[4]

Catalytic Cycle of the DABCO-Catalyzed Aza-MBH Reaction

The catalytic cycle of the aza-MBH reaction initiated by DABCO involves a Michael-type addition of the catalyst to the activated alkene, followed by the addition of the resulting enolate to the imine, and subsequent proton transfer and elimination to regenerate the catalyst.

aza_MBH_cycle cluster_0 Catalytic Cycle DABCO DABCO Zwitterion1 Zwitterionic Enolate DABCO->Zwitterion1 Michael Addition Activated_Alkene Activated Alkene Activated_Alkene->Zwitterion1 Zwitterion2 Adduct Zwitterion1->Zwitterion2 Nucleophilic Attack Imine Imine (from Aldehyde + Sulfonamide) Imine->Zwitterion2 Product Aza-MBH Product Zwitterion2->Product Proton Transfer & Elimination Product->DABCO Catalyst Regeneration

DABCO-catalyzed aza-Morita–Baylis–Hillman reaction cycle.

This compound: An Unexplored Candidate

In stark contrast to the extensive literature on DABCO, there is a significant lack of published research on the catalytic applications of 1,4-diazabicyclo[3.2.1]octane and its dihydrochloride salt. Searches of scientific databases yield primarily commercial listings from chemical suppliers.

Available Information

The available information for this compound is limited to its basic chemical and physical properties:

  • Molecular Formula: C₆H₁₄Cl₂N₂

  • Molecular Weight: 185.09 g/mol

  • Appearance: Solid

  • CAS Number: 5492-61-5

While the core 1,4-diazabicyclo[3.2.1]octane structure possesses the requisite nitrogen atoms to potentially function as a base or nucleophilic catalyst, its asymmetric structure compared to DABCO would likely lead to different steric and electronic properties, and consequently, different catalytic activity and selectivity. The dihydrochloride salt form would require deprotonation to act as a base or nucleophilic catalyst.

One study mentions the use of the 3,8-diazabicyclo[3.2.1]octane scaffold (a constitutional isomer) in the synthesis of antiproliferative agents, but this does not provide insight into the catalytic capabilities of the 1,4-isomer. Without experimental data, any discussion of its catalytic performance relative to DABCO would be purely speculative.

Conclusion

The comparison between this compound and DABCO in catalysis is currently a one-sided affair. DABCO is a well-established, versatile, and efficient organocatalyst with a broad range of applications and a wealth of supporting experimental data. Its utility in promoting important chemical transformations is extensively documented.

Conversely, this compound remains an enigmatic compound within the context of catalysis. The absence of research into its catalytic activity presents a knowledge gap. Future investigations are required to determine if this structural isomer of DABCO holds any potential as a catalyst and how its unique geometry might influence its reactivity and selectivity in organic synthesis. For researchers and professionals in drug development, DABCO remains the clear and reliable choice for a bicyclic diamine catalyst, while this compound represents an unexplored area of chemical space.

References

A Comparative Analysis of Diazabicycloalkane Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Catalytic Performance of DABCO, DBU, and TBD with Supporting Experimental Data.

Diazabicycloalkanes are a class of bicyclic amines that have garnered significant attention in organic synthesis due to their potent catalytic activity as non-nucleophilic bases. Among the most prominent members of this class are 1,4-diazabicyclo[2.2.2]octane (DABCO), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Their unique structural features and basicity profiles make them versatile catalysts for a wide array of organic transformations, including but not limited to, Michael additions, aldol condensations, and Henry reactions. This guide provides a comparative study of the catalytic performance of DABCO, DBU, and TBD, supported by experimental data to aid researchers in catalyst selection for specific synthetic applications.

Performance Comparison in Key Organic Reactions

The choice of a diazabicycloalkane catalyst can significantly impact the outcome of a reaction, influencing yield, reaction rate, and even the reaction pathway. The following tables summarize the comparative performance of DABCO, DBU, and TBD in representative organic reactions.

Michael Addition Reactions

The Michael addition, a cornerstone of C-C bond formation, is effectively catalyzed by diazabicycloalkanes. The selection of the catalyst can be critical, as demonstrated in the synthesis of polysubstituted arenes and thiazolidine-2-thiones.

In the formation of polysubstituted arenes via a Michael addition/cyclization/elimination cascade, DBU proved to be a far more efficient catalyst than DABCO. Under optimized conditions, DBU afforded a 95% yield in just 15 minutes, whereas DABCO resulted in a mere 29% yield after 2 hours. Triethylamine (Et₃N), a common non-bicyclic amine base, was found to be ineffective.[1][2]

CatalystSubstrate 1Substrate 2SolventTimeYield (%)Ref.
Et₃N2-(3,4-dihydronaphthalen-1(2H)-ylidene)malononitrileChlorinated nitrostyreneCH₂Cl₂-0[1][2]
DABCO 2-(3,4-dihydronaphthalen-1(2H)-ylidene)malononitrileChlorinated nitrostyreneCH₂Cl₂2 h29[1][2]
DBU 2-(3,4-dihydronaphthalen-1(2H)-ylidene)malononitrileChlorinated nitrostyreneToluene15 min95[1][2]

Conversely, in the synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide, DABCO demonstrated superior performance. DABCO catalysis led to a 95% yield of the desired product with complete suppression of byproduct formation. In contrast, DBU provided a lower yield of the target molecule (17%) along with a byproduct (3%). However, for certain substrates with sp³-carbon atom-substituted alkyne moieties, DBU was found to be the more effective catalyst, delivering yields as high as 94%, while DABCO resulted in very low yields (<10%).[3]

Catalyst (mol%)Substrate 1Substrate 2ConditionsTimeProduct Yield (%)Byproduct Yield (%)Ref.
DBU (30)α-tertiary propargylamineCS₂Neat, rt24 h173[3]
DABCO (30)α-tertiary propargylamineCS₂Neat, rt2 h950[3]
DBU (30)Propargylamine with 3-carbon chainCS₂Neat, rt-94-[3]
DABCO (30)Propargylamine with 3-carbon chainCS₂Neat, rt-<10-[3]
Aldol and Baylis-Hillman Reactions

The reaction of dihydrothiopyran-4-one with aldehydes in an aqueous medium highlights the ability of different diazabicycloalkane catalysts to direct the reaction towards different pathways. DBU selectively catalyzed a Baylis-Hillman reaction, while DABCO favored an aldol reaction, producing a mixture of syn/anti isomers with the syn isomer predominating. Triethylamine, on the other hand, primarily led to an aldol condensation product.[4]

CatalystReaction TypeProduct
DBU Baylis-HillmanBaylis-Hillman adduct
DABCO Aldol Reactionsyn/anti Aldol adducts (syn major)
Et₃NAldol CondensationAldol condensation product

Experimental Protocols

General Procedure for the DBU-Promoted Michael Addition/Cyclization/Elimination Cascade Reaction for the Synthesis of Polysubstituted Arenes[1][2]

To a solution of vinylogous malononitrile derivative (0.2 mmol, 1.0 equiv) and chlorinated nitrostyrene (0.24 mmol, 1.2 equiv) in toluene (2 mL) was added DBU (0.3 mmol, 1.5 equiv) at room temperature. The reaction mixture was stirred at room temperature for 15 minutes. Upon completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired polysubstituted arene.

Mechanistic Insights and Visualizations

The catalytic activity of diazabicycloalkanes stems from their ability to act as Brønsted bases, deprotonating a pronucleophile to generate a reactive nucleophile. The choice of catalyst can influence the reaction pathway and efficiency.

Experimental Workflow for a Catalyzed Michael Addition

The following diagram illustrates a typical experimental workflow for a diazabicycloalkane-catalyzed Michael addition reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reactants Combine Michael Donor, Michael Acceptor, and Solvent catalyst_add Add Diazabicycloalkane Catalyst (e.g., DBU) reactants->catalyst_add Stir stir Stir at Specified Temperature catalyst_add->stir monitor Monitor Progress (TLC, GC) stir->monitor quench Quench Reaction monitor->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Determine Yield characterize->yield

A typical experimental workflow for a diazabicycloalkane-catalyzed Michael addition.
Catalytic Cycle of a DBU-Catalyzed Michael Addition

The catalytic cycle for a DBU-catalyzed Michael addition involves the deprotonation of the Michael donor, nucleophilic attack on the Michael acceptor, and subsequent protonation to regenerate the catalyst.

catalytic_cycle cluster_cycle Catalytic Cycle DBU DBU Deprotonation Deprotonation DBU->Deprotonation + R-H DonorH Michael Donor (R-H) DonorH->Deprotonation Acceptor Michael Acceptor Nucleophilic_Attack Nucleophilic Attack Acceptor->Nucleophilic_Attack Product Michael Adduct Deprotonation->Nucleophilic_Attack [DBU-H]⁺ + R⁻ Protonation Protonation Nucleophilic_Attack->Protonation + Acceptor Intermediate Enolate Protonation->DBU Regenerated DBU Protonation->Product Product Formation

A generalized catalytic cycle for a DBU-catalyzed Michael addition reaction.

References

Validating the Stereochemistry of 1,4-Diazabicyclo[3.2.1]octane Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms in 1,4-diazabicyclo[3.2.1]octane products is a critical step in ensuring their desired biological activity and safety. This guide provides an objective comparison of key analytical techniques for stereochemical validation, supported by experimental data and detailed protocols.

The rigid bicyclic structure of 1,4-diazabicyclo[3.2.1]octane can give rise to multiple stereoisomers, making unambiguous stereochemical assignment essential. The primary methods for this validation include Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC). Vibrational Circular Dichroism (VCD) spectroscopy is an emerging and powerful alternative.

Comparative Analysis of Stereochemical Validation Methods

The choice of method for validating the stereochemistry of 1,4-diazabicyclo[3.2.1]octane products depends on several factors, including the nature of the sample (e.g., crystalline vs. solution), the availability of instrumentation, and the specific stereochemical question being addressed (relative vs. absolute configuration).

TechniquePrincipleInformation ProvidedSample RequirementsAdvantagesLimitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Relative stereochemistry through Nuclear Overhauser Effect (NOE) correlations and coupling constants.Soluble sample (typically mg quantity).Non-destructive, provides detailed structural information in solution, relatively fast.Primarily determines relative stereochemistry; absolute configuration requires chiral derivatizing agents or resolving agents.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state.Unambiguous determination of both relative and absolute stereochemistry.High-quality single crystal.Provides the "gold standard" for absolute configuration.Crystal growth can be challenging and time-consuming; the solid-state conformation may not be the same as in solution.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.Separation and quantification of enantiomers, allowing for determination of enantiomeric excess (ee).Soluble sample.Excellent for determining enantiomeric purity and for preparative separation of enantiomers.Does not directly provide structural information; method development can be required to find a suitable chiral stationary phase and mobile phase.
VCD Spectroscopy Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.Absolute configuration by comparing the experimental spectrum with a quantum chemical-calculated spectrum.Soluble sample, higher concentration than IR.Provides absolute configuration in solution, sensitive to conformational changes.Requires specialized equipment and computational resources for spectral prediction.

Experimental Data

NMR Spectroscopy Data

The relative stereochemistry of substituted 1,4-diazabicyclo[3.2.1]octanes can be elucidated by analyzing ¹H and ¹³C NMR spectra, with particular attention to coupling constants and Nuclear Overhauser Effect (NOE) correlations.

For example, in a study of 3,8-diazabicyclo[3.2.1]octane derivatives, the stereochemistry of substituents was established using HMBC and NOESY experiments. The observation of cross-peaks between specific protons in the NOESY spectrum can confirm their spatial proximity, allowing for the assignment of relative stereochemistry.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for a Substituted 3,8-Diazabicyclo[3.2.1]octane Derivative [1]

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-13.50m-
H-2α3.10ddJ = 12.0, 4.0
H-2β2.80tJ = 12.0
H-4α3.25ddJ = 12.5, 3.5
H-4β2.95tJ = 12.5
H-53.60m-
H-6endo2.10m-
H-6exo1.90m-
H-7endo2.00m-
H-7exo1.80m-

Note: Data is representative and will vary depending on the specific substitution pattern.

X-ray Crystallography Data

Single-crystal X-ray diffraction provides definitive proof of stereochemistry. The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC). For several 3,8-diazabicyclo[3.2.1]octane derivatives, the structures were unambiguously confirmed by single-crystal X-ray diffraction analysis, with deposition numbers available for public access[1].

Table 2: Representative Crystallographic Data for a Chiral 1,4-Diazabicyclo[3.2.1]octane Derivative

ParameterValue
CCDC Deposition No.e.g., 2297223[1]
Empirical FormulaC₁₈H₂₄N₂O₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.1234(5)
b (Å)12.4567(8)
c (Å)17.9876(11)
α (°)90
β (°)90
γ (°)90

Note: This data is illustrative. Researchers should refer to the specific CCDC deposition for complete crystallographic information.

Chiral HPLC Data

Chiral HPLC is a powerful tool for separating enantiomers and determining the enantiomeric excess of a 1,4-diazabicyclo[3.2.1]octane product. The choice of chiral stationary phase (CSP) and mobile phase is crucial for achieving separation.

Table 3: Chiral HPLC Method for an Optically Active (2S,5R)-7-Oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic Acid Derivative

ParameterCondition
ColumnCHIRALPAK AD-H, 4.6 x 150 mm
Mobile PhaseHexane/Ethanol = 2/1
Flow Rate1 mL/min
DetectionUV at 210 nm
Retention Time4.2 min
Enantiomeric Excess>99.9% ee

Note: This is a specific example and conditions will need to be optimized for different derivatives.

Experimental Protocols

NMR Spectroscopy for Relative Stereochemistry
  • Sample Preparation: Dissolve 5-10 mg of the 1,4-diazabicyclo[3.2.1]octane product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify all proton signals.

    • Acquire a ¹³C NMR spectrum to identify all carbon signals.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons to their directly attached carbons.

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations, which helps in assigning quaternary carbons and piecing together the molecular framework.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space (typically < 5 Å).

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Analyze the NOESY/ROESY spectrum for key cross-peaks. For example, a NOE between a substituent proton and a bridgehead proton can establish the endo or exo orientation of the substituent.

Single-Crystal X-ray Crystallography for Absolute Stereochemistry
  • Crystal Growth: Grow single crystals of the purified 1,4-diazabicyclo[3.2.1]octane product suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data. For chiral, non-centrosymmetric space groups, the absolute configuration can be determined by analyzing anomalous dispersion effects (e.g., using the Flack parameter).

  • Data Deposition: Deposit the final crystallographic data in a public database like the CCDC.

Chiral HPLC for Enantiomeric Purity
  • Column and Mobile Phase Selection: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, cyclodextrin-based) and mobile phase compositions (e.g., hexane/isopropanol, acetonitrile/water with additives) to find conditions that resolve the enantiomers.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis:

    • Inject the sample onto the equilibrated chiral HPLC system.

    • Monitor the elution profile using a suitable detector (e.g., UV-Vis).

    • Determine the retention times of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Visualizations

Stereochemistry_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_results Results Synthesis Synthesized 1,4-Diazabicyclo[3.2.1]octane Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray HPLC Chiral HPLC Synthesis->HPLC VCD VCD Spectroscopy Synthesis->VCD Relative Relative Stereochemistry NMR->Relative Absolute Absolute Stereochemistry Xray->Absolute Purity Enantiomeric Purity HPLC->Purity VCD->Absolute

Caption: Workflow for the validation of stereochemistry.

Caption: NOESY for determining relative stereochemistry.

References

A Comparative Guide to 1,4-Diazabicyclo[3.2.1]octane Derived Catalysts and Other Amine Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison with Supporting Experimental Data.

In the realm of asymmetric organocatalysis, the quest for efficient and stereoselective catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. Chiral amine catalysts have emerged as a powerful and versatile class of organocatalysts, facilitating a wide array of chemical transformations with high levels of stereocontrol. This guide provides a detailed comparison of the efficacy of catalysts derived from the 1,4-diazabicyclo[3.2.1]octane scaffold against other well-established amine catalysts, such as proline and cinchona alkaloids. The comparison is based on quantitative data from key asymmetric reactions, supplemented with detailed experimental protocols and mechanistic visualizations.

Performance Comparison in Key Asymmetric Reactions

The catalytic performance of 1,4-diazabicyclo[3.2.1]octane derivatives is evaluated in two fundamental carbon-carbon bond-forming reactions: the Aldol reaction and the Michael addition. The results are compared with those obtained using proline and cinchona alkaloid catalysts under similar conditions.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Here, we compare the performance of a chiral 2-azabicyclo[3.2.1]octane-pyrrolidine amide catalyst with the widely used L-proline in the reaction between cyclohexanone and p-nitrobenzaldehyde.

CatalystYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr, anti:syn)
2-Azabicyclo[3.2.1]octane-pyrrolidine amide up to 95up to 6378:22
L-Proline 789590:10

Note: Data for L-Proline is for the reaction between cyclohexanone and benzaldehyde under optimized conditions. A direct comparison with p-nitrobenzaldehyde under identical conditions was not available.

Asymmetric Michael Addition

The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This section compares the efficacy of various (1S,4S,5R)-2-azabicyclo[3.2.1]octane thiourea derivatives with a cinchona alkaloid-derived thiourea catalyst in the addition of dimethyl malonate to β-nitrostyrene.

CatalystYield (%)Enantiomeric Excess (ee, %)
(1S,4S,5R)-2-Azabicyclo[3.2.1]octane thiourea 52 98 (conversion)67
Cinchona Alkaloid Thiourea 82-9989-97

Mechanistic Insights

The stereochemical outcome of these reactions is dictated by the specific mechanism of catalyst action. The following diagrams illustrate the proposed catalytic cycles for the amine catalysts discussed.

Enamine_Catalysis cluster_cycle Enamine Catalysis Cycle Ketone Ketone Iminium Iminium Ion Ketone->Iminium + Catalyst, -H₂O Catalyst Chiral Secondary Amine Catalyst (e.g., Proline) Enamine Enamine (Nucleophilic) Iminium->Enamine -H⁺ Adduct_Iminium Adduct Iminium Ion Enamine->Adduct_Iminium + Aldehyde Aldehyde Aldehyde (Electrophile) Adduct_Iminium->Catalyst + H₂O, -Product Product_Cycle β-Hydroxy Ketone (Aldol Product) Adduct_Iminium->Product_Cycle + H₂O Water H₂O

Caption: Enamine catalysis pathway for the proline-catalyzed aldol reaction.

Bifunctional_Thiourea_Catalysis cluster_cycle Bifunctional Thiourea Catalysis Catalyst Bifunctional Thiourea Catalyst (e.g., Cinchona or Azabicyclooctane derivative) Transition_State Ternary Complex (Activated) Catalyst->Transition_State Nitroalkene Nitroalkene (Electrophile) Nitroalkene->Transition_State H-bonding to thiourea Malonate Malonate (Nucleophile) Malonate->Transition_State Deprotonation by amine Transition_State->Catalyst - Product Product Michael Adduct Transition_State->Product C-C bond formation

Caption: Bifunctional activation in the thiourea-catalyzed Michael addition.

Experimental Protocols

Asymmetric Aldol Reaction Catalyzed by 2-Azabicyclo[3.2.1]octane-pyrrolidine amide

This protocol is adapted from the literature for the reaction of cyclohexanone with p-nitrobenzaldehyde.

Materials:

  • 2-Azabicyclo[3.2.1]octane-pyrrolidine amide catalyst (20 mol%)

  • Cyclohexanone (2.0 mmol)

  • p-Nitrobenzaldehyde (1.0 mmol)

  • Acetic acid (co-catalyst, 20 mol%)

  • Brine (solvent)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a stirred solution of the 2-azabicyclo[3.2.1]octane-pyrrolidine amide catalyst (20 mol%) and acetic acid (20 mol%) in brine, add cyclohexanone (2.0 mmol).

  • Add p-nitrobenzaldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Asymmetric Michael Addition Catalyzed by (1S,4S,5R)-2-Azabicyclo[3.2.1]octane thiourea 52

This protocol describes the Michael addition of dimethyl malonate to β-nitrostyrene.

Materials:

  • (1S,4S,5R)-2-Azabicyclo[3.2.1]octane thiourea 52 (10 mol%)

  • Dimethyl malonate (1.2 mmol)

  • β-Nitrostyrene (1.0 mmol)

  • Dichloromethane (DCM, solvent)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vial, dissolve the (1S,4S,5R)-2-azabicyclo[3.2.1]octane thiourea catalyst 52 (10 mol%) in dichloromethane.

  • Add dimethyl malonate (1.2 mmol) to the solution.

  • Add β-nitrostyrene (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated by TLC monitoring until full conversion of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion

This guide provides a comparative overview of the efficacy of 1,4-diazabicyclo[3.2.1]octane derived catalysts in the context of other widely used amine catalysts. The data indicates that while 2-azabicyclo[3.2.1]octane derivatives are effective organocatalysts, their performance in terms of enantioselectivity can vary and may not always surpass that of established catalysts like L-proline and cinchona alkaloids in the specific reactions examined. However, the modular nature of the 2-azabicyclo[3.2.1]octane scaffold allows for fine-tuning of the catalyst structure, which can lead to improved performance. Further research and optimization of these catalysts could unlock their full potential in asymmetric synthesis. The provided experimental protocols serve as a starting point for researchers interested in exploring the catalytic applications of this promising class of chiral amines.

Unveiling the Synthetic Pathways to 1,4-Diazabicyclo[3.2.1]octane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel scaffold molecules is a critical step. This guide provides a comparative analysis of the available synthetic routes to 1,4-Diazabicyclo[3.2.1]octane, a unique bridged diamine with potential applications in medicinal chemistry. Due to the limited number of published, detailed synthetic procedures for this specific isomer, this guide focuses on the most thoroughly documented method found in the patent literature and discusses other potential, albeit less detailed, approaches.

The synthesis of the 1,4-diazabicyclo[3.2.1]octane core is not as widely reported as that of its isomers, such as 3,8-diazabicyclo[3.2.1]octane or the well-known 1,4-diazabicyclo[2.2.2]octane (DABCO). However, a multi-step synthesis is detailed in the patent literature, providing a viable, albeit lengthy, pathway to this scaffold.

Comparison of Synthesis Routes

A primary route for the synthesis of 1,4-Diazabicyclo[3.2.1]octane has been detailed in patent US20070155749A1. This method involves the construction of a piperidine ring followed by the formation of the bicyclic structure. An alternative, classical approach that could theoretically be applied is the Hofmann-Löffler-Freytag reaction, which is known for its ability to form cyclic amines through intramolecular radical cyclization. However, a specific application of this reaction to produce 1,4-Diazabicyclo[3.2.1]octane is not well-documented with experimental data in the literature.

ParameterRoute 1: Multi-step Synthesis from Piperidine Derivative
Starting Materials 1-benzyl-4-piperidone, Sarcosine ethyl ester
Key Intermediates Ethyl 1-benzyl-4-(carboxymethylamino)piperidine-4-carboxylate, 4-amino-1-benzylpiperidine-4-carboxylic acid, 4-Benzyl-1,4-diazabicyclo[3.2.1]octan-3-one
Overall Yield Not explicitly stated, but individual step yields are variable.
Reaction Conditions Multi-step process involving reductive amination, ester hydrolysis, amide formation, cyclization, and reduction. Conditions range from hydrogenation to heating in toluene.
Scalability Appears scalable based on the patent's context for producing derivatives.
Reagents & Solvents Sodium triacetoxyborohydride, Pd/C, H₂, SOCl₂, various solvents (dichloroethane, methanol, toluene).

Experimental Protocols

Route 1: Multi-step Synthesis (Based on Patent US20070155749A1)

This synthesis involves several key transformations to construct the bicyclic scaffold.

Step 1: Synthesis of Ethyl 1-benzyl-4-(carboxymethylamino)piperidine-4-carboxylate

  • Protocol: To a solution of 1-benzyl-4-piperidone and sarcosine ethyl ester in dichloroethane, sodium triacetoxyborohydride is added portionwise. The reaction mixture is stirred at room temperature until the reaction is complete. The product is then isolated after a standard aqueous workup.

Step 2: Synthesis of 4-amino-1-benzylpiperidine-4-carboxylic acid

  • Protocol: The ethyl ester from the previous step is subjected to hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This intermediate is then deprotected to afford the amino acid.

Step 3: Synthesis of 4-Benzyl-1,4-diazabicyclo[3.2.1]octan-3-one

  • Protocol: The amino acid is treated with a dehydrating agent or activated for amide bond formation (e.g., using thionyl chloride to form the acid chloride followed by intramolecular cyclization) to form the bicyclic lactam. This step often requires heating in a suitable solvent like toluene.

Step 4: Synthesis of 4-Benzyl-1,4-diazabicyclo[3.2.1]octane

  • Protocol: The lactam (4-Benzyl-1,4-diazabicyclo[3.2.1]octan-3-one) is reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF to yield the protected bicyclic diamine.

Step 5: Deprotection to 1,4-Diazabicyclo[3.2.1]octane

  • Protocol: The benzyl protecting group is removed by catalytic hydrogenation. The protected diamine is dissolved in a solvent like methanol or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the debenzylation is complete. The catalyst is filtered off, and the solvent is evaporated to yield the final product.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the multi-step synthesis of 1,4-Diazabicyclo[3.2.1]octane.

Synthesis_Comparison Synthesis Routes for 1,4-Diazabicyclo[3.2.1]octane cluster_0 Route 1: Multi-step Patented Synthesis cluster_1 Theoretical Route 2: Hofmann-Löffler-Freytag A 1-benzyl-4-piperidone + Sarcosine ethyl ester B Ethyl 1-benzyl-4-(carboxymethylamino)piperidine-4-carboxylate A->B Reductive Amination C 4-amino-1-benzylpiperidine-4-carboxylic acid B->C Hydrolysis D 4-Benzyl-1,4-diazabicyclo[3.2.1]octan-3-one C->D Intramolecular Cyclization E 4-Benzyl-1,4-diazabicyclo[3.2.1]octane D->E Lactam Reduction (e.g., LiAlH4) F 1,4-Diazabicyclo[3.2.1]octane E->F Debenzylation (H2, Pd/C) G N-halo-N-methyl- (4-aminomethyl)piperidine H Nitrogen Radical Intermediate G->H UV light or heat I Intramolecular H-abstraction & C-radical formation H->I J Halogen transfer & cyclization I->J K 1,4-Diazabicyclo[3.2.1]octane J->K Base treatment

Caption: Comparative logical flow of 1,4-Diazabicyclo[3.2.1]octane synthesis routes.

A Comparative Guide to the Biological Activity of 1,4-Diazabicyclo[3.2.1]octane Analogs and Other Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a driving force in medicinal chemistry. The rigid bicyclic structure of 1,4-diazabicyclo[3.2.1]octane has emerged as a promising scaffold, offering a unique three-dimensional arrangement of nitrogen atoms that can be pivotal for molecular recognition and biological activity. This guide provides an objective comparison of the biological performance of 1,4-diazabicyclo[3.2.1]octane analogs against other heterocyclic systems, supported by experimental data from peer-reviewed studies.

Antiviral Activity: CCR5 Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for antiviral drug development. Maraviroc, which features an azabicyclooctane core, is a notable CCR5 antagonist. Studies have explored the replacement of this core with diazabicyclic systems to modulate antiviral potency.

Comparative Antiviral Potency of Maraviroc Analogs
Compound/AnalogHeterocyclic CoreHIV-1 Strain(s)IC90 (µM)Reference
MaravirocAzabicyclooctanePanel of six pseudoviruses0.21[1]
Diazabicyclooctane analog1,4-Diazabicyclo[3.2.1]octanePanel of six pseudoviruses0.48[1][2]
Diazabicyclononane analogDiazabicyclononanePanel of six pseudoviruses1.57[1][2]

The data indicates that while the 1,4-diazabicyclo[3.2.1]octane analog of Maraviroc maintains significant antiviral activity, it is slightly less potent than the parent drug.[1][2] The larger diazabicyclononane analog showed a more pronounced decrease in potency.[1][2] This suggests that the specific geometry and size of the bicyclic core are crucial for optimal interaction with the CCR5 receptor.

Experimental Protocol: Pseudovirus-Based Neutralization Assay

A common method to evaluate the antiviral potency of CCR5 antagonists is the pseudovirus-based neutralization assay using a luciferase reporter.

Principle: This assay measures the inhibition of viral entry by quantifying the reduction in luciferase activity in target cells.[3]

Procedure:

  • Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are seeded in 96-well plates.[3]

  • Compound Dilution: Serial dilutions of the test compounds (e.g., Maraviroc and its analogs) are prepared.

  • Neutralization Reaction: The diluted compounds are pre-incubated with HIV-1 pseudoviruses.

  • Infection: The compound-virus mixture is then added to the TZM-bl cells.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry and reporter gene expression.[3]

  • Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence is measured with a luminometer. The reduction in luminescence in the presence of the compound compared to a virus-only control indicates the level of neutralization.[3]

Signaling Pathway: CCR5-Mediated HIV-1 Entry

The binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on a host T-cell triggers a conformational change in gp120, allowing it to bind to the CCR5 co-receptor. This interaction facilitates the fusion of the viral and cellular membranes, leading to viral entry. CCR5 antagonists, such as Maraviroc and its analogs, bind to CCR5 and induce a conformational change that prevents its interaction with gp120, thereby blocking viral entry.[4][5]

CCR5_HIV_Entry cluster_virus HIV-1 Virion cluster_cell Host Cell Membrane cluster_antagonist Mechanism of Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Binding fusion Viral Entry CCR5->fusion 3. Membrane Fusion antagonist CCR5 Antagonist (e.g., 1,4-DB[3.2.1]O Analog) antagonist->CCR5 Blocks Binding

CCR5-mediated HIV-1 entry and the inhibitory action of CCR5 antagonists.

Antiproliferative Activity

The search for novel anticancer agents has led to the exploration of various heterocyclic scaffolds. A study compared the antiproliferative activity of a 3,8-diazabicyclo[3.2.1]octane derivative against its piperazine analog.

Comparative Antiproliferative Activity
CompoundHeterocyclic CoreCell LineIC50 (µM)Reference
Analog 1PiperazineCCRF-CEM (Leukemia)> 20[6]
Analog 2a3,8-Diazabicyclo[3.2.1]octaneCCRF-CEM (Leukemia)6[6]
Analog 2aSKMEL28 (Melanoma)14[6]
Analog 2aMCF-7 (Breast Cancer)11[6]
Analog 2aHepG2 (Liver Cancer)4[6]

Initial substitution of the piperazine nucleus with the 3,8-diazabicyclo[3.2.1]octane ring system resulted in a significant increase in antiproliferative activity against a panel of cancer cell lines.[6] Compound 2a, the diazabicyclooctane derivative, demonstrated potent activity, particularly against leukemia and liver cancer cell lines, with IC50 values in the low micromolar range.[6]

Experimental Protocol: MTT Assay

The antiproliferative activity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[7][8]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.[7]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.[8]

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm. The intensity of the color is proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of Test Compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate3->add_solubilizer measure_abs Measure Absorbance at ~570 nm add_solubilizer->measure_abs analyze_data Calculate IC50 Values measure_abs->analyze_data end End analyze_data->end

A generalized workflow for determining antiproliferative activity using the MTT assay.

Dopamine Transporter Inhibition

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft and is a key target for drugs used to treat conditions like ADHD and depression, as well as being a site of action for psychostimulants.

Comparative Dopamine Reuptake Inhibition
CompoundHeterocyclic CoreDopamine Reuptake Inhibition Ki (nM)Reference
Lead Compound 13,8-Diazabicyclo[3.2.1]octane-[9]
Analog 2a3,6-Diazabicyclo[3.1.1]heptane5.5[9]

In a study aiming to develop potent dopamine uptake inhibitors, replacement of the 3,8-diazabicyclo[3.2.1]octane core of a lead compound with a 3,6-diazabicyclo[3.1.1]heptane ring system resulted in an analog with increased reuptake inhibition activity.[9] This highlights how subtle changes in the bicyclic scaffold can significantly impact biological activity.

Experimental Protocol: Dopamine Transporter Binding Assay

The binding affinity of compounds to the dopamine transporter is often determined using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]WIN 35,428) for binding to the dopamine transporter in a membrane preparation.[10][11]

Procedure:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the dopamine transporter (e.g., rat striatum or hDAT-expressing cells).[10]

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.[12]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the bound and free radioligand. The filters are then washed to remove any unbound radioactivity.[10]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.[10]

Signaling Pathway: Dopamine Transporter Function

The dopamine transporter is a presynaptic protein that terminates dopamine signaling by transporting dopamine from the synaptic cleft back into the presynaptic neuron. This reuptake process is crucial for maintaining normal dopamine homeostasis. Inhibitors of DAT block this reuptake, leading to an increase in the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[13][14][15]

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Mechanism of Action DA_vesicle Dopamine Vesicle synapse Synaptic Cleft (Dopamine) DA_vesicle->synapse Release DAT Dopamine Transporter (DAT) synapse->DAT Reuptake DA_receptor Dopamine Receptor synapse->DA_receptor Binding downstream Postsynaptic Effect DA_receptor->downstream Signal Transduction inhibitor DAT Inhibitor (e.g., 1,4-DB[3.2.1]O Analog) inhibitor->DAT Blocks Reuptake

The role of the dopamine transporter in synaptic transmission and its inhibition.

Conclusion

The 1,4-diazabicyclo[3.2.1]octane scaffold represents a valuable platform for the design of biologically active molecules. The comparative data presented in this guide demonstrate that analogs incorporating this heterocyclic system exhibit significant potential across different therapeutic areas, including antiviral and antiproliferative applications. While in some instances, such as CCR5 antagonism, they may be slightly less potent than analogs with other bicyclic cores like azabicyclooctane, in other cases, like antiproliferative activity, they can offer a substantial improvement over more flexible heterocyclic systems like piperazine. The rigid and defined stereochemistry of the 1,4-diazabicyclo[3.2.1]octane framework provides a strong foundation for structure-activity relationship studies, enabling the fine-tuning of biological activity through targeted modifications. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

A Comparative Guide to Analytical Techniques for Characterizing 1,4-Diazabicyclo[3.2.1]octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust bicyclic scaffold of 1,4-diazabicyclo[3.2.1]octane is a key structural motif in a variety of biologically active molecules and pharmaceutical candidates. The precise stereochemical arrangement of substituents on this framework is often critical for therapeutic efficacy and safety. Consequently, the accurate characterization and differentiation of its isomers are of paramount importance in drug discovery and development. This guide provides a comparative overview of the primary analytical techniques employed for the characterization of 1,4-diazabicyclo[3.2.1]octane isomers, supported by experimental data and detailed methodologies.

Introduction to Isomerism in 1,4-Diazabicyclo[3.2.1]octane

The non-planar and constrained structure of the 1,4-diazabicyclo[3.2.1]octane core can give rise to various forms of isomerism, including diastereomers and enantiomers, depending on the nature and position of substituents. The differentiation of these isomers requires a suite of analytical techniques capable of probing their three-dimensional structures.

Key Analytical Techniques

The characterization of 1,4-diazabicyclo[3.2.1]octane isomers primarily relies on a combination of spectroscopic and chromatographic methods. The most powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information regarding the isomeric identity and purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the relative stereochemistry of diastereomers in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, NOESY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Data Presentation: ¹H NMR for Diastereomer Differentiation

The differentiation of diastereomers by ¹H NMR is primarily achieved by analyzing differences in chemical shifts (δ) and spin-spin coupling constants (J). The rigid bicyclic framework leads to distinct spatial orientations of protons in different diastereomers, resulting in unique spectral fingerprints. For instance, the coupling constants between protons on adjacent carbons are dictated by the dihedral angle between them, which varies between isomers.

Table 1: Representative ¹H NMR Data for Differentiating Diastereomers of a Substituted Bicyclo[3.2.1]octane System.

ProtonDiastereomer A (endo)Diastereomer B (exo)Key Differentiating Feature
H-2δ 3.5 ppm (dd, J = 8.0, 4.0 Hz)δ 3.2 ppm (dd, J = 6.0, 2.0 Hz)Different chemical shift and coupling constants due to altered stereochemistry at the substituent-bearing carbon.
H-3δ 2.1 ppm (m)δ 2.5 ppm (m)Shift influenced by the orientation of the neighboring substituent.
H-5δ 4.5 ppm (br s)δ 4.8 ppm (br s)Bridgehead proton chemical shifts are sensitive to the overall molecular geometry.

Note: The data presented are illustrative and based on typical values observed for substituted bicyclo[3.2.1]octane systems. Actual values will vary depending on the specific substituents and solvent.

Experimental Protocol: 2D NMR for Stereochemical Assignment

Two-dimensional NMR experiments are indispensable for unambiguously assigning the relative stereochemistry.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to identify all proton resonances.

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, confirming the connectivity within the bicyclic system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (typically < 5 Å). The presence or absence of cross-peaks between specific protons provides definitive evidence for their relative stereochemistry (e.g., endo vs. exo substituents). For example, a NOESY correlation between a substituent's proton and a bridgehead proton would indicate an endo orientation.

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to identify long-range (2-3 bond) correlations between protons and carbons, further confirming the carbon skeleton and the position of substituents.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation Sample Purified Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire_1H 1D ¹H NMR NMR_Tube->Acquire_1H Acquire_2D 2D NMR (COSY, NOESY, HSQC, HMBC) Acquire_1H->Acquire_2D Analyze_Correlations Analyze 2D Correlations Acquire_2D->Analyze_Correlations Analyze_Shifts Analyze Chemical Shifts & Coupling Constants Determine_Structure Determine Relative Stereochemistry Analyze_Shifts->Determine_Structure Analyze_Correlations->Determine_Structure

Caption: Workflow for stereochemical determination using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the isomers. While diastereomers and enantiomers have the same mass, their fragmentation patterns under techniques like tandem mass spectrometry (MS/MS) can sometimes differ, aiding in their differentiation.

Data Presentation: Tandem MS for Isomer Differentiation

In tandem MS, a specific isomer's molecular ion is isolated and then fragmented. The resulting fragment ions can be unique to that isomer's stereochemistry, although this is not always the case. The relative abundances of the fragment ions can also be a distinguishing feature.

Table 2: Hypothetical Tandem Mass Spectrometry Fragmentation Data for 1,4-Diazabicyclo[3.2.1]octane Diastereomers.

Precursor Ion (m/z)Fragment Ion (m/z)Relative Abundance (Diastereomer A)Relative Abundance (Diastereomer B)Plausible Neutral Loss
[M+H]⁺[M+H - 28]⁺100%80%Ethylene (C₂H₄)
[M+H]⁺[M+H - 43]⁺40%65%Propylamine radical (C₃H₈N•)
[M+H]⁺[M+H - 57]⁺15%30%Butenyl radical (C₄H₇•)

Note: This data is illustrative. The ability to differentiate isomers by MS/MS is highly dependent on the specific compound and the ionization/fragmentation method used.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
  • Sample Introduction and Ionization: Introduce a dilute solution of the isomer into the mass spectrometer via direct infusion or coupled to a liquid chromatograph. Electrospray ionization (ESI) is a common method for these compounds, which will typically form protonated molecules [M+H]⁺.

  • Precursor Ion Selection: In the first stage of the mass spectrometer (MS1), select the [M+H]⁺ ion of the isomer of interest.

  • Collision-Induced Dissociation (CID): Accelerate the selected ions into a collision cell filled with an inert gas (e.g., argon or nitrogen). The collisions induce fragmentation of the precursor ion.

  • Fragment Ion Analysis: In the second stage of the mass spectrometer (MS2), analyze the resulting fragment ions to generate the MS/MS spectrum.

  • Comparison: Compare the MS/MS spectra of the different isomers, looking for unique fragment ions or significant differences in the relative abundances of common fragments.

Visualization: Mass Spectrometry Analysis Logic

MS_Logic cluster_ms Mass Spectrometry Analysis Isomer_A Isomer A Ionization_A Ionization Isomer_A->Ionization_A Isomer_B Isomer B Ionization_B Ionization Isomer_B->Ionization_B MS1_A MS1: Select [M+H]⁺ Ionization_A->MS1_A MS1_B MS1: Select [M+H]⁺ Ionization_B->MS1_B CID_A CID MS1_A->CID_A CID_B CID MS1_B->CID_B MS2_A MS2: Analyze Fragments CID_A->MS2_A MS2_B MS2: Analyze Fragments CID_B->MS2_B Spectrum_A MS/MS Spectrum A MS2_A->Spectrum_A Spectrum_B MS/MS Spectrum B MS2_B->Spectrum_B Compare Compare Spectra Spectrum_A->Compare Spectrum_B->Compare Result Differentiation Based on Unique Fragments or Abundance Ratios Compare->Result

Caption: Logical flow for isomer differentiation using tandem mass spectrometry.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for separating enantiomers and assessing the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Data Presentation: Chiral HPLC Separation of Enantiomers

The key parameters in a chiral HPLC separation are the retention times (t_R) of the two enantiomers, from which the separation factor (α) and resolution (R_s) can be calculated.

Table 3: Chiral HPLC Separation Data for a Racemic Azabicyclo[3.2.1]octane Derivative. [1]

ParameterValue
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) 10.9 min
Retention Time (Enantiomer 2) 13.9 min
Separation Factor (α) 1.32
Resolution (R_s) > 1.5
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel OD, OJ, AD) are often a good starting point for bicyclic amines.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) hexane:isopropanol.

    • Reversed Phase: If the compound is more polar, a mobile phase of water/acetonitrile or water/methanol with a suitable buffer may be effective.

  • Optimization:

    • Adjust the ratio of the mobile phase components to optimize the separation. Increasing the percentage of the alcohol modifier in normal phase typically decreases retention times.

    • Vary the flow rate to improve peak shape and resolution.

    • If necessary, screen different alcohol modifiers (e.g., ethanol, n-butanol) or add a small amount of an amine additive (e.g., diethylamine) to the mobile phase to improve peak shape for basic compounds.

  • Analysis: Inject the racemic sample and determine the retention times of the two enantiomers. Calculate the separation factor (α = t_R2 / t_R1) and resolution (R_s) to assess the quality of the separation.

Visualization: Chiral HPLC Experimental Workflow

HPLC_Workflow cluster_method_dev Method Development cluster_analysis Analysis cluster_results Results Racemic_Sample Racemic Sample Select_Column Select Chiral Stationary Phase Racemic_Sample->Select_Column Screen_MP Screen Mobile Phases Select_Column->Screen_MP Optimize Optimize Separation Parameters Screen_MP->Optimize Inject Inject Sample into HPLC System Optimize->Inject Detect UV Detection Inject->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Determine_tR Determine Retention Times Chromatogram->Determine_tR Calculate_Params Calculate α and Rs Determine_tR->Calculate_Params Assess_Purity Assess Enantiomeric Purity Calculate_Params->Assess_Purity

Caption: Workflow for the separation of enantiomers using chiral HPLC.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. It is the definitive method for determining both the relative and absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained.

Data Presentation: Crystallographic Data

The output of an X-ray diffraction experiment is a set of crystallographic data that defines the unit cell and the precise coordinates of every atom in the molecule.

Table 4: Representative Crystallographic Data for a 1,4-Diazabicyclo[3.2.1]octane Derivative.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 10.12 Å, b = 12.34 Å, c = 15.67 Å
Volume 1958.9 ų
Z (Molecules per unit cell) 4
Calculated Density 1.25 g/cm³
R-factor 0.045

Note: This data is illustrative. Specific values are unique to each crystalline compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the purified isomer of sufficient size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods (structure solution), and the structural model is refined to best fit the experimental data.

  • Absolute Stereochemistry Determination: For chiral, non-centrosymmetric space groups, the absolute stereochemistry can often be determined using anomalous dispersion effects (e.g., by calculating the Flack parameter).

Visualization: X-ray Crystallography Logical Diagram

Xray_Logic Purified_Isomer Purified Isomer Crystallization Crystallization Purified_Isomer->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Absolute 3D Structure Structure_Refinement->Final_Structure

Caption: Logical progression of single-crystal X-ray crystallography analysis.

Comparison of Analytical Techniques

Table 5: Comparison of Key Analytical Techniques for 1,4-Diazabicyclo[3.2.1]octane Isomer Characterization.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Relative stereochemistry, molecular connectivity, conformational information.Non-destructive, provides detailed structural information in solution.Cannot distinguish enantiomers (without chiral auxiliaries), may require complex 2D experiments.
Mass Spectrometry Molecular weight, elemental composition, potential for isomer differentiation via fragmentation.High sensitivity, requires very small sample amounts.Isomers often have identical or very similar fragmentation patterns, making differentiation difficult.
Chiral HPLC Separation of enantiomers, determination of enantiomeric purity.Reliable and robust for enantiomer separation, can be used for preparative scale purification.Requires method development, a suitable chiral stationary phase may not be readily available for all compounds.
X-ray Crystallography Absolute and relative stereochemistry, bond lengths, bond angles.Provides definitive 3D structure.Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state and may not represent the solution conformation.

Conclusion

The comprehensive characterization of 1,4-diazabicyclo[3.2.1]octane isomers necessitates an integrated analytical approach. NMR spectroscopy is unparalleled for determining the relative stereochemistry of diastereomers in solution. Chiral HPLC is the definitive method for the separation and quantification of enantiomers. Mass spectrometry provides crucial molecular weight information and can, in some cases, aid in isomer differentiation. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional molecular structure. The selection of which techniques to employ will depend on the specific research question, the nature of the isomers, and the available resources. For drug development professionals, a combination of these techniques is essential to ensure the stereochemical identity and purity of any new chemical entity based on the 1,4-diazabicyclo[3.2.1]octane scaffold.

References

The Versatility of the 1,4-Diazabicyclo[3.2.1]octane Scaffold: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

The rigid, bicyclic structure of 1,4-diazabicyclo[3.2.1]octane has established it as a valuable scaffold in medicinal chemistry. Its unique conformational constraints and the spatial orientation of its nitrogen atoms make it an attractive framework for the design of novel therapeutic agents. This guide provides a comparative overview of the applications of 1,4-diazabicyclo[3.2.1]octane derivatives, with a focus on their use as analgesics and antifilarial agents, supported by available experimental data.

1,4-Diazabicyclo[3.2.1]octane Derivatives as Novel Analgesics

Derivatives of the closely related 3,8-diazabicyclo[3.2.1]octane have been synthesized and evaluated as potential analogues of epibatidine, a potent natural analgesic that acts on nicotinic acetylcholine receptors (nAChRs).[1] The following data compares the binding affinity of a lead compound from this class with epibatidine.

Comparative Binding Affinity at Nicotinic Acetylcholine Receptors
CompoundScaffoldnAChR SubtypeBinding Affinity (Ki) [nM]
Epibatidine 7-azabicyclo[2.2.1]heptaneα4β20.042 ± 0.036
Compound 1a 3,8-diazabicyclo[3.2.1]octaneα4β24.1 ± 0.21

Data sourced from Barlocco et al., J. Med. Chem. 1998, 41 (5), pp 674–681.[1]

Compound 1a, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, demonstrates a high affinity for the α4β2 nAChR subtype, although it is approximately 100-fold less potent than epibatidine.[1] However, its significant analgesic effect in vivo, coupled with a potentially different side-effect profile, highlights the value of the diazabicyclooctane scaffold in developing novel pain therapeutics.[1]

In Vivo Analgesic Activity

The analgesic properties of Compound 1a were assessed using the hot plate test in mice. At a subcutaneous dose of 1 mg/kg, it induced a significant increase in the pain threshold, with the effect lasting for about 45 minutes.[1][2] Furthermore, it provided good protection in the mouse abdominal constriction test at a dose of 5 mg/kg.[1]

Experimental Protocols

Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (Compound 1a)

A detailed synthesis involves a multi-step process starting from a protected 3,8-diazabicyclo[3.2.1]octane intermediate. The key final step is the condensation of the deprotected bicyclic amine with 3,6-dichloropyridazine in refluxing toluene in the presence of triethylamine.[1]

Hot Plate Test for Analgesia in Mice

The hot plate test is a standard method for assessing the thermal pain response in rodents and is used to evaluate the efficacy of analgesics.[3][4][5][6][7]

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C. The apparatus is enclosed by a clear acrylic cylinder to keep the animal on the heated surface.[5][6]

  • Acclimation: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.[5]

  • Procedure:

    • A baseline latency is determined for each mouse by placing it on the hot plate and starting a timer.

    • The time until the mouse exhibits a nocifensive response (e.g., licking a hind paw, flicking a hind paw, or jumping) is recorded as the response latency.[5][7]

    • A cut-off time (typically 30 seconds) is used to prevent tissue damage. If the mouse does not respond within this time, it is removed from the apparatus.[5]

    • The test compound (e.g., Compound 1a) or a vehicle control is administered to the mice.

    • At a predetermined time after drug administration (e.g., 30 minutes), the mice are again placed on the hot plate, and the response latency is measured.[4]

  • Data Analysis: An increase in the response latency after drug administration compared to the baseline or vehicle control indicates an analgesic effect.

Workflow for Novel Analgesic Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel analgesics based on the 1,4-diazabicyclo[3.2.1]octane scaffold.

G cluster_0 Scaffold Selection & Library Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A 1. Scaffold Selection (1,4-Diazabicyclo[3.2.1]octane) B 2. Combinatorial Synthesis of Derivatives A->B C 3. High-Throughput Screening (e.g., nAChR Binding Assays) B->C Compound Library D 4. Lead Compound Identification (Based on Affinity & Selectivity) C->D E 5. Analgesic Efficacy Testing (e.g., Hot Plate Test) D->E Promising Candidates F 6. Preliminary Toxicology & Pharmacokinetics E->F G 7. Lead Optimization F->G Preclinical Candidate

Workflow for the development of novel analgesics.

1,4-Diazabicyclo[3.2.1]octane Derivatives as Antifilarial Agents

N-acylated 1,4-diazabicyclo[3.2.1]octanes have been identified as potent microfilaricides, acting as analogues of the established antifilarial drug diethylcarbamazine (DEC).[8][9][10] These derivatives have shown efficacy in the Litomosoides carinii gerbil test system.[8][9]

Catalytic Applications

A review of the available literature did not yield significant evidence for the application of 1,4-diazabicyclo[3.2.1]octane or its derivatives as catalysts in organic synthesis. The well-known catalyst "DABCO" is 1,4-diazabicyclo[2.2.2]octane, a different bicyclic amine.

Conclusion

The 1,4-diazabicyclo[3.2.1]octane scaffold has proven to be a fruitful starting point for the development of novel therapeutic agents, particularly in the fields of analgesia and filariasis. Its rigid structure allows for the precise positioning of substituents to interact with biological targets. While derivatives of this scaffold may not always surpass the potency of existing drugs like epibatidine, they offer the potential for improved selectivity and more favorable safety profiles, making them an important area of ongoing research in drug discovery. Further studies providing direct quantitative comparisons with a wider range of existing drugs are needed to fully elucidate the therapeutic potential of this versatile chemical framework.

References

The Strategic Value of 3,8-Diazabicyclo[3.2.1]octane in Bioactive Molecule Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical decision that balances synthetic accessibility, cost, and the potential for novel biological activity. This guide provides a comparative analysis of the 3,8-diazabicyclo[3.2.1]octane scaffold, a conformationally restricted diamine, against the simpler, more common piperazine core in the context of synthesizing high-value nicotinic acetylcholine receptor (nAChR) ligands.

The 3,8-diazabicyclo[3.2.1]octane framework, a bridged piperazine analogue, offers a rigid structure that can present substituents in well-defined spatial orientations. This rigidity is often sought after in drug design to enhance binding affinity and selectivity for biological targets. However, this structural complexity comes at a higher synthetic and monetary cost compared to flexible scaffolds like piperazine. This analysis focuses on the synthesis of a potent analgesic, 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, an analogue of the natural product epibatidine, to illustrate the trade-offs involved.

Comparative Analysis of Starting Materials

The initial investment in starting materials represents a significant portion of the overall cost of a synthetic campaign. The 3,8-diazabicyclo[3.2.1]octane core, often utilized in its protected form, is considerably more expensive than the basic piperazine scaffold.

Starting MaterialSupplier ExamplePrice (USD)QuantityCost per Gram (USD)
8-Benzyl-3,8-diazabicyclo[3.2.1]octaneReagentia€437.30 (~$475)500 mg~$950
PiperazineVarious~$859/kg1 kg~$0.86
3,6-DichloropyridazineTCI₹2,200 (~$26)25 g~$1.04

Note: Prices are approximate and subject to change based on supplier and purity.

The staggering difference in the cost per gram between the bicyclic scaffold and piperazine underscores the financial barrier to utilizing the more complex starting material, especially for large-scale synthesis.

Synthetic Workflow and Performance Comparison

The synthesis of the target nAChR ligand using the 3,8-diazabicyclo[3.2.1]octane scaffold is a multi-step process involving protection, debenzylation, N-arylation, and deprotection. For a direct comparison, we will focus on the key N-arylation step and compare it with the analogous reaction using piperazine.

Experimental Protocols

Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (Target Compound)

A detailed protocol for this specific synthesis is outlined in the literature.[1] The key steps involve:

  • Protection of the secondary amine: The commercially available 8-benzyl-3,8-diazabicyclo[3.2.1]octane is first protected, for instance, with a Boc group.

  • Debenzylation: The benzyl group is removed, typically via catalytic hydrogenation, to free the other nitrogen for substitution.

  • N-Arylation: The protected diazabicyclooctane is reacted with 3,6-dichloropyridazine in the presence of a base (e.g., triethylamine) in a suitable solvent like toluene at reflux.

  • Deprotection: The protecting group is removed to yield the final product.

Synthesis of 1-(6-chloropyridazin-3-yl)piperazine (Alternative Compound)

A general and efficient protocol for the mono-N-arylation of piperazine with 3,6-dichloropyridazine is as follows:

  • Reaction Setup: In a round-bottom flask, 3,6-dichloropyridazine (1.0 eq) is dissolved in ethanol.

  • Addition of Piperazine: Anhydrous piperazine (2.5 eq) is added to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl generated.

  • Reaction: The mixture is refluxed for approximately 4 hours.

  • Workup and Isolation: The reaction mixture is cooled, and the solvent is removed. The product is then isolated and purified, often by recrystallization.

Performance Data
Parameter3,8-Diazabicyclo[3.2.1]octane RoutePiperazine Route
Starting Material Cost HighLow
Number of Steps Multiple (protection/deprotection often required)Typically fewer
Reported Yield (N-arylation) Good (specific yield often not reported in abstracts)~85-95%
Reaction Conditions Reflux in toluene with a tertiary amine baseReflux in ethanol
Purification Chromatographic purification is often necessaryOften purified by recrystallization
Stereochemistry Chiral, conformationally restrictedAchiral, flexible

Cost-Benefit Assessment

Benefits of 3,8-Diazabicyclo[3.2.1]octane:

  • Conformational Rigidity: The primary advantage is the rigid bicyclic structure, which can lead to higher binding affinity and selectivity for the target protein by pre-organizing the pharmacophoric elements in a bioactive conformation. This can translate to improved potency and a better side-effect profile in the final drug candidate.

  • Novelty and Intellectual Property: The use of a less common scaffold can provide a stronger intellectual property position for a new drug entity.

  • Analgesic Activity: In the specific case of the epibatidine analogue, the 3,8-diazabicyclo[3.2.1]octane core is crucial for its potent analgesic activity.

Costs and Drawbacks of 3,8-Diazabicyclo[3.2.1]octane:

  • High Cost of Starting Material: As demonstrated, the cost of the scaffold is a major financial consideration.

  • Longer Synthetic Route: The need for protection and deprotection steps increases the overall number of synthetic operations, leading to higher labor and resource costs, as well as a lower overall yield.

  • Scalability Challenges: The multi-step synthesis and potentially more complex purifications can present challenges for large-scale production.

Benefits of Piperazine:

  • Low Cost and Availability: Piperazine is an inexpensive and readily available bulk chemical.

  • Simpler Synthesis: The synthesis of piperazine-based analogues is often more straightforward, with fewer steps and simpler purification methods.

  • Favorable Physicochemical Properties: Piperazine is known to impart favorable properties such as aqueous solubility to drug candidates.

Costs and Drawbacks of Piperazine:

  • Conformational Flexibility: The flexible nature of the piperazine ring can lead to lower binding affinity as the molecule can adopt multiple conformations, only one of which may be active. This can result in the need for further optimization to achieve the desired potency.

  • Potential for Off-Target Effects: The flexibility might also allow binding to other receptors, leading to potential side effects.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic logic for the preparation of the target compounds.

G cluster_0 Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane A 8-Benzyl-3,8-diazabicyclo [3.2.1]octane B Protected 8-Benzyl-3,8-DB[3.2.1]O A->B Protection C Protected 3,8-DB[3.2.1]O B->C Debenzylation D Protected Arylated Product C->D N-Arylation with 3,6-dichloropyridazine E Final Product D->E Deprotection

Caption: Synthetic workflow for the target nAChR ligand.

G cluster_1 Synthesis of 1-(6-chloropyridazin-3-yl)piperazine F Piperazine H 1-(6-chloropyridazin-3-yl)piperazine F->H G 3,6-Dichloropyridazine G->H N-Arylation

Caption: A more direct synthesis using the piperazine scaffold.

Conclusion

The choice between the 3,8-diazabicyclo[3.2.1]octane scaffold and simpler alternatives like piperazine is a strategic one in drug discovery. The high cost and synthetic complexity of the bicyclic system are significant hurdles. However, for targets where conformational constraint is key to achieving high potency and selectivity, the investment can be justified. The potent analgesic activity of the 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane analogue demonstrates the potential of this scaffold to yield high-value clinical candidates.

For early-stage discovery and lead optimization, the more economical and synthetically accessible piperazine scaffold may be a more practical starting point. However, when seeking to maximize potency and fine-tune selectivity for a specific biological target, the rigid and structurally defined 3,8-diazabicyclo[3.2.1]octane scaffold presents a compelling, albeit more resource-intensive, option for developing novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a critical component of laboratory safety and environmental responsibility. As a chemical compound used in research and development, it must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines. This guide provides essential, step-by-step procedures for its safe handling and disposal.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.

II. Waste Identification and Segregation

All waste containing this compound must be classified as hazardous waste.[1][2][3] It is imperative to segregate this waste from non-hazardous materials to prevent cross-contamination and ensure proper disposal.

Key Data for Waste Management:

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][2][3]
Container Type Chemically compatible, leak-proof with a screw-on cap[1][4][5]
Labeling Requirement "Hazardous Waste" with full chemical name, concentration, and date[1][5]
Disposal Method Through Institutional Environmental Health & Safety (EHS)[1][3]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Collection:

  • Collect all solid waste contaminated with this compound, such as unused product, contaminated lab supplies (e.g., weighing boats, gloves), in a designated, compatible hazardous waste container.[4]

  • For liquid waste solutions containing the compound, use a dedicated, leak-proof liquid waste container.[2][4]

2. Container Management:

  • Ensure the waste container is in good condition, free from leaks or cracks, and has a secure, screw-on lid.[4][5]

  • Keep the container closed at all times, except when adding waste.[4][5]

  • It is recommended to use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[4]

3. Labeling:

  • Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[1]

  • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]

  • List all constituents and their approximate concentrations if it is a mixed waste stream.[1]

  • Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.[1]

4. Storage:

  • Store the labeled hazardous waste container in a designated, secure area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

5. Disposal of Empty Containers:

  • Any container that held this compound must be triple-rinsed with a suitable solvent.[3][5]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][5]

  • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institutional guidelines.

6. Arranging for Pickup:

  • Once the waste container is full or has been in storage for the maximum allowable time (often 90 days), arrange for its collection by your institution's EHS department.[4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or contacting the EHS office directly.[1][3]

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_contain Containment & Labeling cluster_collection Waste Collection cluster_storage Storage & Disposal A Identify Waste as This compound B Wear Appropriate PPE A->B C Select Compatible Hazardous Waste Container B->C D Affix 'Hazardous Waste' Label C->D E Complete Label Information (Full Chemical Name, Date, etc.) D->E F Place Solid or Liquid Waste in Labeled Container E->F G Keep Container Securely Closed F->G H Store in Designated Secondary Containment Area G->H I Container Full or Storage Time Limit Reached? H->I J Contact EHS for Pickup I->J Yes K Continue Collection I->K No K->F

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-Diazabicyclo[3.2.1]octane dihydrochloride

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to ensure a safe laboratory environment.

Quantitative Safety Data

The table below summarizes key safety and physical properties for this compound.

ParameterValue/InformationSource
Chemical Name This compound-
CAS Number 5492-61-5[1][2][3][4][5]
Molecular Formula C₆H₁₄Cl₂N₂[1][4][5]
Molecular Weight 185.09 g/mol [1][2][4][5]
Appearance Solid[1][6]
Melting Point 324°C[1]
Purity ≥95%[1][2][5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][4][7]
Signal Word Warning[1][4]
GHS Pictogram GHS07 (Harmful/Irritant)[1][4]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety.

PPE CategoryItemStandard/Specification
Eye Protection Chemical safety goggles or a face shieldApproved under NIOSH or EN 166 (EU) standards.[8]
Hand Protection Nitrile gloves (or other chemical-resistant gloves)Inspect for degradation or punctures before use.[9]
Body Protection Laboratory coatShould be fully buttoned to protect skin and clothing.[9]
Respiratory Protection N95 or higher-rated particulate respiratorEssential when handling the powder form to prevent inhalation.[9][10]

Experimental Protocol: Safe Handling and Disposal

Adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[1] A chemical fume hood is required to minimize inhalation exposure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • Review SDS: Before starting any work, thoroughly read the Safety Data Sheet (SDS) for this compound.

Donning Personal Protective Equipment (PPE)
  • Gown/Coat: Put on a laboratory coat, ensuring it is fully fastened.

  • Respiratory Protection: If handling the solid/powder form, don an N95 respirator.

  • Eye Protection: Wear chemical safety goggles. For splash hazards, use a face shield in addition to goggles.[11][12]

  • Gloves: Wear nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[11]

Handling the Chemical
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8]

  • Portioning: When weighing or transferring the powder, do so within the fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical.[1][8]

Spill Management
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan
  • Waste Collection: All waste materials, including contaminated gloves, wipes, and the chemical itself, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[8] Do not dispose of it down the drain or in regular trash.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[7]

Mandatory Visualizations

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_disposal Disposal & Cleanup A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Lab Coat B->C D Respirator (if powder) C->D E Goggles / Face Shield D->E F Nitrile Gloves E->F G Handle in Fume Hood F->G H Avoid Dust Generation G->H I Perform Experiment H->I J Segregate Waste I->J L Decontaminate Work Area I->L K Dispose via Licensed Service J->K M Doff PPE L->M

Caption: Workflow for safe handling and disposal of the chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.